(5-Bromopyrimidin-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromopyrimidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGUJARERCBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680967 | |
| Record name | (5-Bromopyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811450-15-4 | |
| Record name | (5-Bromopyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Bromopyrimidin-4-yl)methanol synthesis pathway
An In-Depth Technical Guide to the Synthesis of (5-Bromopyrimidin-4-yl)methanol
Executive Summary
This compound is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive brominated pyrimidine core and a primary alcohol functional group, makes it a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors and other pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in the field. We will dissect two primary, field-proven synthetic strategies, offering in-depth mechanistic insights, comparative analysis, and detailed experimental protocols to ensure scientific integrity and practical applicability. The discussed routes originate from foundational starting materials, focusing on the reduction of 5-bromopyrimidine-4-carboxylic acid derivatives and a more contemporary approach involving a Minisci radical reaction.
Introduction
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3][4] This inherent biological relevance has made pyrimidine derivatives a focal point of pharmaceutical research, leading to the development of numerous successful drugs across various therapeutic areas, including oncology (e.g., Gleevec®), virology (e.g., Etravirine®), and antimicrobials (e.g., Trimethoprim).[2] The ability of the pyrimidine scaffold to engage in diverse biological interactions, particularly hydrogen bonding, makes it an attractive framework for designing targeted therapies.[5]
This compound: A Key Synthetic Intermediate
This compound (CAS No: 811450-15-4)[6] has emerged as a significant intermediate. The bromine atom at the C5 position provides a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.[2][7] Simultaneously, the methanol group at the C4 position can be further functionalized, for instance, through etherification to link to other molecular fragments, a common strategy in the synthesis of potent dual endothelin receptor antagonists and kinase inhibitors.[8][9] The strategic placement of these two functional groups enables the construction of complex molecular architectures from a single, versatile core.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals several potential disconnections. The primary alcohol functionality can be traced back to the reduction of a corresponding aldehyde, ester, or carboxylic acid. These precursors, in turn, can be synthesized from more fundamental starting materials like 5-bromopyrimidine. This analysis forms the basis for the two major synthetic strategies detailed in this guide.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Pathways
Two predominant pathways for the synthesis of this compound have been established in the literature. The first is a classical approach involving the construction of the carboxylic acid, followed by reduction. The second is a more modern and efficient route utilizing a radical-based Minisci reaction.
Pathway 1: Synthesis via 5-Bromopyrimidine-4-carboxylic Acid
This classical route builds the functionalized pyrimidine ring first and then reduces the carboxylic acid group. While foundational, this pathway can suffer from low yields in the initial condensation step.[2]
The key intermediate, 5-Bromopyrimidine-4-carboxylic acid (CAS No: 64224-60-8)[10], is traditionally synthesized via the condensation of formamidine acetate and mucobromic acid in an alkaline medium.[2] This reaction constructs the pyrimidine ring but is often plagued by the formation of numerous byproducts, leading to challenging purifications and overall yields reported in the range of 3–8% after subsequent conversion to the methyl ester.[2]
Once the carboxylic acid or its ester is obtained, the final step is a standard reduction to the primary alcohol. The choice of reducing agent is critical and depends on the immediate precursor.
-
Direct Reduction of the Carboxylic Acid: Carboxylic acids are resistant to mild reducing agents. Therefore, a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) is required.[11][12] The reaction with LiAlH₄ is typically performed in an anhydrous ether solvent, such as diethyl ether or THF, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide salt.[11]
-
Indirect Reduction via an Ester: A more common and often higher-yielding approach involves a two-step process: esterification of the carboxylic acid followed by reduction.
-
Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) through Fischer esterification, which involves heating the acid with an excess of the corresponding alcohol (methanol or ethanol) under acidic catalysis (typically H₂SO₄).[13][14]
-
Ester Reduction: Esters are more readily reduced than carboxylic acids. While LiAlH₄ is highly effective, milder reagents like sodium borohydride (NaBH₄) can also be used, although sometimes requiring elevated temperatures or co-solvents.[15] The use of LiAlH₄ for ester reduction is a robust and common laboratory method.
-
Caption: Workflow for the classical synthesis of this compound.
Pathway 2: Synthesis via Minisci Homolytic Alkoxycarbonylation
This modern approach offers a more efficient and regioselective route, avoiding the low-yielding condensation of the classical pathway. It begins with the readily available 5-bromopyrimidine.
A key innovation is the use of the Minisci reaction for the direct C-H functionalization of 5-bromopyrimidine.[2] This radical-based reaction introduces an ethoxycarbonyl group with high regioselectivity at the C4 position, which is electronically deficient and susceptible to nucleophilic radical attack. The reaction is typically performed using ethyl pyruvate as the source of the ethoxycarbonyl radical, generated via the action of an oxidant like ammonium persulfate. This method has been reported to synthesize ethyl 5-bromopyrimidine-4-carboxylate in a 48% yield in a single step, a significant improvement over the classical route.[2]
The reduction of ethyl 5-bromopyrimidine-4-carboxylate to the target alcohol is identical to the final step described in Pathway 1 (Section 3.1.2). A strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF is typically employed to achieve a high-yield conversion.
Caption: Workflow for the modern Minisci-based synthesis.
Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the key transformations described in the more efficient Pathway 2.
Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate (Minisci Reaction)
This protocol is adapted from the method described by Pierre et al., which represents a significant improvement for synthesizing the key ester intermediate.[2]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromopyrimidine (1 equivalent) in a biphasic solvent system of toluene and water (e.g., 1:1 v/v).
-
Reagent Addition: Add ethyl pyruvate (approx. 4 equivalents) and acetic acid (approx. 1.2 equivalents) to the stirring mixture.
-
Initiation: Begin heating the mixture to 80 °C. In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈, approx. 4 equivalents) in a minimal amount of water. Add this solution dropwise to the heated reaction mixture over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 80 °C for 2-4 hours. Monitor the consumption of 5-bromopyrimidine by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 5-bromopyrimidine-4-carboxylate.
Protocol: Reduction of Ethyl 5-bromopyrimidine-4-carboxylate
This is a general procedure for the LiAlH₄ reduction of an ester to a primary alcohol.[11]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of ethyl 5-bromopyrimidine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄, approx. 1.5-2.0 equivalents) portion-wise to the stirring solution. Caution: LiAlH₄ reacts violently with water; ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting ester by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous sodium hydroxide (NaOH).
-
'3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.
-
-
Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Comparative Analysis of Synthetic Routes
The choice of synthetic pathway depends on factors such as available starting materials, desired scale, and tolerance for multi-step versus single-step key transformations.
| Feature | Pathway 1 (Classical) | Pathway 2 (Minisci) |
| Primary Starting Material | Mucobromic Acid | 5-Bromopyrimidine |
| Key Transformation | Ring-forming condensation | C-H functionalization (Minisci) |
| Number of Steps | 2-3 steps to target | 2 steps to target |
| Reported Yield (Key Step) | Low (3-8% for acid/ester formation)[2] | Moderate (48% for ester formation)[2] |
| Scalability | Challenging due to low yield and purification | More amenable to scale-up |
| Key Advantages | Utilizes fundamental building blocks | Higher efficiency, fewer steps, better regioselectivity |
| Key Disadvantages | Poor initial yield, extensive byproducts | Requires handling of radical initiators |
Conclusion
While classical methods for the synthesis of this compound exist, they are often hampered by low yields and difficult purifications. The modern approach utilizing a Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine presents a more practical, efficient, and scalable alternative for accessing the crucial ethyl 5-bromopyrimidine-4-carboxylate intermediate.[2] Subsequent reduction of this ester provides a reliable route to the target alcohol. For researchers and drug development professionals, Pathway 2 offers a superior strategy for producing meaningful quantities of this compound, a versatile building block essential for the advancement of new therapeutic agents.
References
- BenchChem. (n.d.). The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide.
- Pierre, F., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
- Hilaris Publisher. (n.d.). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source.
- Unknown Author. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- StudySmarter. (2023, October 21). Pyrimidine: Definition, Structure & Synthesis.
- ChemicalBook. (n.d.). 5-Bromopyrimidine synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
- Synblock. (n.d.). CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid.
- Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUm_PHPligqPE6_yUn2U-1qRCpTdwEEQWWYgGBd7HoDyNdbE1mbmZz-fgC3bjozIihj6DN8EMryrcar3ng-wJh4zLjgKDvLH0Q96KrE1uVdNi7LiF3Y3SJymUb2hI6J-kBfphaC9XkAqE=
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018, August 10). PMC - NIH.
- Sigma-Aldrich. (n.d.). 5-Bromopyrimidine-4-carboxylic acid | 64224-60-8.
- Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
- Chemenu. (n.d.). cas 811450-15-4|| where to buy this compound.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Chemguide. (n.d.). reduction of carboxylic acids.
- Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Nucleotide - Wikipedia [en.wikipedia.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. cas 811450-15-4|| where to buy this compound [chemenu.com]
- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid - Synblock [synblock.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
(5-Bromopyrimidin-4-yl)methanol chemical properties.
An In-depth Technical Guide to (5-Bromopyrimidin-4-yl)methanol: A Cornerstone Building Block in Modern Drug Discovery
Introduction
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds that are integral to the structure of nucleobases, forming the very foundation of genetic material. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents. The strategic placement of a bromo substituent and a hydroxymethyl group on the pyrimidine ring endows this compound with exceptional synthetic versatility. The bromine atom serves as a reactive handle for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures, while the hydroxymethyl group offers a site for further functionalization or hydrogen bonding interactions with biological targets.
This guide offers a senior application scientist's perspective on this compound, delving into its core chemical properties, synthetic accessibility, reactivity, and its proven applications as a critical intermediate in the synthesis of targeted therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into leveraging this potent molecule.
Physicochemical and Spectroscopic Data
A precise understanding of a molecule's physical properties is fundamental to its application in a laboratory setting. These parameters govern everything from reaction setup and solvent selection to purification and storage. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 811450-15-4 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Appearance | Solid (form may vary) | General |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Storage Temperature | 2-8°C | [2] |
| SMILES | OCc1cncnc1Br | [2] |
| InChI Key | GXVVHOAKLHEFQY-UHFFFAOYSA-N | [3] |
Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct functional groups: the C5-bromo substituent and the C4-hydroxymethyl group. This bifunctionality allows for orthogonal chemical modifications, making it a highly desirable intermediate for building molecular complexity.
Reactions at the C5-Position (Bromo Group)
The bromine atom on the electron-deficient pyrimidine ring is an excellent leaving group and a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility, providing a robust method for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Enables the introduction of a wide range of aryl and heteroaryl groups. This is arguably the most common application for this handle in drug discovery programs.
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, linking the pyrimidine core to various amine-containing fragments.
-
Sonogashira Coupling: Facilitates the installation of alkyne moieties, which can be terminal or serve as precursors for further transformations.
-
Heck and Stille Couplings: Provide alternative methods for C-C bond formation with alkenes and organostannanes, respectively.
Reactions at the C4-Position (Hydroxymethyl Group)
The primary alcohol provides a secondary site for modification, crucial for tailoring solubility, metabolic stability, or creating additional interaction points with a biological target.
-
Etherification: The hydroxyl group can be readily converted into an ether. Williamson ether synthesis, for example, is a standard method used to attach a variety of side chains, as seen in the synthesis of complex molecules like Macitentan.[4][5]
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing new functional groups for further synthetic elaboration (e.g., reductive amination, amide bond formation).
-
Esterification: Formation of esters can be used to create prodrugs or modify the compound's pharmacokinetic profile.
-
Conversion to a Leaving Group: The alcohol can be converted into a better leaving group (e.g., mesylate, tosylate, or halide), priming the position for nucleophilic substitution reactions.
Caption: Key reaction pathways for this compound.
Application Profile: A Key Intermediate in Drug Synthesis
The true value of this compound is realized in its application as an intermediate in the synthesis of high-value, biologically active molecules. Its structure is frequently found at the core of kinase inhibitors and other targeted therapies. The pyrimidine ring often serves as a scaffold that mimics the purine or pyrimidine bases of ATP, enabling compounds to bind to the ATP-binding site of kinases.
A prominent example is the synthesis of dual endothelin receptor antagonists like Macitentan.[4][5] In the synthesis of related analogues, a (bromopyrimidinyl)oxy moiety is a key structural feature. The synthesis involves reacting an alcohol with a chloro-bromopyrimidine, where the bromine atom remains available for subsequent cross-coupling reactions to build the final complex molecule.[4][5] This highlights the compound's role in providing a synthetically tractable pyrimidine fragment.
Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general, yet robust, procedure for the Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this class of compounds. This self-validating system includes built-in checks and explanations for key steps.
Objective: To couple an arylboronic acid with this compound to form a 5-aryl-pyrimidin-4-yl)methanol derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: A dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar is charged with this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Causality: The use of excess boronic acid ensures complete consumption of the starting material. The base is critical for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
-
Inerting the System: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Causality: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is crucial for catalytic efficiency and reproducibility.
-
-
Solvent and Catalyst Addition: The degassed solvent system is added via cannula or syringe, followed by the palladium catalyst.
-
Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, further protecting the catalyst. The catalyst is added last to minimize its exposure to the atmosphere.
-
-
Reaction Execution: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously.
-
Causality: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Causality: Monitoring prevents over-running the reaction and potential side-product formation. The aqueous workup removes the inorganic base and salts.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Causality: Chromatography is essential to remove residual starting materials, catalyst, and any byproducts, yielding the pure desired compound.
-
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data is limited, related brominated heterocyclic compounds often present hazards that warrant caution.
-
GHS Hazard Statements: For similar compounds like (5-Bromopyrimidin-2-yl)methanol, hazards include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is prudent to handle this compound with the same precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability.[2]
Conclusion
This compound is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its dual functionality allows for precise and controlled modifications, enabling the efficient construction of complex molecules designed to interact with specific biological targets. The robust reactivity of the bromo substituent in cross-coupling reactions, combined with the synthetic options offered by the hydroxymethyl group, ensures its continued relevance in the discovery of next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling is the first step for any researcher aiming to unlock its full potential in their synthetic endeavors.
References
- (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem.
- SAFETY DATA SHEET -
- Safety Data Sheet - Angene Chemical.
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
- (5-Bromopyrimidin-2-yl)methanol 98% | RHENIUM BIO SCIENCE.
- (5-bromopyrimidin-2-yl)methanol (C5H5BrN2O) - PubChemLite.
- (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications.
- 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - Journal of Medicinal Chemistry.
Sources
- 1. This compound | 811450-15-4 [chemicalbook.com]
- 2. cas 811450-15-4|| where to buy this compound [chemenu.com]
- 3. (2-Bromopyrimidin-5-yl)methanol () for sale [vulcanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Role of (5-Bromopyrimidin-4-yl)methanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Bromopyrimidin-4-yl)methanol (CAS No. 811450-15-4) has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a new generation of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on the rationale behind its use in drug discovery programs.
Physicochemical and Structural Characteristics
This compound is a solid at room temperature, possessing a unique combination of structural features that make it an attractive starting material for complex molecular architectures. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, while the bromo and hydroxymethyl substituents offer orthogonal handles for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 811450-15-4 | Commercially available |
| Molecular Formula | C₅H₅BrN₂O | [Calculated] |
| Molecular Weight | 189.01 g/mol | [Calculated] |
| Physical State | Solid | Supplier Data |
| Storage Temperature | 2-8°C | Supplier Data |
Synthesis and Chemical Reactivity
A robust and scalable synthesis of this compound is crucial for its widespread application. While multiple synthetic routes can be envisioned, a common and efficient strategy involves the selective reduction of a corresponding carboxylic acid ester, which itself can be synthesized from commercially available 5-bromopyrimidine.
Proposed Synthesis Workflow
The synthesis can be logically broken down into two key steps: the introduction of a carboxyl group at the 4-position of the pyrimidine ring, followed by its reduction to the primary alcohol.
A Technical Guide to (5-Bromopyrimidin-4-yl)methanol: A Key Intermediate in Synthetic Chemistry
Introduction
(5-Bromopyrimidin-4-yl)methanol is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the unique electronic properties of the pyrimidine ring and the reactivity of its bromo and hydroxymethyl substituents. Pyrimidine derivatives are integral to numerous pharmaceuticals, primarily due to their presence in the nucleobases of DNA and RNA, and their ability to act as scaffolds for kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safe handling of this compound, designed for professionals engaged in chemical research and pharmaceutical development.
Physicochemical and Spectroscopic Data
Accurate characterization is the foundation of synthetic chemistry. The key identifiers and properties of this compound are summarized below, providing a baseline for material sourcing and quality control.
Core Identifiers
| Identifier | Value | Source |
| Molecular Weight | 189.01 g/mol | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [1][2] |
| CAS Number | 811450-15-4 | [1][2] |
| MDL Number | MFCD13193415 | [1][2] |
Predicted and Observed Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Solubility | Soluble in Methanol, Dichloromethane, DMSO | Inferred from typical polar organic solids. |
| Storage | Store at 2-8°C, sealed in a dry environment | [1][2] |
Expected Spectroscopic Signature
While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be predicted based on the molecule's structure. These predictions are vital for reaction monitoring and product confirmation.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals: a singlet for the C2 proton, a singlet for the C6 proton, a broad singlet for the alcohol (-OH) proton (which may exchange with D₂O), and a singlet or doublet for the methylene (-CH₂) protons adjacent to the alcohol.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative nitrogen and bromine atoms, with the carbon bearing the bromine atom appearing at a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at [M]+ and [M+2]+, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
While multiple proprietary methods exist for the synthesis of this compound, a common and logical laboratory-scale approach involves the reduction of a suitable carboxylic acid derivative, such as methyl 5-bromopyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.
Representative Synthetic Workflow
The following diagram outlines a plausible two-step synthesis from 5-bromopyrimidine-4-carboxylic acid.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Reduction of Ester Precursor
This protocol describes the reduction of methyl 5-bromopyrimidine-4-carboxylate. Causality: Sodium borohydride (NaBH₄) is chosen as a mild reducing agent, which is selective for the ester in the presence of the pyrimidine ring and the aryl bromide, offering a safer alternative to lithium aluminum hydride (LiAlH₄). A mixed solvent system of THF and methanol provides good solubility for both the substrate and the reducing agent.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-bromopyrimidine-4-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and methanol (4:1 v/v).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30 minutes. The slow addition prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic solvent isolates the desired product from the aqueous phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Chemical Reactivity and Applications in Drug Discovery
This compound possesses two key functional groups that dictate its reactivity: the C5-bromine atom and the C4-hydroxymethyl group. This dual functionality makes it a valuable synthon.
Core Reactivity Pathways
Caption: Key reaction pathways for this compound.
Application as a Synthetic Intermediate
The primary application of this molecule is as an intermediate in the synthesis of complex, biologically active compounds.
-
Suzuki-Miyaura Coupling: The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl groups. This is a cornerstone strategy in modern medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).[5] For instance, similar bromopyrimidine cores are used to construct complex molecules like the dual endothelin receptor antagonist, Macitentan.[6]
-
Ether and Ester Formation: The primary alcohol of the hydroxymethyl group can be readily converted into ethers or esters. This allows for the molecule to be linked to other fragments of a target molecule, often via flexible ether linkages which can be critical for optimizing a drug candidate's binding affinity and pharmacokinetic properties.
Safety and Handling
As a brominated heterocyclic compound, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from closely related compounds like (5-Bromopyrimidin-2-yl)methanol and other brominated pyridines provide authoritative guidance.[7][8][9][10]
Hazard Identification
Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[10]
-
Skin Irritation: Causes skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Handling Procedures
A self-validating system of protocols ensures operator safety and experimental integrity.
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]
-
In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[7]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician immediately.[7]
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its defined molecular weight of 189.01 g/mol and dual functional handles—a reactive bromine atom for cross-coupling and a primary alcohol for derivatization—make it a strategic building block for constructing diverse molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, combined with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the pursuit of novel therapeutics.
References
- Google Patents. Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
- Angene Chemical.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]
- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan). [Link]
- PubChem. (5-Bromopyrimidin-2-yl)methanol. [Link]
- Atlantis Press. Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. cas 811450-15-4|| where to buy this compound [chemenu.com]
- 2. 811450-15-4|this compound|BLD Pharm [bldpharm.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Spectral Maze: An In-Depth Technical Guide to the NMR Data Analysis of (5-Bromopyrimidin-4-yl)methanol
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound, (5-Bromopyrimidin-4-yl)methanol. This document provides a framework for the structural elucidation of this and similar pyrimidine derivatives, grounded in the fundamental principles of NMR spectroscopy.
In the landscape of modern medicinal chemistry and drug discovery, the precise structural characterization of novel chemical entities is paramount. This compound, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This technical guide offers a detailed walkthrough of the anticipated ¹H and ¹³C NMR spectral features of this compound, intended to serve as a practical resource for researchers engaged in its synthesis and characterization.
Disclaimer: As of the latest literature search, a publicly available, fully assigned experimental NMR spectrum for this compound has not been identified. Therefore, this guide is constructed based on established principles of NMR spectroscopy, analysis of structurally analogous compounds, and predictive models. The presented data should be considered theoretical and requires experimental verification.
I. Theoretical Framework: Predicting the NMR Signature
The molecular structure of this compound dictates a unique set of electronic environments for each proton and carbon atom, which in turn governs their characteristic chemical shifts and coupling patterns in an NMR spectrum.
A. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the pyrimidine ring, the methylene protons of the methanol substituent, and the hydroxyl proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.9 - 9.2 | Singlet (s) | - | Deshielded by two adjacent electronegative nitrogen atoms. |
| H6 | ~8.6 - 8.9 | Singlet (s) | - | Deshielded by the adjacent nitrogen atom and influenced by the brom substituent. |
| CH₂ | ~4.5 - 4.8 | Singlet (s) or Doublet (d) | J(CH₂-OH) ≈ 5-7 | Adjacent to the electron-withdrawing pyrimidine ring. May show coupling to the hydroxyl proton depending on the solvent and concentration. |
| OH | Variable | Singlet (s) or Triplet (t) | J(OH-CH₂) ≈ 5-7 | Chemical shift is highly dependent on solvent, concentration, and temperature. Coupling to the methylene protons may or may not be observed. |
Causality Behind Predictions:
-
Aromatic Protons (H2 and H6): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This deshielding effect results in downfield chemical shifts for the ring protons. The proton at the C2 position is flanked by both nitrogens, leading to the most significant downfield shift. The proton at C6 is adjacent to one nitrogen and is also influenced by the electron-withdrawing bromine atom at C5.
-
Methylene Protons (CH₂): The CH₂ group is directly attached to the pyrimidine ring, which withdraws electron density, causing a downfield shift compared to a typical primary alcohol.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable due to its involvement in hydrogen bonding with the solvent and other molecules. Its multiplicity will depend on the rate of proton exchange.
B. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~158 - 162 | Most deshielded aromatic carbon due to being bonded to two nitrogen atoms. |
| C6 | ~155 - 159 | Deshielded by the adjacent nitrogen atom. |
| C4 | ~165 - 170 | Attached to the hydroxymethyl group and a nitrogen atom. |
| C5 | ~115 - 120 | Shielded relative to other ring carbons, but influenced by the attached bromine atom (heavy atom effect). |
| CH₂ | ~60 - 65 | Typical range for a primary alcohol carbon, shifted downfield due to attachment to the aromatic ring. |
Expert Insights on Spectral Prediction: The prediction of NMR spectra for heterocyclic compounds is a well-established practice. Resources such as the Organic Chemistry Data website provide extensive databases of chemical shifts for various functional groups and ring systems, which serve as a foundational basis for these predictions.[1][2]
II. Experimental Protocol: A Self-Validating System for NMR Data Acquisition
To obtain high-quality, interpretable NMR data for this compound, a rigorous and well-defined experimental protocol is essential.
A. Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point. However, if the compound has limited solubility, or if hydrogen bonding needs to be minimized for observing OH coupling, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be excellent alternatives.[3]
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
B. NMR Instrument Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. In this molecule, it would confirm the coupling between the CH₂ and OH protons if observable.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for assigning the CH₂ and aromatic CH signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is invaluable for assigning the quaternary carbons and confirming the overall connectivity of the molecule.
-
Diagram 1: Experimental Workflow for NMR Data Analysis
Caption: A streamlined workflow for the acquisition and analysis of NMR data.
III. Advanced Data Interpretation and Structural Verification
A thorough analysis of the acquired spectra is necessary to confirm the structure of this compound.
A. Assigning the Spectrum
The combination of 1D and 2D NMR data allows for the definitive assignment of each signal to a specific atom in the molecule.
Diagram 2: Logic for Structural Assignment using 2D NMR
Caption: Visualization of key 2D NMR correlations for structural elucidation.
B. Trustworthiness Through Self-Validation
The interconnectedness of the NMR data provides a self-validating system. For instance, the HSQC correlation for the methylene group should link the proton signal around 4.5-4.8 ppm to the carbon signal around 60-65 ppm. HMBC correlations should then connect this methylene group to the C4 and C6 carbons of the pyrimidine ring, confirming the substituent's position. Any deviation from these expected correlations would indicate a different isomer or an unexpected molecular structure.
IV. Conclusion and Future Outlook
While this guide provides a robust theoretical framework for the NMR analysis of this compound, experimental verification remains a crucial next step. The synthesis and full spectral characterization of this compound would be a valuable contribution to the chemical literature, providing a definitive reference for researchers in the field. The methodologies and analytical strategies outlined herein offer a clear path for any scientist undertaking this endeavor, ensuring a thorough and accurate structural elucidation.
V. References
-
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Poh, J.-S., Crocker, L., & Gu, C. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
-
PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017).
-
Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from
Sources
A Technical Guide to the Crystal Structure Determination of (5-Bromopyrimidin-4-yl)methanol
This guide provides an in-depth technical overview for the determination of the single-crystal X-ray structure of (5-Bromopyrimidin-4-yl)methanol, a compound of interest in medicinal chemistry and materials science. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from material synthesis to final crystallographic analysis. The methodologies are grounded in established principles of synthetic chemistry and crystallography, ensuring a robust and reproducible approach.
Introduction: The Rationale for Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients and novel materials, single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural elucidation, providing unambiguous information on molecular geometry, conformation, and intermolecular interactions.[1][2] The title compound, this compound, possesses key functional groups—a brominated pyrimidine ring and a hydroxymethyl substituent—that can engage in various non-covalent interactions, such as hydrogen bonding and halogen bonding. A definitive crystal structure would illuminate these interactions, providing critical insights for rational drug design, polymorphism screening, and the development of novel crystalline materials.
Synthesis and Purification of this compound
Experimental Protocol: Synthesis
-
Starting Material: A suitable precursor, such as 5-bromo-pyrimidine-4-carbaldehyde or a methyl 5-bromopyrimidine-4-carboxylate, would be required.
-
Reduction: The precursor would be dissolved in a suitable solvent, such as methanol or ethanol.
-
Reducing Agent: A mild reducing agent, like sodium borohydride (NaBH₄), would be added portion-wise at a controlled temperature (e.g., 0-5 °C) to prevent over-reduction.[6]
-
Reaction Monitoring: The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure.
-
Purification: The crude product would be purified by column chromatography on silica gel to yield the pure this compound.
Purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of impurities that could hinder crystallization.
Crystallization: The Art and Science of Single Crystal Growth
Crystallization is often the most challenging step in structure determination.[1] It is a process that relies on creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered, crystalline form.[7] The choice of solvent and crystallization technique is critical and often requires empirical screening.
Solvent Selection
An ideal solvent for crystallization should exhibit moderate solubility for the compound, with solubility increasing with temperature.[3][7] A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water) should be conducted to identify promising candidates or solvent systems (mixtures).
Crystallization Techniques
Several methods can be employed to grow single crystals of small organic molecules.[2][8] For this compound, the following techniques are recommended for initial screening:
-
Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10]
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), promoting crystal growth.[7][11][12]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution leads to gradual precipitation and crystal formation.[8]
-
Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids over time.[3]
The following diagram illustrates a general workflow for screening crystallization conditions.
Caption: Workflow for Crystallization Screening.
X-ray Diffraction and Data Collection
Once a suitable single crystal (typically with dimensions > 0.1 mm in all directions) is obtained, it is mounted on a diffractometer for X-ray analysis.[2]
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a suitable holder (e.g., a cryoloop).
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam.
-
Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded on a detector.
-
Data Integration: A series of diffraction images are collected as the crystal is rotated. This data is then processed to determine the unit cell parameters, crystal system, and the intensities of the reflections.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell.
The logical flow from data collection to a refined structure is depicted below.
Caption: From Diffraction Data to Final Structure.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Data Deposition and Analysis
To ensure scientific integrity and accessibility, the final crystal structure should be deposited in a public database such as the Cambridge Structural Database (CSD).[13][14] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[13]
Anticipated Structural Features and Analysis
Based on the molecular structure of this compound, several key structural features would be of interest:
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the pyrimidine nitrogen atoms are potential acceptors. An analysis of the hydrogen bonding network would be crucial.
-
Halogen Bonding: The bromine atom on the pyrimidine ring could participate in halogen bonding interactions, which are of increasing interest in crystal engineering and drug design.
-
π-π Stacking: The pyrimidine rings may engage in π-π stacking interactions, influencing the crystal packing.
A comprehensive analysis of these intermolecular interactions would provide a complete picture of the solid-state structure of this compound.
Quantitative Data Summary (Hypothetical)
Should the crystal structure be determined, the data would be presented in a standardized format as shown in the table below. The values provided are placeholders for what would be experimentally determined.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₅BrN₂O |
| Formula Weight | 204.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.603 |
| R-factor (%) | < 5 |
References
- SOP: CRYSTALLIZATION. (n.d.).
- 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10).
- Crystallization - Organic Chemistry at CU Boulder. (n.d.).
- Crystallisation Techniques. (2006, January 8).
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. DOI:10.1039/D2CS00697A
- X-ray Crystallography - Creative BioMart. (n.d.).
- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
- (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem. (n.d.).
- How to grow crystals for X-ray crystallography - IUCr Journals. (2024, July 30).
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (n.d.).
- The Largest Curated Crystal Structure Database - CCDC. (n.d.).
- Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its - PubMed Central. (n.d.).
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. (2012, August 3). Retrieved from https://pubs.acs.org/doi/10.1021/jm3009103
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012, August 3).
- (5-Bromopyrimidin-2-yl)methanol - Biz Trade Circle. (n.d.).
- (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem. (n.d.).
- Search - Access Structures - CCDC. (n.d.).
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. How To [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
(5-Bromopyrimidin-4-yl)methanol solubility parameters
An In-Depth Technical Guide to the Solubility Parameters of (5-Bromopyrimidin-4-yl)methanol
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This compound, a key heterocyclic building block, presents a unique solubility profile due to its combination of a polarizable bromine atom, basic nitrogen centers, and a hydrogen-bonding hydroxyl group. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility parameters of this compound. We delve into the theoretical underpinnings of Hildebrand and Hansen solubility parameters, present detailed, field-proven experimental protocols for solubility determination, and explore the critical factors influencing its behavior in various solvent systems. This document is intended for researchers, chemists, and formulation scientists seeking to harness a deep understanding of solubility to accelerate pharmaceutical development.
Introduction: Why Solubility Parameters Matter
In the landscape of pharmaceutical development, the adage "like dissolves like" is a foundational principle. However, quantifying this "likeness" is a complex challenge. Solubility parameters provide a robust, numerical framework to predict and understand the interactions between a solute, such as this compound, and various solvents. An accurate understanding of these parameters is not merely an academic exercise; it is essential for practical applications including:
-
Solvent Selection: Optimizing solvents for chemical synthesis, recrystallization, and purification to maximize yield and purity.
-
Formulation Design: Identifying suitable excipients and carrier systems to ensure drug stability and achieve desired dissolution profiles.[1]
-
Bioavailability Prediction: Poor aqueous solubility is a primary contributor to low bioavailability, a major cause of failure for new drug candidates.[2][3] Early characterization allows for proactive implementation of solubility enhancement techniques.[2]
This guide will equip the reader with both the theoretical knowledge and the practical methodologies required to fully characterize the solubility of this compound.
The Theoretical Framework of Solubility
While direct experimental measurement is the gold standard, theoretical models provide a predictive foundation for understanding solubility.
The Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is the original, one-dimensional approach to quantifying solvency. It is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another to an infinite distance.[4][5][6]
δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²
Where:
-
ΔHᵥ = Enthalpy of vaporization
-
R = Ideal gas constant
-
T = Temperature
-
Vₘ = Molar volume
Causality and Limitations: The core principle is that two substances are miscible if their Hildebrand parameters are closely matched.[6] However, this model assumes that all intermolecular interactions are non-specific dispersion forces. This is a significant limitation for a molecule like this compound, which exhibits strong polar and hydrogen-bonding interactions. Relying solely on the Hildebrand parameter for such a compound can be misleading.[7]
The Hansen Solubility Parameters (HSP)
To address the shortcomings of the Hildebrand model, Charles Hansen proposed a three-component approach that dissects the total cohesive energy into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8]
δ²_Total = δ²_D + δ²_P + δ²_H
-
δD (Dispersion): Arises from temporary, induced dipoles (van der Waals forces). For this compound, the pyrimidine ring and bromine atom contribute significantly.
-
δP (Polar): Represents permanent dipole-dipole interactions. The electronegative nitrogen and bromine atoms create a significant molecular dipole.
-
δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds. The methanol moiety (-CH₂OH) acts as both a hydrogen bond donor and acceptor, making this a critical parameter.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." A solute is assigned a central point (its HSP values) and an interaction radius (R₀). A solvent is considered a "good" solvent if its own HSP coordinates fall within this spherical volume. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [9][10]
If Ra < R₀, dissolution is highly probable. This multi-dimensional approach provides a far more nuanced and accurate prediction for complex pharmaceutical molecules.
Physicochemical Properties and In Silico Estimation
Before embarking on experimental work, it is crucial to collate known physicochemical data and perform theoretical estimations.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [11] |
| Molecular Weight | 189.01 g/mol | [11] |
| CAS Number | 811450-15-4 | [11][12] |
| Storage | 2-8°C | [11] |
Note: Experimental data such as melting point and density for this compound are not consistently reported across public databases.
In Silico Estimation Workflow: In the absence of established HSP values, group contribution methods can provide a valuable starting point. This process involves dissecting the molecule into its constituent functional groups and summing their known contributions to δD, δP, and δH.
Caption: Workflow for estimating Hansen Solubility Parameters (HSP) using group contribution methods.
Experimental Determination of Solubility
Experimental measurement remains the definitive method for characterizing solubility. The choice of method depends on the stage of development, required accuracy, and available resources.
The Shake-Flask Method (Thermodynamic Solubility)
This method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[13][14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, ethanol, acetonitrile, buffer at a specific pH).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours).
-
Expert Insight: This long incubation is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times may lead to an overestimation of solubility if the initial dissolution rate is high, or an underestimation if dissolution is slow. A modified approach involves heating to accelerate dissolution followed by cooling and seeding to promote equilibration into the most stable polymorphic form.[15]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: Immediately separate the saturated solution from the undissolved solid. This is a critical step to prevent solid particles from artificially inflating the measured concentration.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14][16]
-
Self-Validation: The method is validated by creating a calibration curve with standard solutions of the compound at known concentrations. The measured concentration of the filtrate must fall within the linear range of this curve.
-
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[16]
Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the intrinsic solubility (S₀) of the neutral species and its acid dissociation constant (pKa). The pyrimidine nitrogens can be protonated, making solubility pH-dependent.
Protocol: Potentiometric Titration for S₀ and pKa
-
Instrument Setup: Calibrate a pH electrode and an automated titrator system.
-
Sample Preparation: Create a suspension of the compound in a solution with a known ionic strength.
-
Titration: Titrate the suspension with a strong acid (e.g., HCl) to dissolve the compound by protonating the pyrimidine nitrogens. Then, perform a back-titration with a strong base (e.g., KOH).
-
Data Analysis: Record the pH as a function of the volume of titrant added. The point at which the compound begins to precipitate during the back-titration is used, along with the pKa derived from the titration curve, to calculate the intrinsic solubility.[18]
Critical Factors Influencing Solubility
The measured solubility is not an immutable constant but is influenced by several environmental and physical factors.
The Impact of pH
As a nitrogen-containing heterocycle, this compound is a weak base.[20] Its solubility in aqueous media is highly dependent on pH.[21]
-
At low pH (acidic): The pyrimidine nitrogen atoms become protonated, forming a cationic species. This salt form is generally much more soluble in water than the neutral molecule.
-
At high pH (basic): The compound exists predominantly in its neutral, less soluble form.
Caption: Equilibrium shift of a basic compound like this compound with pH.
The Role of Polymorphism
Polymorphism is the ability of a solid to exist in multiple crystalline forms.[3] These different polymorphs, despite having the same chemical composition, can exhibit significantly different physicochemical properties, including melting point, stability, and, critically, solubility and dissolution rate.[22][23]
-
Metastable vs. Stable Forms: Generally, a metastable polymorph is more soluble than the thermodynamically stable form.[24] However, the metastable form can convert to the stable, less soluble form over time, especially in a solution.[24]
-
Implications: Failure to control polymorphism can lead to inconsistent results in solubility studies and unpredictable bioavailability in a final drug product.[3] It is imperative during solubility studies to characterize the solid phase before and after equilibration (e.g., using PXRD or DSC) to identify any polymorphic transformations.
Conclusion
Characterizing the solubility parameters of this compound is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. While in silico tools and theoretical frameworks like Hansen Solubility Parameters provide an invaluable predictive lens, the gold-standard shake-flask method and advanced techniques like potentiometric titration are essential for generating the robust, definitive data required for pharmaceutical development. A thorough understanding of how factors such as pH and polymorphism influence solubility is critical for navigating the complexities of solvent selection, formulation, and ultimately, ensuring the therapeutic efficacy of drug candidates derived from this versatile chemical scaffold.
References
- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Tran, P., et al. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
- Wenlock, M., & Barton, P. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
- Solubility of Things. (n.d.). Spectroscopic Techniques. Solubility of Things.
- Various Authors. (n.d.).
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems.
- Kästner, J., et al. (2020).
- PharmaGuru. (2025). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru.
- Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
- USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Iurlo, M., et al. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- Wang, J., & Hou, T. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv.
- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- JoVE. (2024). Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. JoVE.
- Nielsen, F., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Singh, R. P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Vaidya, A. (n.d.). Potentiometry. UPUMS.
- ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration.
- ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration.
- Kawska, A., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.
- Chemenu. (n.d.). This compound. Chemenu.
- ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
- ResearchGate. (2025). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
- SpecialChem. (n.d.). The Hildebrand Solubility Parameter. SpecialChem.
- Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.
- ChemicalBook. (2022). This compound. ChemicalBook.
- Journal of Drug Delivery and Therapeutics. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. JDDT.
- Wikipedia. (n.d.). Hildebrand solubility parameter. Wikipedia.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
- Taylor & Francis. (n.d.). Hildebrand solubility parameter – Knowledge and References. Taylor & Francis Online.
- Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz.
- Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
- Hansen Solubility. (n.d.). Hildebrand - Hansen Solubility Parameters. Hansen Solubility.
- Pearson. (n.d.). Acid-Base Properties of Nitrogen Heterocycles Practice Problems. Pearson.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Solubility Parameters-- [cool.culturalheritage.org]
- 5. wjarr.com [wjarr.com]
- 6. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. Hansen solubility parameters [stenutz.eu]
- 11. cas 811450-15-4|| where to buy this compound [chemenu.com]
- 12. This compound | 811450-15-4 [chemicalbook.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. enamine.net [enamine.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Acid-Base Properties of Nitrogen Heterocycles Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Pyrimidine Methanol Derivatives: A Technical Guide for Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to life itself.[1][2] This six-membered heterocyclic ring, with its two nitrogen atoms, provides a versatile framework that medicinal chemists have expertly functionalized to create a multitude of therapeutic agents.[1][3] Among the numerous classes of pyrimidine derivatives, those bearing a methanol group have emerged as particularly promising candidates in the pursuit of novel therapeutics. This technical guide offers an in-depth exploration of pyrimidine methanol derivatives, from their synthesis to their diverse biological activities and applications in modern drug discovery.
Strategic Synthesis of Pyrimidine Methanol Derivatives
The synthetic accessibility of pyrimidine methanol derivatives is a key factor driving their exploration in drug discovery. A variety of synthetic routes have been developed, often leveraging well-established condensation reactions.
A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a guanidine or urea derivative.[4] This approach allows for the facile construction of the core pyrimidine ring, which can then be further modified to introduce the desired methanol functionality and other substituents. The choice of solvent and catalyst is crucial for optimizing reaction yields and purity.
General Synthesis Workflow:
Below is a generalized protocol for the synthesis of a pyrimidine scaffold, which can be adapted for the synthesis of specific pyrimidine methanol derivatives.
Experimental Protocol: Synthesis of a Substituted Pyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 equivalent) and the appropriate guanidine or urea derivative (1.1 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Introduce a catalytic amount of a base, for example, sodium ethoxide, to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for a period of 4 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize it with an appropriate acid. The resulting precipitate is then collected by filtration, washed with cold solvent, and purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.
For the introduction of the methanol group, a common precursor is a pyrimidine with a corresponding ester or aldehyde functionality, which can be readily reduced to the alcohol.
Diverse Biological Activities and Therapeutic Potential
Pyrimidine methanol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads for a range of therapeutic areas.[1][3] Their ability to interact with various biological targets, often with high affinity and selectivity, underscores their therapeutic potential.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine methanol derivatives.[4] These compounds have been shown to target and inhibit the activity of several protein kinases that are critical for the proliferation and survival of cancer cells.[4][5]
Key Kinase Targets:
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. N-trisubstituted pyrimidine derivatives have shown potent inhibition of Aurora A and B kinases.[4]
-
RAF Kinases: As key components of the RAS-RAF-MEK-ERK signaling pathway, RAF kinases are frequently mutated in various cancers. Pyrimidine methanol derivatives have been investigated as inhibitors of this pathway.[4]
-
CHK1 (Checkpoint Kinase 1): This kinase is a crucial component of the DNA damage response pathway. Its inhibition by pyrimidine methanol derivatives can sensitize cancer cells to DNA-damaging agents.[4]
-
EGFR, VEGFR-2, Her2, and CDK2: Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against a panel of these kinases, highlighting their potential as multi-targeted anticancer agents.[4]
The following diagram illustrates the inhibition of the RAF-MEK-ERK signaling pathway by a pyrimidine methanol derivative.
Caption: Structure-Activity Relationship (SAR) exploration.
Experimental Protocols for Biological Evaluation
To facilitate further research and development in this promising area, this section provides standardized methodologies for the biological evaluation of pyrimidine methanol derivatives.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value. [4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium. [4]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [4]5. MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [4]
Computational Approaches in Drug Design
Computational docking is a powerful in silico technique used to predict the binding mode and affinity of a small molecule ligand to its macromolecular target. [6]This method is instrumental in the early stages of drug discovery for hit identification and lead optimization. [6]Molecular docking studies have been successfully employed to understand the potential of pyrimidine derivatives to interact with a range of critical biological targets, including various kinases implicated in cancer. [6] The following workflow outlines the key steps in a computational docking study.
Caption: A typical computational docking workflow.
Future Perspectives and Conclusion
Pyrimidine methanol derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. [4]Their proven ability to modulate key cellular pathways and inhibit microbial growth underscores their importance as privileged scaffolds for future drug discovery and development endeavors. [4] Further investigations into their structure-activity relationships, optimization of their pharmacokinetic profiles, and in vivo efficacy studies are warranted to fully realize their clinical potential. The integration of computational methods with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of novel pyrimidine methanol-based therapeutics. This guide serves as a valuable resource for researchers dedicated to advancing the therapeutic applications of these potent molecules.
References
- Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences.
- Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(5), 34-49.
- Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(9), 3801.
- Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 125-142.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (5-Bromopyrimidin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of (5-Bromopyrimidin-4-yl)methanol, a key building block in modern medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its synthetic accessibility and strategic utility have led to its emergence as a valuable intermediate in the development of complex therapeutic agents. This document details the logical synthesis of this compound, its physicochemical properties, and its notable applications in the synthesis of bioactive molecules, thereby offering a vital resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry. As a fundamental component of nucleobases such as cytosine, thymine, and uracil, the pyrimidine framework is deeply embedded in biological systems.[1][2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and metabolic disorders.[1][3]
The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Halogenated pyrimidines, in particular, serve as versatile intermediates in organic synthesis, with the halogen atom acting as a handle for a variety of cross-coupling reactions. This compound, the subject of this guide, is a prime example of such a strategically designed building block, offering multiple points for molecular elaboration.
The Genesis of this compound: A Tale of Synthetic Strategy
A notable advancement in the synthesis of this precursor was the development of a facile, one-step Minisci reaction to produce ethyl 5-bromopyrimidine-4-carboxylate from the readily available 5-bromopyrimidine.[2] This method circumvents the challenges and low yields associated with more traditional multi-step approaches, such as the condensation of formamidine acetate and mucobromic acid.[2]
The subsequent reduction of the carboxylate ester to the primary alcohol, this compound, is a standard and high-yielding transformation in organic synthesis. This efficient two-step sequence from 5-bromopyrimidine makes this compound a readily accessible and valuable tool for medicinal chemists.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 811450-15-4 | [4] |
| Molecular Formula | C₅H₅BrN₂O | [4] |
| Molecular Weight | 189.01 g/mol | [4] |
| MDL Number | MFCD13193415 | [4] |
| Storage Temperature | 2-8°C | [4] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across commercial suppliers and should be determined empirically.
Synthetic Protocol: From Precursor to Product
The synthesis of this compound is most efficiently achieved through the reduction of its corresponding carboxylic acid ester. The following protocol is based on the successful synthesis of the precursor, ethyl 5-bromopyrimidine-4-carboxylate, via a Minisci reaction, followed by a standard ester reduction.
Part A: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate (The Precursor)
This step is based on the Minisci reaction, a powerful tool for the homolytic acylation of heteroaromatic compounds.
Reaction Scheme:
A diagram illustrating the synthesis of the precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromopyrimidine in a mixture of dichloromethane and water, add pivalic acid and ethyl pyruvate.
-
Initiation: Add silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) to the reaction mixture. The silver salt acts as a catalyst, and the ammonium persulfate is the oxidant that initiates the radical reaction.
-
Reaction Progress: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any remaining oxidant. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 5-bromopyrimidine-4-carboxylate.
Part B: Reduction to this compound
Reaction Scheme:
A diagram illustrating the reduction to the final product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve ethyl 5-bromopyrimidine-4-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) for reduction with lithium aluminum hydride (LiAlH₄) or in ethanol for reduction with sodium borohydride (NaBH₄). Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent (LiAlH₄ or NaBH₄) to the solution. The choice of reducing agent depends on the scale and desired reactivity; LiAlH₄ is more powerful but requires stricter anhydrous conditions.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup (for LiAlH₄): Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash with the reaction solvent.
-
Workup (for NaBH₄): Quench the reaction by the addition of a weak acid, such as acetic acid, until the effervescence ceases. Remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block in drug discovery due to its dual functionality. The primary alcohol can be oxidized to an aldehyde for further elaboration or used in ether or ester linkages. The bromine atom at the 5-position is a key handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.
While specific drugs containing the this compound moiety are not yet on the market, its structural motifs are present in numerous patented compounds and preclinical candidates targeting a range of therapeutic areas.
Sources
Introduction: The Central Role of Pyrimidines in Modern Chemistry
An In-depth Technical Guide to the Reactivity Profile of Brominated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3] As versatile intermediates, brominated pyrimidines are indispensable building blocks that enable the strategic functionalization of this privileged heterocyclic system.[1][4]
The chemical behavior of pyrimidine is dictated by its electronic structure. As a π-deficient heteroaromatic system, the two nitrogen atoms withdraw electron density from the ring, making it less susceptible to electrophilic aromatic substitution compared to electron-rich rings like benzene.[4][5] Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[5][6][7] This guide provides a comprehensive exploration of the reactivity of brominated pyrimidines, offering field-proven insights into their synthesis and application in key synthetic transformations.
Part 1: Synthesis of Brominated Pyrimidines
The introduction of a bromine atom onto the pyrimidine ring is a critical first step for many synthetic routes. Due to the ring's π-deficient nature, direct electrophilic bromination requires careful consideration of reagents and conditions.
Regioselectivity of Electrophilic Bromination
Electrophilic attack on the pyrimidine ring occurs preferentially at the C-5 position, which is the least electron-deficient carbon atom.[4][5] The positions ortho and para to the ring nitrogens (C-2, C-4, C-6) are significantly more electron-poor and thus resistant to electrophilic attack. The presence of electron-donating groups (EDGs) on the ring can facilitate the reaction, while electron-withdrawing groups (EWGs) make it more challenging.
Common Bromination Methodologies
A range of reagents has been developed for the effective bromination of pyrimidines, each with specific advantages.
-
Molecular Bromine (Br₂) : This classical method is effective but often requires harsh conditions, such as elevated temperatures (125–135°C), and the use of the pyrimidine as a hydrogen halide salt to proceed efficiently.[4]
-
N-Bromosuccinimide (NBS) : NBS is a milder and more versatile brominating agent, widely used for its selectivity and ease of handling. Reactions can often be carried out at lower temperatures, for instance at 0°C in a solvent like acetonitrile.[4][8] It is a preferred reagent for many substituted pyrimidines.[9]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) : DBH is another efficient reagent for the bromination of pyrimidines, particularly nucleoside derivatives, in polar aprotic solvents.[9] The reaction's efficiency can be significantly enhanced by the addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9]
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the C-5 bromination of an activated pyrimidine substrate.
Causality Behind Experimental Choices:
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the pyrimidine substrate and NBS without participating in the reaction.
-
Temperature (0°C): Cooling the reaction minimizes potential side reactions and provides better control over the exothermicity of the bromination.
-
Quenching (Water): The addition of water quenches any unreacted NBS and facilitates the extraction of the product.
Step-by-Step Methodology:
-
Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 eq) to the cooled solution in a single portion.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure 5-bromopyrimidine.[4]
Caption: General workflow for the bromination of pyrimidines using NBS.
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromopyrimidines are excellent substrates for these transformations.[10]
General Reactivity Principles
The success of a cross-coupling reaction with a halopyrimidine is governed by two primary factors: the nature of the halogen and its position on the ring.
-
Influence of the Halogen: The reactivity order for halogens in the rate-determining oxidative addition step is generally I > Br > Cl > F.[11] This trend correlates inversely with the carbon-halogen bond strength. Bromo- and iodopyrimidines are highly reactive, while chloropyrimidines often require more robust catalytic systems.[11][12]
-
Influence of Position: The electron-deficient nature of the pyrimidine ring makes it significantly more reactive in Suzuki couplings than analogous benzene halides.[12][13] The reactivity of the halogen is influenced by its position, with the order generally being 4 > 6 > 2.[12] Halogens at the C-5 position are typically less reactive in these couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a cornerstone of modern synthesis for creating C-C bonds.[14][15][16]
Causality Behind Component Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[15][17][18] The ligand's electronic properties and steric bulk are crucial for efficient oxidative addition and reductive elimination.
-
Base: A base (e.g., K₃PO₄, Na₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent: Aprotic solvents like 1,4-dioxane or ethereal solvents like glyme are often used, typically with water as a co-solvent.[12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues: Low or no yield in Suzuki couplings of bromopyrimidines can often be traced to an inactive catalyst. Ensure the phosphine ligand is not oxidized and use fresh, high-quality reagents. For electron-rich bromopyrimidines, a more electron-rich and bulky phosphine ligand may be needed to facilitate the oxidative addition step.[17]
Experimental Protocol: Microwave-Assisted Suzuki Coupling This protocol outlines an efficient method for the coupling of a 2,4-dichloropyrimidine at the more reactive C-4 position, which can be adapted for bromopyrimidines.[13]
-
To a microwave vial, add the bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) pre-catalyst.[15] |
| Base | K₂CO₃ or K₃PO₄ | Promotes transmetalation from the boronic acid.[13][15] |
| Solvent | Dioxane/H₂O | Ensures solubility of both organic and inorganic reagents.[13] |
| Temperature | 70-120°C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |
| Table 1. Typical Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines. |
Stille Coupling
The Stille reaction is a powerful C-C bond-forming reaction between an organohalide and an organotin (stannane) reagent.[19][20] A key advantage is the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups.[21] However, the high toxicity of tin compounds is a significant drawback.[19] The mechanism follows the same fundamental steps as the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.[22]
Experimental Protocol: Stille Coupling of a Dihalopyrimidine This protocol is adapted for the regioselective coupling at the more labile C-Br bond.
-
In a flask purged with an inert gas (Argon), dissolve the bromopyrimidine substrate (1.0 mmol) in anhydrous DMF (10 mL).
-
Add LiCl (3.0 mmol), CuI (0.1 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 mmol).
-
Purge the flask with Argon for 10 minutes.
-
Add the organotin reagent (1.15 mmol) via syringe.
-
Heat the reaction mixture to 40-80°C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into an aqueous solution of NH₄OH.
-
Extract the product with an organic solvent (e.g., hexane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[22]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling aryl halides with amines.[23] It is exceptionally valuable in medicinal chemistry for synthesizing arylamines. The catalytic cycle is analogous to other cross-couplings, involving oxidative addition of the bromopyrimidine to a Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to yield the product.[23][24]
Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine This method is adapted for amines with low boiling points, utilizing a sealed tube to prevent their escape.[25][26]
-
To a sealable reaction tube, add the bromopyrimidine (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube tightly and heat the mixture to 80-110°C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue via column chromatography.
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance for its functionalization.[5][6]
Mechanistic Principles and Regioselectivity
SNAr reactions on pyrimidines proceed via a two-step addition-elimination mechanism.[27]
-
Addition: A nucleophile attacks an electron-deficient carbon atom (C-2, C-4, or C-6) bearing a leaving group (like bromine), breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[28][29]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Attack is strongly favored at the C-2 and C-4/C-6 positions because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen atoms, providing significant resonance stabilization.[28][30] Attack at C-5 does not allow for this stabilization and is therefore not observed.
Caption: Stabilization of the Meisenheimer intermediate in SNAr at C-4. (Note: Image placeholders are used in the DOT script; a rendering tool would display chemical structures.)
Influence of Substituents
The rate of SNAr is highly sensitive to other substituents on the pyrimidine ring.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃, -CN) further decrease the electron density of the ring, stabilizing the anionic intermediate and accelerating the rate of substitution.[31]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OMe) increase the electron density, destabilizing the intermediate and slowing down or completely inhibiting the reaction.[31]
Part 4: Summary of Reactivity Profiles
The utility of a brominated pyrimidine as a synthetic intermediate is determined by the interplay between its isomeric form and the desired reaction type.
| Position of Bromine | Reactivity in Cross-Coupling | Reactivity in SNAr | Rationale |
| 2-Bromo | High | High | Electron-deficient position activated for both oxidative addition and nucleophilic attack. Can act as a catalyst poison in some cases.[32] |
| 4-Bromo | Very High | Very High | Most electron-deficient position, highly activated for both reaction types. Often the most reactive isomer.[12][13] |
| 5-Bromo | Moderate | Negligible | Least electron-deficient position. Susceptible to oxidative addition but not to nucleophilic attack due to lack of charge stabilization.[5][7] |
| Table 2. Comparative Reactivity of Bromopyrimidine Isomers. |
Conclusion
Brominated pyrimidines are exceptionally versatile and powerful intermediates in synthetic chemistry. Their reactivity is a nuanced function of the bromine's position and the electronic landscape of the pyrimidine ring. A thorough understanding of these principles is crucial for researchers, scientists, and drug development professionals. By strategically selecting the appropriate isomer and reaction conditions, whether for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, chemists can efficiently construct complex molecular architectures, accelerating the discovery and development of novel therapeutics.
References
- Application Notes and Protocols for the Bromin
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Pyrimidine. Wikipedia.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- 2-Bromopyrimidine: Your Key Intermediate for Pharmaceutical Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and M
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
- Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyrimidin-2-yl)cyclopentylamine. Benchchem.
- Pyrimidines. University of York.
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
- A practical buchwald-hartwig amination of 2-bromopyridines with vol
- The Essential Role of 2-Bromopyrimidine in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Pyrimidine. Slideshare.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange.
- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
- Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation.
- The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Suzuki–Miyaura coupling reaction of brominated....
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Stille reaction. Wikipedia.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Stille Coupling. NROChemistry.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....
- Stille Coupling. Organic Chemistry Portal.
- Stille Coupling. Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Why does nucleophilic aromatic substitution occur
- Nucleophilic Arom
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Pyrimidine | PPTX [slideshare.net]
- 8. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. youtube.com [youtube.com]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. echemi.com [echemi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Derivatization of (5-Bromopyrimidin-4-yl)methanol: A Versatile Scaffold for Drug Discovery
Introduction: The Privileged Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA has made it a compelling starting point for the design of molecules that can interact with fundamental biological processes.[3] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][4] In recent years, there has been a significant focus on pyrimidine-based compounds as inhibitors of protein kinases, enzymes that are often dysregulated in diseases such as cancer.[5] This guide provides an in-depth exploration of the synthesis of a key building block, (5-Bromopyrimidin-4-yl)methanol, and its subsequent derivatization to create novel compounds with therapeutic potential.
The strategic placement of a bromine atom at the 5-position and a hydroxymethyl group at the 4-position of the pyrimidine ring provides two orthogonal handles for chemical modification. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[6] The primary alcohol of the hydroxymethyl group is readily derivatized through etherification, esterification, or oxidation, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[7] This guide will provide detailed protocols and the scientific rationale behind the synthetic strategies for this versatile scaffold.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the core intermediate, this compound, is a critical first step. While several synthetic routes are possible, a common and efficient method involves the reduction of a corresponding carboxylic acid ester, methyl 5-bromopyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.
Rationale for the Synthetic Approach
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently carrying out this conversion.[4][8] It is preferred over milder reagents like sodium borohydride (NaBH₄) for the reduction of esters, which are generally less reactive than aldehydes or ketones.[9][10] The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents.[11]
Experimental Protocol: Reduction of Methyl 5-Bromopyrimidine-4-carboxylate
Materials:
-
Methyl 5-bromopyrimidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 5-bromopyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a saturated aqueous solution of sodium sulfate.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.
-
Combine the filtrate and washes, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization and Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₅H₅BrN₂O | 189.01 g/mol | White to off-white solid |
Note: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization of this compound
The presence of both a bromine atom and a hydroxyl group allows for a diverse range of derivatization strategies. These modifications are crucial for exploring the chemical space around the pyrimidine scaffold and for developing compounds with improved biological activity and drug-like properties.
Derivatization of the Hydroxyl Group
The primary alcohol of this compound is a versatile functional group for introducing a variety of substituents.
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[12] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide, formed by deprotonating the alcohol with a strong base, acts as a nucleophile.[13]
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the alcohol to form the more nucleophilic alkoxide.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the strong base.
-
Alkyl Halide: Primary alkyl halides are ideal electrophiles for this reaction to minimize competing elimination reactions.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a solution of this compound (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) and stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8]
Causality of Experimental Choices:
-
Coupling Agent: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Catalyst: DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or THF are used.
Experimental Protocol: General Procedure for Steglich Esterification
-
To a solution of this compound (1.0 equivalent), a carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Derivatization at the 5-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a particularly powerful and widely used method.[6]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a pre-formed catalyst such as Pd(PPh₃)₄, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands, are used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve all the reactants.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the this compound derivative (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of the core this compound.
Caption: Key derivatization pathways for this compound.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its two orthogonal functional groups provide a rich platform for the creation of diverse chemical libraries. The derivatization strategies outlined in this guide, including etherification, esterification, and palladium-catalyzed cross-coupling, offer researchers a powerful toolkit for the rational design and synthesis of novel therapeutic agents. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new drugs to address unmet medical needs, particularly in the area of oncology and kinase inhibitor development.[5]
References
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Reductions with Lithium Aluminium Hydride. University of Oxford.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Steglich Esterification. Organic Chemistry Portal.
- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Use of (5-Bromopyrimidin-4-yl)methanol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Abstract
Substituted pyrimidines are foundational scaffolds in a multitude of clinically significant pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the C-C bond formation necessary to synthesize these complex molecules, valued for its mild conditions and broad functional group tolerance.[3][4][5] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of (5-Bromopyrimidin-4-yl)methanol as a key building block in Suzuki coupling. We will explore the mechanistic nuances, provide field-proven protocols, and detail optimization and troubleshooting strategies to empower the synthesis of novel 5-aryl-4-(hydroxymethyl)pyrimidines.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2] The ability to strategically functionalize the pyrimidine ring is therefore a critical task in drug discovery. The Suzuki-Miyaura reaction offers an elegant solution, enabling the coupling of a halogenated pyrimidine with a boronic acid or ester to create a new biaryl or hetero-biaryl linkage.[5]
This compound is a particularly useful substrate. The bromine atom at the C5 position is activated for coupling, while the hydroxymethyl group at C4 provides a valuable handle for further synthetic transformations or for direct interaction with biological targets. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[2][6]
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][7]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organic group from the boronic acid (or its activated borate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[7][8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Reagent Considerations & Protocol Development
The success of the coupling reaction hinges on the judicious selection of each component. Heteroaryl halides like this compound can be challenging substrates, but robust yields are achievable with an optimized system.
The choice of catalyst and its associated ligands is paramount. Ligands stabilize the palladium center, prevent precipitation of palladium black, and modulate the catalyst's reactivity.[4] For electron-deficient heteroaryl bromides, catalysts with electron-rich and bulky phosphine ligands are often preferred.
| Catalyst System | Key Characteristics & Rationale | Typical Loading |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is a widely used, reliable choice for many Suzuki couplings.[1][2] It is a pre-formed Pd(0) source but can be sensitive to air. | 1-5 mol% |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is highly effective for heteroaryl couplings.[10] The dppf ligand is robust and promotes high catalytic activity. It is a Pd(II) precatalyst that is reduced in situ. | 1-5 mol% |
| Buchwald Ligands/Precatalysts | Systems like XPhos or SPhos with a palladium source (e.g., Pd₂(dba)₃) are powerful for challenging couplings, including those with sterically hindered partners or less reactive chlorides.[5] | 0.5-2 mol% |
The base plays multiple crucial roles in the catalytic cycle.[9] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (R-B(OH)₃⁻), which facilitates the transmetalation step.[8][11][12] The choice of base can significantly impact yield and side-product formation.
| Base | Strength | Common Use Case & Considerations |
| Na₂CO₃ / K₂CO₃ | Moderate | Standard, cost-effective choices. Often used in aqueous/organic solvent mixtures.[2] |
| K₃PO₄ | Strong | Effective for less reactive coupling partners. Its strength can accelerate the reaction but may also promote side reactions like protodeboronation.[1] |
| Cs₂CO₃ | Strong | Highly effective, particularly in anhydrous conditions. Its high solubility in organic solvents can be advantageous. |
The solvent must solubilize all reactants and facilitate the reaction at an appropriate temperature. Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
| Solvent System | Rationale | Typical Ratio |
| 1,4-Dioxane / H₂O | A versatile, commonly used mixture that effectively dissolves both organic substrates and inorganic bases.[2][6] | 4:1 to 2:1 |
| Toluene / H₂O | Good for higher temperature reactions. Toluene provides good solubility for organic components. | ~4:1 |
| DMF / H₂O | A polar aprotic solvent that can be effective for substrates with poor solubility. | ~5:1 |
The hydroxymethyl (-CH₂OH) group on the substrate is generally stable under standard Suzuki conditions. However, in reactions requiring very strong bases or high temperatures for prolonged periods, protection (e.g., as a silyl ether) might be considered, though it is often unnecessary. There are also reports of simultaneous reduction of aldehyde groups to hydroxymethyl groups under certain Suzuki conditions, highlighting the compatibility of this functional group.[13]
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Caption: A typical experimental workflow for Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, degassed)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl Acetate
-
Brine
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol, 189 mg), the arylboronic acid (e.g., 1.2 mmol), and K₂CO₃ (e.g., 2.0 mmol, 276 mg).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL dioxane, 2 mL water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[6][14]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the pure 5-aryl-4-(hydroxymethyl)pyrimidine product.[14]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Poor quality boronic acid.4. Inappropriate base or solvent. | 1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of solvents.3. Use fresh, high-purity boronic acid.4. Screen alternative bases (e.g., K₃PO₄) and solvents. Consider microwave irradiation to improve reaction rates.[2][6][15] |
| Debromination Byproduct | The C-Br bond is reduced to C-H (hydrodehalogenation). This can be promoted by certain ligands or hydrogen sources in the reaction.[16] | 1. Lower the reaction temperature.2. Screen different phosphine ligands.3. Ensure a truly aprotic solvent system if the issue persists.[16] |
| Boronic Acid Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct (R-R). This is often caused by oxygen or inefficient transmetalation.[15] | 1. Rigorously exclude oxygen from the reaction.2. Ensure the base is effective and the boronic acid is of high quality.3. Add the aryl halide in a slight excess.[15] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by C-H. This is often promoted by high temperatures or excess base.[1][15] | 1. Use the minimum effective amount of base.2. Lower the reaction temperature.3. Use a boronic ester (e.g., pinacol ester) which can be more stable. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of valuable 5-aryl-4-(hydroxymethyl)pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome common challenges associated with heteroaryl couplings. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery and organic synthesis, facilitating the efficient and reliable production of these important molecular scaffolds.
References
- Bellina, F., & Rossi, R. (2014). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Pospíšil, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
- Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in W
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: (5-Bromopyrimidin-4-yl)methanol as a Strategic Building Block in Medicinal Chemistry
Introduction: The Power of the Pyrimidine Core
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically successful therapeutic agents.[1] Its unique arrangement of nitrogen atoms allows for a rich tapestry of hydrogen bonding interactions, while its aromatic nature provides a rigid core for the precise spatial orientation of pharmacophoric elements. This versatility has cemented the pyrimidine ring as a cornerstone in the design of molecules targeting a vast array of biological targets, from protein kinases that drive oncogenesis to G-protein coupled receptors (GPCRs) that modulate countless physiological processes.[1]
Within this important class of heterocycles, (5-Bromopyrimidin-4-yl)methanol emerges as a particularly strategic building block for the medicinal chemist. It is ingeniously functionalized to offer three distinct points of chemical diversity from a single, stable starting material:
-
The C5-Bromine Atom: This serves as a versatile synthetic "handle" for a wide range of palladium-catalyzed cross-coupling reactions. It enables the facile introduction of aryl, heteroaryl, and alkynyl groups, allowing for extensive exploration of structure-activity relationships (SAR) by modifying substituents that often project into solvent-exposed regions or target specific hydrophobic pockets of a binding site.
-
The C4-Methanol Group: The primary alcohol provides a nucleophilic center, ideal for forming ether and ester linkages. This functionality is crucial for connecting to other fragments of a target molecule, often serving as a key linker to side chains that can enhance potency, modulate physicochemical properties, or improve pharmacokinetic profiles.
-
The Pyrimidine Nitrogens: The ring nitrogens act as hydrogen bond acceptors, which are critical for anchoring a molecule within a protein's active site, most notably in the hinge region of many protein kinases.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, explore its reactivity through detailed, field-proven protocols for key transformations, and illustrate its application with a case study in the synthesis of bioactive compounds.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for its effective use in synthesis and for ensuring laboratory safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 811450-15-4 | [3] |
| Molecular Formula | C₅H₅BrN₂O | [3] |
| Molecular Weight | 189.01 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [3] |
Safety & Handling
As with any halogenated heterocyclic compound, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry place to prevent degradation.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]
Synthesis of the Building Block
This compound is not only a useful reagent but is also accessible through straightforward synthetic chemistry. A method described in the patent literature provides a reliable two-step process starting from 4-(dimethoxymethyl)pyrimidine.[6][7]
Protocol 1: Synthesis of this compound[6][7]
Step A: Synthesis of 5-Bromo-4-(dimethoxymethyl)pyrimidine
-
To a solution of 4-(dimethoxymethyl)pyrimidine (3.90 g, 25.3 mmol) in 100 mL of acetic acid, add sodium acetate (4.15 g, 50.6 mmol) and bromine (8.08 g, 50.6 mmol).
-
Stir the reaction mixture at 40°C for 7 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add dichloromethane (DCM) to the residue and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic phase over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate) to yield 5-bromo-4-(dimethoxymethyl)pyrimidine.
Step B: Synthesis of this compound
-
This step involves the acidic hydrolysis of the acetal to the aldehyde, followed by reduction to the alcohol. While the specific patent details the use of a "General Procedure 9A," a standard and effective method is as follows:
-
Dissolve the 5-bromo-4-(dimethoxymethyl)pyrimidine from Step A in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete conversion of the starting material to the intermediate aldehyde.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10°C.
-
Stir the reaction at 0°C for 1-2 hours or until the aldehyde is fully consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Key Chemical Transformations and Protocols
The synthetic power of this compound lies in its ability to undergo a variety of reliable and high-yielding chemical transformations. The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, while the C4-methanol group can be engaged in nucleophilic reactions.
Figure 1: Key synthetic transformations of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in medicinal chemistry for its exceptional functional group tolerance.[8] This protocol provides a general method for coupling this compound with various aryl- and heteroarylboronic acids.
Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-(hydroxymethyl)pyrimidine.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Typical Yield* |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 80-90% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 75-85% |
| 1-Methyl-4-pyrazoleboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 70-85% |
| Yields are estimates based on similar couplings and may vary. |
Protocol 3: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety that can serve as a versatile intermediate for further functionalization (e.g., via click chemistry or reduction) or as a key pharmacophoric element itself.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography to yield the 5-alkynyl-4-(hydroxymethyl)pyrimidine.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where classical methods fail.[4][9] This reaction allows the introduction of a diverse range of primary and secondary amines at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Perform an aqueous workup, dry the organic phase, and concentrate.
-
Purify the resulting 5-amino-4-(hydroxymethyl)pyrimidine derivative by flash chromatography.
Application Case Study: Synthesis of Thienopyrimidine Scaffolds
The utility of this compound is best demonstrated through its application in a multi-step synthesis targeting a biologically relevant scaffold. Patent literature describes the use of this building block in the preparation of thienopyrimidine derivatives, which were investigated for their pro-apoptotic properties and potential as anticancer agents.[6][7] The key step involves an SₙAr reaction or Williamson ether synthesis, leveraging the C4-methanol functionality.
Scheme 1: Synthesis of a Thienopyrimidine Intermediate using this compound
Protocol 5: Synthesis of a 4-(((5-Bromopyrimidin-4-yl)methoxy)methyl)thieno[2,3-d]pyrimidine Analog (Adapted from patent literature[6][7])
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0°C, add a solution of this compound (1.0 equiv) in DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of the appropriate 4-chloro-thieno[2,3-d]pyrimidine derivative (1.1 equiv) in DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material by flash chromatography to yield the target thienopyrimidine product.
This product, now containing the intact 5-bromopyrimidine moiety, can be subjected to further diversification at the C5 position using the cross-coupling protocols described previously (Protocols 2, 3, and 4), demonstrating the exceptional modularity that this compound imparts to a synthetic strategy.
Conclusion
This compound is a high-value building block that offers medicinal chemists a powerful and versatile platform for the synthesis of complex, biologically active molecules. Its strategically placed functional groups—a cross-coupling handle, a nucleophilic alcohol, and hydrogen-bonding pyrimidine nitrogens—provide a blueprint for rapid library generation and efficient lead optimization. The robust and well-established protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, combined with the utility of the methanol group for linker attachment, ensure its broad applicability. As demonstrated in the synthesis of advanced heterocyclic systems like thienopyrimidines, this reagent is a key component in the modern chemist's toolbox for accelerating the discovery of next-generation therapeutics.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- Angene Chemical. (2021). Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol. Angene Chemical.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Khan, M. T. H., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2943. [Link]
- Kotschy, A., et al. (2017). New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. U.S.
- PubChem. (n.d.). (5-Bromopyrimidin-2-yl)methanol. National Center for Biotechnology Information.
- Meijer, L., et al. (2000). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. Journal of Medicinal Chemistry, 43(21), 3967-3976. [Link]
- Frank, É., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 253-259. [Link]
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Hu, H., et al. (2022). A fragment integrational approach to GPCR inhibition: Identification of a high affinity small molecule CXCR4 antagonist. European Journal of Medicinal Chemistry, 233, 114227. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Kotschy, A., et al. (2015). Novel thienopyrimidine derivatives, process for their preparation and pharmaceutical compositions containing same.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20070032647A1 - Novel process for preparation of 10-oxo-10, 11-dihydro-5h-dibenz [b,f] azepine-5-carbox- amide (oxcarbazepine) via intermediate, 10-methoxy-5h-debenz[b,f] azepine-5-carbonyl- chloride - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. FR3015483A1 - NOVEL THIENOPYRIMIDINE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME - Google Patents [patents.google.com]
- 9. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyrimidine Scaffolds
Abstract
This technical guide provides a comprehensive overview of the synthesis of kinase inhibitors centered on the versatile pyrimidine scaffold. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyrimidine nucleus, a fundamental component of DNA and RNA, has emerged as a privileged scaffold in medicinal chemistry for the design of potent and selective kinase inhibitors.[2][3] This document delves into the strategic design, synthetic methodologies, and structure-activity relationships (SAR) of pyrimidine-based kinase inhibitors, offering detailed protocols for key chemical transformations. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable experimental guidance.
Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases orchestrate a vast network of intracellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Their integral role in cell cycle regulation, proliferation, and apoptosis makes them prime targets for therapeutic intervention.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other proliferative disorders.
The pyrimidine ring system is a cornerstone in the design of these inhibitors.[2] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain.[5][6] Furthermore, the pyrimidine scaffold offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A recurring and effective motif in many potent kinase inhibitors is the 2,4-disubstituted pyrimidine pattern, which facilitates crucial hydrogen bonding interactions within the ATP-binding pocket.[7][8]
This guide will explore the synthetic strategies employed to construct and functionalize the pyrimidine core, with a focus on creating a diverse array of kinase inhibitors.
Strategic Approaches to the Synthesis of Pyrimidine-Based Kinase Inhibitors
The synthesis of pyrimidine-based kinase inhibitors can be broadly categorized into two main approaches: de novo construction of the pyrimidine ring and modification of a pre-existing pyrimidine scaffold.
De Novo Synthesis of the Pyrimidine Core
The foundational approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative. This method allows for the early introduction of substituents onto the pyrimidine ring.
A general workflow for the de novo synthesis is illustrated below:
Caption: Stepwise functionalization of a 2,4-dichloropyrimidine scaffold.
This modular approach is exemplified in the synthesis of numerous clinically approved kinase inhibitors, including Imatinib. [9][10]
Core Synthetic Protocols
The following sections provide detailed, step-by-step protocols for key reactions in the synthesis of pyrimidine-based kinase inhibitors. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of a 2-Aminopyrimidine Core via Condensation
This protocol describes the synthesis of a 2-aminopyrimidine derivative from a β-dicarbonyl compound and guanidine, a common method for building the core scaffold. [11] Materials:
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)
-
Guanidine hydrochloride (1.2 equiv)
-
Sodium ethoxide (1.5 equiv)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask charged with anhydrous ethanol, add sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride to the stirred solution and allow it to react for 30 minutes at room temperature.
-
Add the β-dicarbonyl compound dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Reduce the solvent volume under reduced pressure.
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Expected Outcome: A substituted 2-aminopyrimidine product. The yield can range from 60-95% depending on the substrates used. [11]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of kinase inhibitors. [12][13]This protocol outlines a general procedure for the amination of a chloro-pyrimidine.
Materials:
-
Substituted chloro-pyrimidine (e.g., 2-chloro-4-anilinopyrimidine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs2CO3, K3PO4) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube, combine the chloro-pyrimidine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The N-arylated or N-alkylated pyrimidine product. Yields are typically moderate to good, ranging from 50-90%. [12]
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and a halide. [14][15]It is frequently used to introduce aryl or heteroaryl moieties onto the pyrimidine scaffold.
Materials:
-
Halo-pyrimidine (e.g., 4-chloro-2-aminopyrimidine) (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 equiv)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vessel, add the halo-pyrimidine, boronic acid, palladium catalyst, and base.
-
Add the solvent system. The aqueous portion should be degassed prior to use.
-
Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Expected Outcome: The C-C coupled pyrimidine derivative. Yields are generally good to excellent.
Case Study: Synthesis of Imatinib
Imatinib (Gleevec®) is a paradigm of targeted cancer therapy and a classic example of a 2-phenylaminopyrimidine-based kinase inhibitor. [16]Its synthesis showcases the strategic application of the reactions described above.
A common synthetic route for Imatinib involves the following key steps:
-
Condensation to form the pyrimidine core. [9]2. Nucleophilic substitution to attach the phenylamine side chain. [9]3. Acylation to add the benzamide group. [9]4. A final nucleophilic substitution to introduce the piperazine moiety. [9] The modular nature of this synthesis allows for the generation of analogues by varying the building blocks at each step, a common strategy in drug discovery. [10][17]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. [7]Strategic modifications at positions 2, 4, 5, and 6 have led to the development of potent and selective kinase inhibitors. [7]
| Position | Common Substituents | Rationale for Activity |
|---|---|---|
| C2 | Anilines, Amines | Forms key hydrogen bonds with the kinase hinge region. |
| C4 | Anilines, Heterocycles | Occupies the adenine region of the ATP pocket, contributing to potency and selectivity. |
| C5 | Small alkyl groups, halogens | Can enhance potency and modulate solubility. |
For instance, in many pyrido[2,3-d]pyrimidine inhibitors, disubstitution at the ortho positions of a C6-phenyl ring with small groups like chloro or methyl generally increases tyrosine kinase inhibitory activity. [18] The following diagram illustrates the key interaction points of a generic 2,4-disubstituted pyrimidine kinase inhibitor within the ATP binding site:
Caption: Key interactions of a pyrimidine inhibitor in the kinase active site.
Conclusion
The pyrimidine scaffold remains a highly versatile and privileged structure in the design and synthesis of kinase inhibitors. The synthetic methodologies outlined in this guide, from de novo ring construction to late-stage functionalization via cross-coupling reactions, provide a robust toolkit for medicinal chemists. A thorough understanding of these synthetic strategies, coupled with insights into the structure-activity relationships, is crucial for the successful development of novel and effective pyrimidine-based therapeutics.
References
- Elkamhawy, A., Song, M., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Sayed, M. A. A. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1161–1174. [Link]
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
- Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Sayed, M. A. A. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Oman University for Science and Technology.
- Al-Ostoot, F. H., Al-Qtaish, N. A., Al-Sha'er, M. A., Al-Zoubi, R. M., Al-Bataineh, N. H., & Mubarak, M. S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5221. [Link]
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
- Ghasemi, S., Acar, Ç., Yazıcı, A., & Uçan, H. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLOS ONE, 16(10), e0258669. [Link]
- Al-Ostoot, F. H., Al-Qtaish, N. A., Al-Sha'er, M. A., Al-Zoubi, R. M., Al-Bataineh, N. H., & Mubarak, M. S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Chi, Y.-H., Chen, Y.-L., Chang, C.-W., Chen, C.-C., Chen, Y.-F., Yang, C.-H., Yeh, T.-K., Chen, C.-T., & Chen, Y.-J. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7439–7455. [Link]
- Progress in Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12054–12071. [Link]
- Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Batley, B. L., Reuman, M., Blaskowski, M. A., Bradford, L. A., Croghan, M. D., & Showalter, H. D. H. (1997). Structure–Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]
- Manley, P. J., Balitza, A. E., Thomas, K., Furet, P., & Traxler, P. (2003). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Semantic Scholar. [Link]
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Chi, Y.-H., Chen, Y.-L., Chang, C.-W., Chen, C.-C., Chen, Y.-F., Yang, C.-H., Yeh, T.-K., Chen, C.-T., & Chen, Y.-J. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
- Torres, E., Galiano, S., & Cisneros, J. A. (2023).
- Heo, Y., Hyun, D., Kumar, M. R., Jung, H. M., & Lee, S. (2012).
- Fu, W. C., & Jamison, T. F. (2019).
- ResearchGate. (n.d.). 2, 4-disubstituted pyrimidines useful as kinase inhibitors.
- Salas, C. O., & Espinosa-Bustos, C. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
- Hardcastle, I. R., Arris, C. E., Bentley, J., Boyle, F. T., Chen, Y., Curtin, N. J., Endicott, J. A., Gibson, A. E., Golding, B. T., Griffin, R. J., Jewsbury, P., Johnson, L. N., Mesguiche, V., Newell, D. R., Noble, M. E. M., & Wang, L. (2004). Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. Journal of Medicinal Chemistry, 47(15), 3710–3722. [Link]
- Manley, P. W., Furet, P., & Traxler, P. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1673–1677. [Link]
- Al-Hiari, Y. M., Qaraqe, Z. A., Al-Mazari, M. M., & Al-Aboudi, A. F. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11606–11617. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Le, C. M., & Leadbeater, N. E. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6296. [Link]
- Cornec, A.-S., Le, C., Giraud, F., Le, M., Le, G., Ruchaud, S., Bach, S., & Le, D. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(9), 1238. [Link]
- ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates [mdpi.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of (5-Bromopyrimidin-4-yl)methanol for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its functionalization is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth analysis and detailed protocols for the strategic functionalization of (5-Bromopyrimidin-4-yl)methanol, a versatile bifunctional building block. We will explore palladium-catalyzed cross-coupling reactions at the C5-position and transformations of the C4-hydroxymethyl group. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Pyrimidine Core in Medicinal Chemistry
Nitrogen-containing heterocycles are privileged structures in drug discovery, and among them, the pyrimidine ring holds a place of particular distinction.[2][3][4] Its presence in the nucleobases of DNA and RNA provides a biological precedent, and its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal scaffold for targeting a wide range of biological targets.[2][4] Consequently, developing robust methods to elaborate on the pyrimidine core is of paramount importance.
This compound is a particularly valuable starting material. It possesses two distinct points for diversification:
-
The C5-Bromo Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition by palladium catalysts.[5]
-
The C4-Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid for further conjugation, or converted into a leaving group for nucleophilic substitution, providing another axis for structural modification.
This document serves as a practical guide to unlocking the synthetic potential of this key intermediate.
Strategic Overview: Diversification Pathways
The functionalization of this compound can be approached through two primary, often orthogonal, pathways. The choice of which position to modify first depends on the overall synthetic strategy and the compatibility of the desired functional groups.
Caption: Key diversification pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C5-Position
Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing the C5-position of this compound.[6] The general catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to form the new bond and regenerate the Pd(0) catalyst.[7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester.[8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality of Reagent Choice:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective choice for reactive aryl bromides.[5][6] For more challenging couplings or to achieve lower catalyst loadings, combinations of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand are used.
-
Base: A base is required to activate the boronic acid, facilitating transmetalation.[8] Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is a milder option suitable for base-sensitive substrates.[9][10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask. Then, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds between the bromopyrimidine and a terminal alkyne.[11][12] This reaction uniquely requires a copper(I) co-catalyst in addition to the palladium catalyst.[1][11]
Causality of Reagent Choice:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard choices.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[1]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is crucial. It serves both to neutralize the HBr formed and to facilitate the formation of the copper acetylide.[13] Et₃N can often be used as the solvent or co-solvent.
-
Solvent: Anhydrous THF or DMF are common solvents when a co-solvent is needed.[1][13]
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inerting: Evacuate and backfill the flask with argon (repeat 3x).
-
Reagent Addition: Add anhydrous THF and triethylamine (2.0 eq). Stir for 10 minutes. Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 6-16 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary.[1] Monitor by TLC.
-
Work-up: Once the starting material is consumed, concentrate the mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation in medicinal chemistry for accessing a wide range of arylamines.[14][15] This reaction is known to be sensitive to the choice of ligand and base.
Causality of Reagent Choice:
-
Catalyst/Ligand System: This is the most critical parameter. Modern systems use a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) combined with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP). These ligands facilitate the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common, although milder bases like K₃PO₄ or Cs₂CO₃ can be effective with certain ligand systems and amine partners.[10][16]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are standard.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a Schlenk tube.
-
Inerting: Seal the tube, remove from the glovebox, and add anhydrous toluene.
-
Reagent Addition: Add this compound (1.0 eq) followed by morpholine (1.2 eq).
-
Reaction: Heat the sealed tube to 100 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.
Stille Coupling: C-C Bonds Using Organostannanes
The Stille reaction couples the bromopyrimidine with an organotin reagent (stannane).[17][18] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[17][19]
Causality of Reagent Choice:
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.[17]
-
Solvent: Anhydrous, non-polar solvents like toluene or DMF are typically used.[20]
-
Additives: In some cases, additives like lithium chloride (LiCl) can accelerate the reaction by facilitating the transmetalation step.
Protocol 4: Stille Coupling with Tributyl(vinyl)tin
-
Setup: To a Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Inerting: Evacuate and backfill with argon (3x).
-
Reagent Addition: Add anhydrous DMF, followed by tributyl(vinyl)tin (1.1 eq).
-
Reaction: Heat the mixture to 80-100 °C for 6-18 hours. Monitor by TLC.
-
Work-up: Cool the reaction and quench with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour (this precipitates the tin byproducts as insoluble fluorides). Filter the mixture through Celite, washing with ethyl acetate.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or Buchwald ligands | K₃PO₄ or Na₂CO₃ | Dioxane/H₂O | 80-100 | Boronic Acid |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | 25-60 | Terminal Alkyne |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, etc. | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Amine |
| Stille | Pd(PPh₃)₄ | PPh₃ | None | Toluene or DMF | 80-100 | Organostannane |
Functionalization of the C4-Hydroxymethyl Group
The primary alcohol at the C4 position provides a secondary handle for diversification, which can be performed before or after the C5-cross-coupling.
Caption: Workflow for C4-hydroxymethyl group functionalization.
Oxidation to Aldehydes and Carboxylic Acids
Standard oxidation protocols can be applied to convert the hydroxymethyl group into more versatile carbonyl functionalities.
-
To the Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in a solvent like dichloromethane (DCM) are effective for this transformation. The resulting aldehyde is a valuable intermediate for reductive amination, Wittig reactions, and other carbonyl chemistry.
-
To the Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize the primary alcohol directly to the carboxylic acid. This functional group is ideal for forming amides via peptide coupling reagents (e.g., HATU, EDC).
Protocol 5: Oxidation to 5-Bromo-4-pyrimidinecarbaldehyde
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate. The crude aldehyde can often be used directly or purified by silica gel chromatography.
Nucleophilic Substitution via Activation
The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate), making the benzylic-like carbon susceptible to Sₙ2 reactions.
Protocol 6: Mesylation and Substitution with Sodium Azide
-
Activation (Mesylation): Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1 hour.
-
Work-up (Activation): Wash the reaction mixture with cold water and brine. Dry the organic layer (Na₂SO₄) and concentrate without heating to yield the crude mesylate, which should be used immediately in the next step.
-
Substitution: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (NaN₃, 3.0 eq).
-
Reaction: Heat the mixture to 50 °C and stir for 3-5 hours.
-
Work-up (Substitution): Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess azide, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield 4-(azidomethyl)-5-bromopyrimidine. The azide can then be reduced to a primary amine or used in click chemistry.
References
- BenchChem. (2025).
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BenchChem. (2025).
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
- Semantic Scholar.
- SciSpace. (2007).
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- ResearchGate. Functionalized pyrimidine compounds with their pharmacological potential. [Link]
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- ResearchGate.
- ACS Publications. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
- Common Organic Chemistry.
- Organic Chemistry Portal. Stille Coupling. [Link]
- Wikipedia. Stille reaction. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution in five-membered rings.
- PubChem. (5-Bromopyridin-2-yl)methanol. [Link]
- PubMed Central.
- PubChem. (5-Bromopyrimidin-2-yl)methanol. [Link]
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]8d5hQh8Y)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. growingscience.com [growingscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. scirp.org [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (5-Bromopyrimidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within medicinal chemistry and drug development for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2][3] Pyrimidine scaffolds are prevalent in a vast array of pharmaceuticals, making the functionalization of this heterocyclic core a critical endeavor.[1][4] (5-Bromopyrimidin-4-yl)methanol represents a valuable and versatile building block, offering a reactive handle at the C5 position for the introduction of diverse molecular fragments.
This application note provides a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with this compound. It delves into the underlying principles, offers detailed experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, and provides insights into reaction optimization and troubleshooting.
Reactivity of Halopyrimidines: A Strategic Overview
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling is principally governed by the strength of the carbon-halogen (C-X) bond and the position of the halogen on the pyrimidine ring.[5]
-
Influence of the Halogen: The reactivity generally follows the order I > Br > Cl > F.[5] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.[5] Consequently, bromopyrimidines, such as the topic compound, offer a good balance of reactivity and stability.
-
Influence of the Position: The electronic nature of the electron-deficient pyrimidine ring also dictates reactivity. The general order for different positions is C4(6) > C2 > C5.[5] The C5 position, being the least electron-deficient, is generally the least reactive.[5] This characteristic can be advantageous for selective couplings in polyhalogenated pyrimidines.
The Role of the Hydroxymethyl Group
The (hydroxymethyl) group at the C4 position of this compound can influence the reaction in several ways. It can potentially coordinate with the palladium catalyst, affecting its reactivity. Additionally, its electronic properties can modulate the electron density of the pyrimidine ring, subtly influencing the rate of oxidative addition. In some cases, protection of the hydroxyl group may be necessary to avoid side reactions, although many modern catalytic systems exhibit high functional group tolerance.
Core Experimental Protocols
The following protocols are provided as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal yields for specific substrates.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[1]
Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Boronic Acid) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 |
Detailed Protocol (Conventional Heating): [7]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand, if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at the specified temperature (e.g., 70-80 °C) for the designated time (e.g., 18-22 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Protocol: [7]
Microwave irradiation can significantly reduce reaction times.[8]
-
To a microwave reactor vessel, add this compound (0.5 mmol), the boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Seal the vessel and stir in a microwave reactor at 100 °C for 15 minutes.
-
Follow the workup and purification procedure as described for the conventional method.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]
Reaction Principle: The mechanism involves the oxidative addition of the bromopyrimidine to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product.[11]
Table 2: Representative Conditions for Heck Coupling
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 120 | 16 |
Detailed Protocol: [12]
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if required, e.g., P(o-tol)₃, 2-10 mol%).
-
Add the anhydrous solvent (e.g., DMF), followed by the base (e.g., Et₃N, 1.5-2.5 equiv.) and the alkene (1.2-1.5 equiv.).
-
Seal the flask and stir the mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction's progress via TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Formation of C-C Bonds with Terminal Alkynes
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a halide and a terminal alkyne.[13][14]
Reaction Principle: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The mechanism involves separate but interconnected catalytic cycles for palladium and copper.[13]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 12 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 16 |
| 3 | Propargyl alcohol | Pd₂(dba)₃ (1.5) | CuI (3) | K₂CO₃ | Acetonitrile | 70 | 24 |
Detailed Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15]
Reaction Principle: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.[15]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 |
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BINAP, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or a different precatalyst. The choice of ligand is crucial; screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) which have proven effective for heteroaryl couplings.[18]
-
Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Incorrect Base: The strength and nature of the base are critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu may be required.
-
-
Side Product Formation:
-
Homocoupling: This can occur with both the bromopyrimidine and the coupling partner. Lowering the reaction temperature or catalyst loading may mitigate this.
-
Protodeboronation (Suzuki): The boronic acid can be cleaved by residual water or acidic protons. Using anhydrous solvents and a suitable base can minimize this side reaction.
-
Dehalogenation: The bromo group can be reduced. This may be more prevalent at higher temperatures or with certain catalyst/ligand combinations.
-
-
Poor Reproducibility:
-
Reagent Quality: Ensure the purity of all reagents, especially the solvent and base. Trace impurities can have a significant impact on catalytic reactions.
-
Stirring: In heterogeneous mixtures, ensure efficient stirring to facilitate mass transfer.
-
Conclusion
This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of functionalized pyrimidines. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. Careful consideration of the reaction parameters and a systematic approach to optimization are key to achieving high yields and purity in these powerful transformations.
References
- BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7.
- ACS Publications. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyrimidin-2-yl)cyclopentylamine.
- SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- BenchChem. (2025). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
- MDPI. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.
- NIH. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
- ACS Publications. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Wikipedia. Heck reaction.
- Wikipedia. Sonogashira coupling.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Organic Chemistry Portal. Heck Reaction.
- Taylor & Francis. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Royal Society of Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry.
- Thieme. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- NIH. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water.
- Organic Chemistry Portal. Pyrimidine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of (5-Bromopyrimidin-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of (5-Bromopyrimidin-4-yl)methanol Derivatives in Modern Drug Discovery
This compound and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a fundamental component of nucleic acids, the building blocks of DNA and RNA, making its derivatives prime candidates for interacting with biological targets like enzymes and nucleic acids.[1][2][3] This structural motif is prevalent in numerous therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[4][5] The bromine atom at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The hydroxymethyl group at the 4-position offers another site for modification, further enhancing the structural diversity achievable from this key intermediate.
Given their significance, the development of robust and scalable synthetic routes to this compound derivatives is of paramount importance for advancing drug development programs from the laboratory to commercial production. This guide provides an in-depth analysis of the key considerations and protocols for the scale-up synthesis of this important class of compounds.
PART 1: Strategic Approaches to Synthesis and Scale-up
The successful scale-up of a chemical synthesis is a multifaceted challenge that extends beyond simply increasing the quantities of reagents. A laboratory-scale procedure that performs well may encounter significant issues such as decreased yield, impurity formation, and safety hazards when translated to a larger scale.[6] Therefore, a strategic approach to process development is essential.
Key Considerations for Scale-up:
-
Route Selection: The choice of synthetic route is the most critical decision in a scale-up campaign. Factors to consider include the cost and availability of starting materials, the number of synthetic steps, the overall yield, and the safety profile of the reactions involved.[1]
-
Reagent and Solvent Selection: On a large scale, the cost and environmental impact of reagents and solvents become significant. The use of hazardous or expensive materials should be minimized.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, concentration, and reaction time is crucial for maximizing yield and minimizing byproduct formation.[6]
-
Process Safety: A thorough understanding of the reaction thermodynamics, potential exotherms, and gas evolution is necessary to ensure safe operation on a large scale.[6]
-
Work-up and Purification: The isolation and purification of the final product can be a major bottleneck in a scale-up process. The development of efficient and scalable purification methods, such as crystallization, is highly desirable over chromatographic techniques.
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the critical stages from starting material selection to the final purified product.
Caption: Generalized workflow for the synthesis of this compound derivatives.
PART 2: Recommended Synthetic Protocols and Methodologies
Based on established literature and practical considerations for scale-up, the following protocols outline a reliable pathway for the synthesis of this compound.
Protocol 1: Synthesis of the Pyrimidine Core
The construction of the pyrimidine ring is the foundational step. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related species.[1] For the synthesis of a precursor to this compound, a suitable starting point is the synthesis of 4-hydroxypyrimidine.
Step 1: Synthesis of 4-Hydroxypyrimidine
This can be achieved through the reaction of formamide with malonic acid derivatives.
Materials:
-
Formamide
-
Ethyl 3-ethoxy-3-iminopropanoate (or a similar malonic acid derivative)
-
Sodium ethoxide solution
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide in ethanol, add ethyl 3-ethoxy-3-iminopropanoate at room temperature.
-
Add formamide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
The product, 4-hydroxypyrimidine, will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.
Protocol 2: Bromination of the Pyrimidine Ring
The introduction of the bromine atom at the 5-position is a key step. Direct bromination of the pyrimidine ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for its ease of handling and improved selectivity, especially on a larger scale.[7][8]
Step 2: Synthesis of 5-Bromo-4-hydroxypyrimidine
Materials:
-
4-Hydroxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
Suspend 4-hydroxypyrimidine in acetonitrile in a reaction vessel equipped with a stirrer and a temperature probe.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add NBS portion-wise, maintaining the internal temperature below 10 °C. The addition of NBS can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Comparison of Brominating Agents
| Brominating Agent | Advantages | Disadvantages | Scale-up Considerations |
| Bromine (Br₂) | Inexpensive | Highly corrosive and toxic, requires special handling | Requires a closed system and careful control of addition to manage exotherms.[7] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle, often more selective | More expensive than Br₂ | Preferred for scale-up due to better handling and safety profile.[7][8] |
Protocol 3: Conversion to 4-Chloro-5-bromopyrimidine
The hydroxyl group at the 4-position is often converted to a better leaving group, such as a chlorine atom, to facilitate subsequent reactions. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.
Step 3: Synthesis of 4-Chloro-5-bromopyrimidine
Materials:
-
5-Bromo-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
Procedure:
-
Carefully add 5-bromo-4-hydroxypyrimidine to an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser and a gas scrubber.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
The product will precipitate as a solid. Collect the crude product by filtration, wash thoroughly with water to remove any residual acid, and dry.
Protocol 4: Synthesis of this compound
The final step is the reduction of the 4-chloro group to a hydroxymethyl group. This can be achieved through a two-step process involving the formation of an ester followed by reduction, or more directly through a suitable reduction method. A common approach is the reduction of the corresponding ester.
Step 4a: Synthesis of Methyl 5-bromopyrimidine-4-carboxylate
This can be achieved via a palladium-catalyzed carbonylation of 4-chloro-5-bromopyrimidine.
Materials:
-
4-Chloro-5-bromopyrimidine
-
Methanol
-
Carbon monoxide (CO) gas
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
A suitable base (e.g., triethylamine)
Procedure:
-
In a pressure reactor, dissolve 4-chloro-5-bromopyrimidine in methanol.
-
Add the palladium catalyst and the base.
-
Pressurize the reactor with carbon monoxide gas to the desired pressure.
-
Heat the reaction mixture and stir until the reaction is complete.
-
After cooling and venting the reactor, the product can be isolated by standard work-up procedures.
Step 4b: Reduction to this compound
Materials:
-
Methyl 5-bromopyrimidine-4-carboxylate
-
A suitable reducing agent (e.g., sodium borohydride)
-
A suitable solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve methyl 5-bromopyrimidine-4-carboxylate in the chosen solvent.
-
Cool the solution in an ice bath.
-
Add the reducing agent portion-wise, maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture until completion.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Alternative Direct Reduction: While less common for this specific transformation, direct reduction of a carboxylic acid or ester precursor is a key step. For large-scale synthesis, the choice of reducing agent is critical, balancing reactivity, cost, and safety.
Table 2: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Advantages | Disadvantages | Scale-up Considerations |
| Sodium Borohydride (NaBH₄) | Relatively mild, easy to handle | May require a co-solvent or elevated temperatures for less reactive esters | Good choice for scale-up due to its safety profile and moderate cost. |
| Lithium Aluminum Hydride (LAH) | Very powerful reducing agent | Highly reactive with water and protic solvents, pyrophoric | Requires strict anhydrous conditions and careful handling, generally avoided for large-scale production if possible. |
| Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Safer alternative to LAH, soluble in aromatic solvents | More expensive than NaBH₄ | A good compromise between reactivity and safety for scale-up. |
PART 3: Process Optimization and Troubleshooting
During scale-up, unforeseen challenges can arise. A systematic approach to troubleshooting is crucial for successful process implementation.[6]
Common Scale-up Issues and Mitigation Strategies
-
Poor Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[6]
-
Mitigation: Ensure adequate stirring and consider the reactor geometry. For highly exothermic steps, controlled addition of reagents and efficient cooling are paramount.[6]
-
-
Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at a larger scale.
-
Mitigation: Rigorous quality control of starting materials is essential. Re-optimization of reaction conditions at the intended scale may be necessary to minimize byproduct formation.[6]
-
-
Difficult Product Isolation: What is a simple extraction in the lab can become a complex and time-consuming operation on a larger scale.
-
Mitigation: Develop a robust and scalable work-up procedure. Crystallization is highly preferred over chromatography for purification on a large scale.
-
Process Analytical Technology (PAT)
Implementing PAT tools can provide real-time monitoring of critical process parameters, enabling better control and understanding of the reaction. This can lead to improved consistency, yield, and safety.
Conclusion
The successful scale-up synthesis of this compound derivatives is a critical step in the development of new pharmaceuticals. By carefully selecting the synthetic route, optimizing reaction conditions, and proactively addressing potential scale-up challenges, researchers and drug development professionals can ensure a robust, safe, and efficient manufacturing process. The protocols and considerations outlined in this guide provide a solid foundation for navigating the complexities of scaling up the synthesis of these valuable chemical building blocks.
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). [Source not available]
- BenchChem. (n.d.). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
- ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- [Source not available]. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
Sources
- 1. ijsat.org [ijsat.org]
- 2. growingscience.com [growingscience.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: (5-Bromopyrimidin-4-yl)methanol as a Versatile Scaffold in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds, responsible for several marketed drugs.[1] The success of an FBDD campaign is fundamentally reliant on the quality and diversity of the fragment library.[1][2] This application note provides a detailed guide to the strategic use of (5-Bromopyrimidin-4-yl)methanol, a high-value fragment that combines several advantageous features for modern drug discovery. We will explore its physicochemical rationale, provide detailed protocols for its application in primary screening campaigns using X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR), and detail its significant potential for synthetic elaboration in hit-to-lead programs.
Introduction: The Strategic Value of Privileged Fragments
FBDD operates on the principle that small, low-complexity molecules (typically <300 Da) can probe a target's binding sites with high efficiency.[3] These fragments, while often binding with low affinity, do so efficiently, making them ideal starting points for optimization into potent, drug-like molecules.[1][4] The pyrimidine scaffold is a ubiquitous component in approved drugs, prized for its ability to form key hydrogen bond interactions with protein targets.[5]
This compound is an exemplary fragment designed for FBDD. It incorporates three critical features:
-
A Pyrimidine Core: Presents defined hydrogen bond acceptors (N1, N3) to anchor the fragment in a binding pocket.[5]
-
A Bromine Substituent: Serves as a versatile synthetic handle for rapid chemical elaboration, a potential halogen bond donor, and a powerful tool for unambiguous hit identification in X-ray crystallography.[6][7][8]
-
A Hydroxymethyl Group: Provides a hydrogen bond donor/acceptor and a clear, synthetically tractable vector for fragment "growing."
This guide explains the causality behind using this fragment and provides robust, field-proven protocols for its deployment.
Physicochemical Profile & Rationale for Library Inclusion
A high-quality fragment should possess properties that favor binding, solubility, and synthetic tractability. The "Rule of Three" is a widely accepted guideline for fragment design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[3][9] this compound aligns perfectly with these principles.
| Property | Value (Calculated/Estimated) | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight (MW) | 189.02 g/mol | ≤ 300 Da | Low complexity allows for more efficient sampling of chemical space and provides ample room for optimization without excessive molecular weight gain. |
| cLogP | ~0.8 | ≤ 3 | Ensures adequate aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding.[1] |
| Hydrogen Bond Donors | 1 (from -OH) | ≤ 3 | Provides a key interaction point without excessive polarity that could hinder cell permeability in later stages. |
| Hydrogen Bond Acceptors | 3 (N1, N3, -OH) | ≤ 3 | The pyrimidine nitrogens offer strong, directional H-bond acceptor capabilities, crucial for anchoring the fragment to a protein target.[5] |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions. |
The unique combination of these properties makes this compound a highly valuable and versatile member of any FBDD library.
Diagram 1: Key Molecular Features of this compound
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 3.1: X-Ray Crystallography Screening
Causality: The high atomic number of bromine produces a strong anomalous scattering signal when exposed to X-rays of a specific wavelength. [6]This allows for the unequivocal identification of the fragment's location and orientation in the protein's electron density map, even in cases of weak binding or low occupancy, which is a common challenge in FBDD. [8][10][11] Methodology: Crystal Soaking
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (e.g., >50 µm) under conditions that are known to produce well-diffracting crystals.
-
Transfer a single crystal into a droplet of a cryo-protectant-supplemented mother liquor.
-
-
Fragment Soaking:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Create a soaking solution by adding the fragment stock solution to the cryo-protectant mother liquor to a final concentration of 10-50 mM. Note: Ensure the final DMSO concentration is kept below 10% (v/v) to avoid damaging the crystal.
-
Submerge the protein crystal in the soaking solution. Soaking times can vary from minutes to overnight, depending on the crystal packing and porosity.
-
-
Cryo-cooling:
-
Using a nylon loop, carefully remove the crystal from the soaking solution.
-
Immediately plunge the crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.
-
-
Data Collection & Analysis:
-
Mount the frozen crystal on a synchrotron beamline.
-
Collect a high-resolution diffraction dataset. To maximize the anomalous signal from bromine, collect data at or near the bromine K-edge (~0.92 Å or 13.47 keV).
-
Process the data and calculate electron density maps (2mFo-DFc) and difference maps (mFo-DFc).
-
Calculate an anomalous difference Fourier map. A strong peak in this map corresponding to the known location of the bromine atom confirms the fragment's binding and helps orient the rest of the molecule. [6]
-
Protocol 3.2: Surface Plasmon Resonance (SPR) Screening
Causality: SPR is a highly sensitive, label-free technique that detects changes in mass on a sensor chip surface in real-time. [12]It is an ideal primary screening method because it provides kinetic data (association and dissociation rates) and affinity (KD) and consumes very little protein compared to other methods. [13] Methodology: Fragment Screening on a Biacore Instrument
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling or using an affinity tag (e.g., His-tag on an NTA chip). Aim for a surface density that will produce a signal of ~100-200 Response Units (RU) for a small molecule.
-
A reference flow cell should be prepared in parallel (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes. [2]2. Fragment Solution Preparation:
-
Prepare a primary screening plate of this compound at a high concentration (e.g., 200 µM - 1 mM) in a suitable running buffer (e.g., HBS-EP+) with a matched DMSO concentration (typically 1-2%). High solubility of the fragment is crucial here.
-
-
Screening Cycle:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference flow cells for a defined period (e.g., 60 seconds).
-
Allow the fragment to dissociate by flowing running buffer over the chip (e.g., 60-120 seconds).
-
If necessary, inject a regeneration solution to remove any remaining bound protein, followed by re-equilibration.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the active channel signal.
-
Analyze the resulting sensorgrams. A binding event is characterized by a rapid increase in RU during injection followed by a decrease during dissociation.
-
Primary hits are identified based on a predefined response threshold.
-
For confirmed hits, perform a dose-response experiment with a serial dilution of the fragment to determine the equilibrium dissociation constant (KD). [14]
-
Protocol 3.3: Nuclear Magnetic Resonance (NMR) Screening
Causality: NMR spectroscopy is a powerful method for detecting the weak, transient interactions typical of fragments. [15][16]Protein-observed NMR methods, such as the 1H-15N HSQC experiment, are particularly robust as they monitor changes in the target protein itself upon fragment binding, providing information on binding location (if assignments are known) and affinity, while minimizing false positives. [9][17] Methodology: 1H-15N HSQC Screening
-
Protein Preparation:
-
Express and purify the target protein with uniform 15N isotopic labeling. The protein must be stable and soluble at the high concentrations required for NMR (~50-100 µM).
-
Prepare the protein in a suitable NMR buffer (e.g., phosphate or HEPES in 90% H2O/10% D2O).
-
-
Reference Spectrum Acquisition:
-
Acquire a high-quality 1H-15N HSQC reference spectrum of the 15N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
-
Fragment Screening:
-
Add a stock solution of this compound to the protein sample to a final concentration typically 10- to 100-fold molar excess of the protein (e.g., 1 mM fragment for 100 µM protein). Ensure the pH is readjusted if necessary. [18] * Acquire a second 1H-15N HSQC spectrum.
-
-
Data Analysis & Hit Identification:
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
A binding event is identified by chemical shift perturbations (CSPs) of specific peaks. CSPs indicate that the chemical environment of those specific amino acid residues has changed due to fragment binding.
-
The magnitude of the CSPs can be used to map the binding site on the protein surface (if backbone resonance assignments are available). [9] * To determine the KD, perform a titration experiment by acquiring a series of HSQC spectra at increasing fragment concentrations and fitting the CSP data to a binding isotherm. [9]
-
Hit Validation and Synthetic Elaboration
A key advantage of this compound is its poised nature for synthetic chemistry. [14]The bromine atom is a versatile handle for a variety of robust and well-documented cross-coupling reactions, allowing for rapid and targeted "fragment growing" into more potent molecules. [19] Diagram 3: Synthetic Elaboration Pathways from the 5-Bromo Position
Caption: Versatile cross-coupling reactions for elaborating the fragment hit.
Once structural information from X-ray crystallography or NMR confirms the binding mode, these synthetic routes can be used to rationally design next-generation compounds. For example, if a hydrophobic pocket is identified near the 5-position of the pyrimidine ring, a Suzuki coupling can be employed to add a tailored phenyl or other aryl group to fill that pocket, dramatically increasing potency and selectivity.
Conclusion
This compound is more than just a small molecule; it is a strategically designed tool for efficient drug discovery. Its ideal physicochemical properties ensure high solubility and good behavior in biophysical assays, while its chemical structure provides clear vectors for binding and subsequent optimization. The bromine atom, in particular, offers a dual advantage, facilitating confident hit identification through anomalous X-ray scattering and providing a robust chemical handle for rapid hit-to-lead progression. By incorporating this fragment into screening libraries and applying the robust protocols detailed herein, research teams can significantly enhance their ability to discover novel, high-quality starting points for challenging therapeutic targets.
References
- Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical biology & drug design, 82(5), 537-544. [Link]
- Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical biology & drug design, 82(5). [Link]
- Brasili, F., et al. (2021). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry, 64(13), 9374-9384. [Link]
- Tiefenbrunn, T., et al. (2013). Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease.
- Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278. [Link]
- Harner, M. J., et al. (2013). Practical aspects of NMR-based fragment screening. Methods in molecular biology, 1008, 367-386. [Link]
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure, 16(7), 1007-1016. [Link]
- Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta crystallographica. Section D, Biological crystallography, 70(Pt 8), 2224-2237. [Link]
- Wang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS medicinal chemistry letters, 14(8), 1120-1126. [Link]
- Foley, D. J., et al. (2022). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society, 144(31), 14046-14059. [Link]
- Mortenson, D. E., et al. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in biophysics and molecular biology, 163, 133-146. [Link]
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current topics in medicinal chemistry, 7(16), 1630-1642. [Link]
- de Souza, N. B., et al. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Acta tropica, 221, 105991. [Link]
- Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. CHI Website. [Link]
- Mountpleasure, G., et al. (2022). Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. Drug discovery today, 27(10), 2736-2745. [Link]
- Yakaiah, P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 120, 216-231. [Link]
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS medicinal chemistry letters, 1(1), 44-48. [Link]
- York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. YSBL Website. [Link]
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. Discovery - the University of Dundee Research Portal. [Link]
- Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Technology Networks Website. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening.
- Taylor, R. D., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. The FEBS journal, 289(20), 6141-6161. [Link]
- YouTube. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube Video. [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Moroz, Y. S., et al. (2018). Straightforward hit identification approach in fragment-based discovery of bromodomain-containing protein 4 (BRD4) inhibitors. Bioorganic & medicinal chemistry, 26(13), 3747-3755. [Link]
- Chen, H., et al. (2015). Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. European journal of medicinal chemistry, 90, 281-291. [Link]
- Iglarz, M., et al. (2012). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- Drug Hunter. (2024). Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter Website. [Link]
- Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]
- PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. PubChem. [Link]
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC medicinal chemistry, 14(7), 1333-1342. [Link]
- Zhang, M., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Dias, D. M., & Ciulli, A. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS discovery : advancing life sciences R & D, 25(5), 471-490. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of (5-Bromopyrimidin-4-yl)methanol
Introduction: The Critical Role of Quantifying (5-Bromopyrimidin-4-yl)methanol in Pharmaceutical Development
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The precise and accurate quantification of this intermediate is paramount throughout the drug development lifecycle. From monitoring reaction kinetics and optimizing synthesis yields to ensuring the purity of active pharmaceutical ingredients (APIs) and conducting stability studies, robust analytical methods are indispensable. This guide provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be self-validating and are grounded in established analytical principles to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. These properties influence sample preparation, chromatographic behavior, and detection.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | [1][2] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structural analogues |
| UV Absorbance | Expected in the 260-280 nm range due to the pyrimidine chromophore. | Inferred from structural analogues |
High-Performance Liquid Chromatography (HPLC) for Purity and Potency
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the quantification of this compound in various sample matrices.[3] The following reversed-phase HPLC (RP-HPLC) method is designed for high-resolution separation and accurate quantification.[4]
Causality of Experimental Choices in HPLC Method Development
The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the moderately polar this compound. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is chosen to ensure sharp peak shapes and optimal resolution from potential impurities.[5] The buffer maintains a consistent pH to prevent fluctuations in the analyte's retention time. UV detection is selected due to the presence of the UV-active pyrimidine ring in the analyte.
Experimental Workflow for HPLC Analysis
Sources
Application Notes and Protocols for the Synthesis of Dual Endothelin Receptor Antagonists Utilizing (5-Bromopyrimidin-4-yl)methanol
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the pyrimidine building block, (5-Bromopyrimidin-4-yl)methanol, in the synthesis of novel dual endothelin receptor antagonists (ERAs). This document outlines the synthesis of key intermediates, followed by a detailed, scientifically-grounded protocol for the preparation of a potential dual ERA, drawing parallels with the established synthesis of the FDA-approved drug, macitentan.
Introduction: The Role of Pyrimidines in Endothelin Receptor Antagonism
Endothelins are a family of potent vasoconstrictive peptides implicated in the pathogenesis of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2] The biological effects of endothelins are mediated through two receptor subtypes, ETA and ETB.[1] Dual antagonism of both receptors has been shown to be an effective therapeutic strategy, leading to the development of drugs like macitentan.[1][3]
The pyrimidine scaffold is a privileged structure in medicinal chemistry and forms the core of many ERAs.[4][5] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal building block for creating diverse molecular libraries for drug discovery. This guide focuses on the application of this compound, a versatile pyrimidine derivative, in the synthesis of a novel macitentan analogue.
Synthetic Strategy Overview
The synthesis of dual ERAs like macitentan typically involves the coupling of two key fragments. The established synthesis of macitentan provides a robust template for our proposed synthetic route. Our strategy involves the preparation of a key sulfamide intermediate, followed by its coupling with a reactive derivative of this compound.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for a novel dual endothelin receptor antagonist.
Experimental Protocols
Synthesis of Key Intermediates
The successful synthesis of the target antagonist relies on the efficient preparation of two key intermediates. The following protocols are based on established and published methods.[1][4]
This protocol details the formation of the core sulfamide structure.
Materials:
-
5-(4-Bromophenyl)-4,6-dichloropyrimidine
-
N-Propylsulfamide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Toluene
-
Hydrochloric Acid (HCl), 6 N
-
Water (H₂O)
-
Ethyl Acetate
Procedure:
-
To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) in acetonitrile, add potassium carbonate (4.8 eq).
-
Heat the mixture to 50°C and stir for 20 minutes.
-
Add a solution of N-propylsulfamide (0.94 eq) in acetonitrile dropwise to the reaction mixture.
-
Maintain the reaction at 50°C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, replace the reaction solvent with toluene using a Dean-Stark apparatus.
-
Filter the precipitated solid and suspend it in water.
-
Adjust the pH of the aqueous suspension to 7 using 6 N hydrochloric acid and stir for 20 minutes.
-
Filter the resulting precipitate, wash with water, and dry in a vacuum oven at 55°C for 5 hours.
-
Recrystallize the crude product from ethyl acetate to yield pure N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.
This protocol describes the introduction of the ethylene glycol linker.[1]
Materials:
-
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
-
Ethylene Glycol
-
Potassium tert-butoxide (t-BuOK)
-
Water (H₂O)
-
Methanol (CH₃OH)
-
Citric Acid Solution
Procedure:
-
In a reaction flask, add potassium tert-butoxide (5.8 eq) to ethylene glycol at 10-15°C and stir the solution for 30 minutes at 25-30°C.
-
Slowly add N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100-105°C and maintain for 12-14 hours.
-
Cool the reaction mixture to room temperature and add water and methanol.
-
Cool the mixture to 15-20°C and add citric acid solution over 1-2 hours.
-
Maintain the reaction mixture at room temperature for 2-3 hours to allow for precipitation.
-
Filter the solid, wash with water, and dry under vacuum at 50-55°C for 20-24 hours to obtain N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide.
Proposed Protocol for the Utilization of this compound
The following protocol is a proposed, scientifically sound method for the synthesis of a novel macitentan analogue using this compound. This protocol is based on established chemical transformations of similar heterocyclic systems.
This step activates the hydroxymethyl group for subsequent nucleophilic substitution. The protocol is adapted from the synthesis of analogous chloromethylpyridines and pyrimidines.[5][6]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-(chloromethyl)-5-bromopyrimidine, which can be used in the next step without further purification.
This final step couples the two key fragments to generate the target dual endothelin receptor antagonist analogue. The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[7][8][9]
Materials:
-
N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide
-
4-(Chloromethyl)-5-bromopyrimidine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous THF under an inert atmosphere, add a solution of N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (1.0 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add a solution of 4-(chloromethyl)-5-bromopyrimidine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-75°C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure novel macitentan analogue.
Data Summary and Characterization
The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Expected Analytical Data |
| N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide | C₁₃H₁₄BrClN₄O₂S | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) for purity assessment.[2][10] |
| N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide | C₁₅H₁₉BrN₄O₄S | ¹H NMR, ¹³C NMR, MS, HPLC.[11][12] |
| 4-(Chloromethyl)-5-bromopyrimidine | C₅H₄BrClN₂ | ¹H NMR, ¹³C NMR, MS. |
| Novel Macitentan Analogue | C₂₀H₂₂Br₂N₆O₄S | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC for purity assessment. |
Conclusion and Future Perspectives
This guide provides a detailed framework for the synthesis of a novel dual endothelin receptor antagonist utilizing this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a high probability of success. The resulting novel macitentan analogue represents a promising candidate for further biological evaluation in the quest for new and improved therapies for diseases such as pulmonary arterial hypertension. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and to thoroughly characterize all synthesized compounds to confirm their identity and purity.
References
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- Iqbal, J., et al. (2005). Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Mini reviews in medicinal chemistry, 5(4), 381–408. [Link]
- LookChem. (n.d.). SulfaMide, N-[5-(4-broMophenyl)-6-(2-hydroxyethoxy)-4-pyriMidinyl]-N'-propyl.
- Pharmaffiliates. (n.d.). N-[5-(4-Bromophenyl)-6-[2-hydroxyethoxy]-4-pyrimidinyl]-N'-propylsulfamide.
- PubChem. (n.d.). N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Khan Academy. (2012, September 19). Williamson ether synthesis [Video]. YouTube. [Link]
- Khan Academy. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Iglarz, M., et al. (2014). Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension. Journal of cardiovascular pharmacology, 64(5), 422–430. [Link]
Sources
- 1. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 2. SulfaMide, N-[5-(4-broMophenyl)-6-chloro-4-pyriMidinyl]-N'-propyl- | 1393813-42-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide | C13H14BrClN4O2S | CID 71500858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SulfaMide, N-[5-(4-broMophenyl)-6-(2-hydroxyethoxy)-4-pyriMidinyl]-N'-propyl-|lookchem [lookchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | 1393813-43-8 | FB183879 [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromopyrimidin-4-yl)methanol
Welcome to the technical support center for the synthesis of (5-Bromopyrimidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The primary and most direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 5-bromopyrimidine-4-carbaldehyde. This guide will focus on troubleshooting and optimizing this critical reduction step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: Low yield is a common issue that can typically be traced back to one of four areas: the reducing agent, reaction conditions, starting material purity, or the work-up procedure.
1. Choice and Stoichiometry of Reducing Agent: For the reduction of an aromatic aldehyde like 5-bromopyrimidine-4-carbaldehyde, sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity.[1][2] It readily reduces aldehydes and ketones without affecting more robust functional groups like esters or amides under standard conditions.[2]
-
Causality: The low yield may stem from using insufficient NaBH₄. While the stoichiometry is 4:1 (aldehyde:NaBH₄), side reactions with the solvent or trace water can consume the hydride.
-
Recommendation: Ensure you are using at least 1.1 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde. A controlled, portion-wise addition of the solid NaBH₄ to the reaction mixture is often more effective than adding it all at once.
2. Reaction Temperature Control: The reduction of an aldehyde with NaBH₄ is a highly exothermic process.
-
Causality: Uncontrolled temperature spikes can lead to the formation of undesired byproducts. The stability of the pyrimidine ring can also be compromised at higher temperatures.
-
Recommendation: The reaction should be initiated at a low temperature. Submerging the reaction vessel in an ice bath to maintain a temperature of 0-5 °C during the addition of NaBH₄ is critical for controlling the reaction rate and minimizing side products.[3] After the initial addition, the reaction can be allowed to slowly warm to room temperature.
3. Solvent System: The choice of solvent is crucial for both the reactivity of NaBH₄ and the solubility of the substrate.
-
Causality: Sodium borohydride's reactivity is modulated by the solvent. Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal as they participate in the reaction mechanism by protonating the intermediate alkoxyborane to release the final alcohol product.[2]
-
Recommendation: Anhydrous methanol or ethanol are the recommended solvents. Tetrahydrofuran (THF) can also be used, often in combination with a protic solvent.
4. Purity of Starting Material: The purity of 5-bromopyrimidine-4-carbaldehyde is paramount.
-
Causality: Impurities can react with NaBH₄, leading to its consumption and a lower effective concentration for the primary reaction. Acidic impurities, in particular, will rapidly quench the hydride reagent.
-
Recommendation: Ensure your starting aldehyde is pure. If necessary, purify it by recrystallization or column chromatography before proceeding with the reduction. The starting material is a versatile building block, but its stability should be considered; it should be stored in a cool, dry place.[4]
The following workflow provides a logical sequence for troubleshooting low yields.
Caption: A troubleshooting workflow for low yield synthesis.
Question 2: My TLC analysis shows a significant amount of unreacted aldehyde, even after several hours. How can I drive the reaction to completion?
Answer: An incomplete reaction is almost always due to insufficient active hydride or suboptimal reaction conditions.
-
Causality: The NaBH₄ may have been fully consumed before all the aldehyde has reacted. This can be due to underestimated stoichiometry, reagent degradation (if old), or reaction with trace water/acid in the solvent or on the glassware.
-
Recommendations:
-
Monitor and Add: After the initial reaction time (e.g., 1-2 hours), take a TLC sample. If a significant amount of starting material remains, add another portion of NaBH₄ (e.g., 0.2-0.3 equivalents) and continue to monitor.
-
Temperature Adjustment: After the controlled addition at 0-5 °C, allow the reaction to naturally warm to room temperature and stir for an additional 1-3 hours. This often helps push the final conversion to completion.[3]
-
Ensure Anhydrous Conditions: While NaBH₄ is stable in protic solvents, ensuring your solvent is reasonably dry and your glassware is oven-dried will prevent unnecessary consumption of the reagent.
-
Question 3: I'm observing a major side product in my reaction. What is it likely to be and how can I avoid it?
Answer: While NaBH₄ is a mild reagent, side products can still form, primarily due to over-reduction or instability of the pyrimidine ring under certain conditions.
-
Potential Side Product: Debromination Product (4-hydroxymethylpyrimidine):
-
Causality: Although less common with NaBH₄ compared to more powerful hydrides like LiAlH₄, debromination can occur, especially if the reaction temperature is too high or if certain additives are present. Some modified borohydride systems are even designed for such reductions.[5]
-
Prevention: Strict temperature control (0-5 °C) is the most effective way to prevent this. Avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Potential Side Product: Impurity-Related Products:
-
Causality: If your starting aldehyde was synthesized via a Vilsmeier-Haack type reaction, residual reagents or intermediates could lead to side products during reduction.
-
Prevention: As mentioned in Q1, purification of the starting 5-bromopyrimidine-4-carbaldehyde is the best preventative measure.
-
The general mechanism for the desired reduction is illustrated below. Understanding this helps in optimizing the conditions to favor the forward reaction.
Caption: Simplified mechanism of aldehyde reduction by NaBH₄.
Frequently Asked Questions (FAQs)
Q: What is the standard, optimized protocol for this synthesis? A: Please refer to the detailed experimental protocol in the next section for a reliable, step-by-step guide.
Q: Which analytical techniques are best for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v) to clearly separate the more polar alcohol product from the less polar starting aldehyde. Visualize with a UV lamp (254 nm).
Q: How should I properly quench the reaction and purify the final product? A: Quenching is necessary to destroy any excess NaBH₄. Slowly add an acidic solution (e.g., 1 M HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases. For purification, after quenching, extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[6]
Q: Are there any stability concerns I should be aware of? A: Pyrimidine aldehydes can be sensitive. The parent compound, pyrimidine-5-carboxaldehyde, is noted to be unstable above -80 °C in certain reaction media.[7] While the 4-carbaldehyde is more stable, it is best to store it under an inert atmosphere in a refrigerator. The final alcohol product is generally more stable but should also be stored in a cool, dark place.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the reduction of 5-bromopyrimidine-4-carbaldehyde.
Materials:
-
5-bromopyrimidine-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrimidine-4-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes) until the starting aldehyde spot has been completely consumed.
-
Quenching: Cool the flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess NaBH₄. Stir for 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Data Summary: Reaction Parameter Optimization
The following table provides a summary of how different parameters can affect the reaction outcome, based on established principles of borohydride reductions.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome & Rationale |
| NaBH₄ Stoichiometry | 1.0 eq | 1.2 - 1.5 eq | Outcome B: Higher conversion. Ensures enough hydride is present to account for any reaction with solvent or trace impurities. |
| Temperature | Addition at Room Temp | Addition at 0-5 °C | Outcome B: Higher purity, lower side products. Controls the exothermic reaction, preventing thermal degradation and debromination.[3] |
| Solvent | Aprotic (e.g., Toluene) | Protic (e.g., MeOH, EtOH) | Outcome B: Faster, cleaner reaction. Protic solvents are required for the protonolysis of the borate ester intermediate to yield the alcohol.[2] |
| Quenching Agent | Water | Sat. aq. NH₄Cl or 1M HCl | Outcome B: More controlled quench. A mild acid source neutralizes the basic borate salts effectively without causing potential hydrolysis of sensitive groups. |
References
- Vertex AI Search, based on Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi
- Vertex AI Search, based on [The Discovery of N-5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]
- Vertex AI Search, based on The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151. [Link]
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
- Vertex AI Search, based on SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- ResearchGate. (2008). Some aspects of NaBH4 reduction in NMP. Request PDF. [Link]
- Rho, T., & Abuh, Y. F. (1994). ONE-POT SYNTHESIS OF PYRIMIDINE-5-CARBOXALDEHYDE AND ETHYL PYRIMIDINE-5-CARBOXYLATE BY UTILIZING PYRIMIDIN-5-YL-LITHIUM.
- Vertex AI Search, based on Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH
- Wang, L., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328. [Link]
- Vertex AI Search, based on overcoming side reactions in pyrimidine synthesis - Benchchem
- Vertex AI Search, based on Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Applic
- Vertex AI Search, based on Optimization of the pyrimidine synthesis.
- Organic Chemistry Portal.
- Vertex AI Search, based on US10556871B1 - Method for preparing 5-(4-bromophenyl)
- Vertex AI Search, based on 5-Bromopyrimidine 97 4595-59-9 - Sigma-Aldrich
- Vertex AI Search, based on Synthesis of 5-(4-bromophenyl)
- Vertex AI Search, based on (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem
- Vertex AI Search, based on (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem
- Vertex AI Search, based on Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC - NIH
- Vertex AI Search, based on A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry
- Vertex AI Search, based on 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem
- El-Meguid, M. A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Acta Pharmaceutica, 64(1), 1-16. [Link]nih.gov/pmc/articles/PMC4007248/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Identifying side reactions of (5-Bromopyrimidin-4-yl)methanol in catalysis
Welcome to the technical support resource for (5-Bromopyrimidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in catalytic reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental reactivity and stability of this compound.
Q1: What are the primary reactive sites on this compound and how does its electronic nature influence reactivity?
A: this compound has three key structural features that dictate its reactivity in catalytic processes:
-
The C5-Bromine Bond: This is the most common reaction site, serving as an electrophilic handle for a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings.[1][2] The pyrimidine ring is electron-deficient, which can make the initial oxidative addition step—often the rate-determining step in Pd-catalyzed cycles—more challenging compared to electron-rich aryl halides.[3]
-
The Pyrimidine Nitrogens: The two nitrogen atoms at positions 1 and 3 are Lewis basic. They can coordinate to the metal center of the catalyst (e.g., palladium). This coordination can sometimes be detrimental, leading to catalyst inhibition or deactivation.[4] The choice of a suitable ligand is critical to mitigate these effects and maintain catalytic activity.[5]
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional group. While generally stable, it can undergo oxidation to an aldehyde or carboxylic acid under harsh oxidative conditions. Conversely, it can potentially coordinate to the catalyst or react with strong bases, although this is less common under standard cross-coupling conditions.
Q2: How stable is the hydroxymethyl group under typical cross-coupling conditions?
A: The hydroxymethyl group is generally robust under the conditions required for most palladium-catalyzed cross-coupling reactions. These reactions are typically run under inert atmospheres with mild bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and moderate temperatures, which do not favor the oxidation of primary alcohols.[2] However, caution is advised when:
-
Using strong oxidizing agents in the reaction mixture.
-
Employing very strong bases (e.g., alkoxides) at high temperatures, which could potentially deprotonate the alcohol, leading to undesired reactivity.
-
Running reactions that are sensitive to moisture, where the alcohol's proton could act as a proton source, contributing to side reactions like protodeboronation in Suzuki couplings.[6]
Q3: Can the pyrimidine nitrogens poison the catalyst? What is the strategy to prevent this?
A: Yes, catalyst poisoning is a valid concern. The lone pair of electrons on the pyrimidine nitrogens can bind to the palladium center, forming off-cycle, inactive complexes. This is particularly problematic with electron-deficient heterocycles.
The primary strategy to prevent catalyst poisoning is the use of appropriate ligands. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or trialkylphosphines like PCy₃) are highly effective.[5][7] These ligands stabilize the active catalytic species, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the pyrimidine nitrogens from deactivating the metal center.[6]
Troubleshooting Guide: Side Reactions in Catalysis
This guide provides a problem-oriented approach to identifying and mitigating common side reactions encountered when using this compound.
Problem 1: Low or No Conversion of Starting Material
Your reaction shows a low yield of the desired product, with a significant amount of unreacted this compound recovered.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrimidine ring can be difficult to activate.
-
Solution: Increase catalyst and/or ligand loading. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a biarylphosphine ligand like tBuXPhos). Consider using a pre-formed palladium precatalyst, which can be more active than generating the catalyst in situ.[8]
-
-
Catalyst Deactivation: The catalyst may be inhibited by the pyrimidine substrate or degraded over the reaction time.[4]
-
Solution: Ensure strict anaerobic conditions, as oxygen can degrade phosphine ligands and palladium catalysts. Use degassed solvents and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen). As mentioned in FAQ Q3, a more robust ligand system is often the best solution.
-
-
Incorrect Base or Solvent: The base may not be effective enough to facilitate the catalytic cycle (e.g., in a Suzuki reaction, it must activate the boronic acid).[9]
-
Solution: Screen different bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the chosen solvent solubilizes all components adequately. Biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O can be very effective for Suzuki couplings.[2]
-
Problem 2: Significant Formation of a Debrominated Side Product
You observe a major side product with a mass corresponding to (Pyrimidin-4-yl)methanol (M-Br+H).
Causality: This side reaction, known as proto-dehalogenation , is common with heteroaryl halides. It occurs when the aryl-palladium intermediate is protonated before it can proceed through the desired coupling pathway. The proton source can be trace water, the hydroxymethyl group itself, or the boronic acid in Suzuki reactions (protodeboronation followed by protonolysis).
Solutions & Mitigation Strategies:
-
Minimize Proton Sources:
-
Action: Use anhydrous solvents and reagents. Dry bases (like K₃PO₄) by heating under vacuum before use. If using a boronic acid, ensure it is as dry as possible.
-
Rationale: Reducing the concentration of adventitious water minimizes the primary pathway for protonolysis of the Ar-Pd(II)-X intermediate.
-
-
Accelerate the Desired Reaction:
-
Action: Increase the concentration of the coupling partner or switch to a more reactive partner (e.g., a boronate ester or trifluoroborate salt in Suzuki couplings, which can have different reactivity profiles).[6]
-
Rationale: By favoring the kinetics of the desired transmetalation and reductive elimination steps, the competing proto-dehalogenation pathway is minimized. The general catalytic cycle and key competing side reactions are illustrated below.
-
Caption: Desired cross-coupling cycle vs. side reactions.
Problem 3: Formation of a Homocoupled Dimer
You observe a side product with a mass corresponding to the coupling of two molecules of this compound.
Causality: Homocoupling can occur through several mechanisms, often when the rate of transmetalation (in Suzuki, Stille, etc.) is slow compared to side reactions of the Ar-Pd(II)-Br intermediate. It can be particularly prevalent at higher temperatures or catalyst loadings.
Solutions & Mitigation Strategies:
-
Lower the Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Rationale: Homocoupling pathways often have a higher activation energy than the desired cross-coupling, so lowering the temperature can suppress the formation of this dimer.
-
-
Optimize Catalyst and Ligand:
-
Action: Use a ligand that promotes fast reductive elimination. Sometimes, a less bulky ligand can be beneficial if it accelerates the desired cycle more than the side reaction.
-
Rationale: The choice of ligand directly influences the rates of the elementary steps in the catalytic cycle. A well-chosen ligand will favor the cross-coupling pathway.[7]
-
-
Control Stoichiometry:
-
Action: Ensure that the coupling partner is present in a slight excess (e.g., 1.1-1.2 equivalents).
-
Rationale: A higher concentration of the desired coupling partner can increase the rate of transmetalation, outcompeting the homocoupling pathway.
-
Data Presentation: Common Side Products
For rapid identification using LC-MS, refer to the table below. (MW of starting material (SM) = 189.01 g/mol ).
| Side Product Name | Structure | Mass Change from SM | Expected [M+H]⁺ |
| Debromination Product | (Pyrimidin-4-yl)methanol | -Br +H (-78.9) | 111.05 |
| Homocoupled Dimer | 5,5'-Bi(pyrimidin-4-yl)dimethanol | + SM - Br (-79.9) | 219.09 (from Ar-Pd-Br + Ar-H) or 300.09 (from 2x SM) |
| Oxidized (Aldehyde) | 5-Bromo-4-formylpyrimidine | - 2H (-2.0) | 186.95 / 188.95 |
| Oxidized (Acid) | 5-Bromopyrimidine-4-carboxylic acid | + O - 2H (+14.0) | 202.95 / 204.95 |
Experimental Protocols
This section provides a validated starting protocol for a Suzuki-Miyaura coupling reaction, which can be adapted as needed.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for coupling with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%).
-
Sealing: Seal the vial with a septum cap.
-
Inerting: Remove the vial from the glovebox and connect it to a Schlenk line. Evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for 20-30 minutes. Add the degassed solvent to the reaction vial via syringe to achieve a substrate concentration of ~0.1 M.
-
Heating: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC. Check for the disappearance of starting material and the formation of the desired product, as well as the side products listed in the table above.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Filtration: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
- Single point activation of pyridines enables reductive hydroxymethyl
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry.
- Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.
- Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- Suzuki Coupling. Organic Chemistry Portal.
- (5-Bromopyrimidin-4-yl)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- (4-((5-Bromopyrimidin-2-yl)oxy)phenyl)
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- (5-Bromopyridin-2-yl)methanol Compound Summary. PubChem.
- (5-Bromopyrimidin-2-yl)methanol Compound Summary. PubChem.
- Suzuki reaction. Wikipedia.
- Synthesis, reactions, and applications of pyrimidine deriv
- (5-Bromopyrimidin-4-yl)
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability and Storage of Halogenated Pyrimidines
Welcome to the Technical Support Center for Halogenated Pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stable storage and effective use of these critical compounds. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments.
Introduction to Halogenated Pyrimidines
Halogenated pyrimidines, such as 5-Fluorouracil (5-FU), 5-Bromouracil (5-BrU), 5-Chlorouracil (5-ClU), and 5-Iodouracil (5-IU), are a class of compounds widely used in cancer chemotherapy and as tools in molecular biology research.[1][2] Their efficacy is intrinsically linked to their chemical stability. Degradation can lead to loss of activity, formation of toxic byproducts, and unreliable experimental outcomes. This guide provides a comprehensive overview of best practices for their storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid halogenated pyrimidines?
A1: As a best practice, solid (powder) forms of most halogenated pyrimidines should be stored in tightly sealed containers in a cool, dark, and dry place. Specific temperature recommendations can vary:
-
5-Fluorouracil: Store at controlled room temperature, between 15°C to 30°C (59°F to 86°F).[3]
-
5-Bromouracil: For long-term storage, -20°C is recommended.[4] Some suppliers suggest ambient temperature is also acceptable for shorter periods.[5]
-
5-Chlorouracil: Store at -20°C for long-term stability (≥ 4 years).[6]
-
5-Iodouracil: Recommended storage is at 2-8°C, protected from light.[7]
Always refer to the manufacturer's specific recommendations on the product datasheet.
Q2: How should I prepare and store stock solutions of halogenated pyrimidines?
A2: The preparation and storage of stock solutions are critical for maintaining the compound's integrity. Here are some general guidelines:
-
Solvent Selection: The choice of solvent depends on the specific compound and the experimental application. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds, including some halogenated pyrimidines.[6] For aqueous solutions, the pH is a critical factor for stability.
-
Aqueous Solutions of 5-FU: 5-FU is often formulated in alkaline solutions (pH 8.5-9.4) for clinical use to enhance its solubility and stability.[8][9] It is sparingly soluble in water.[10]
-
Storage of Stock Solutions: Stock solutions are typically stored at low temperatures to minimize degradation. For 5-Bromouracil stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended, with protection from moisture and light.[4]
Q3: Are halogenated pyrimidines sensitive to light?
A3: Yes, many halogenated pyrimidines exhibit sensitivity to light (photosensitivity). 5-Iodouracil, in particular, is known to be UV-sensitive and can undergo photoinduced C-I bond homolysis.[11][12] It is crucial to protect solutions of these compounds from light by using amber vials or by wrapping containers in aluminum foil.[3][7]
Q4: What is the stability of 5-Fluorouracil in common infusion solutions?
A4: The stability of 5-FU in solutions like 0.9% sodium chloride (NS) and 5% dextrose in water (D5W) has been extensively studied.
-
In PVC bags, 5-FU is stable for at least 14 days at 4°C and 21°C.[13]
-
Solutions of 5-FU in NS have been shown to be stable for up to 28 days when refrigerated at 5°C ± 3°C after being frozen at -20°C for 79 days.[14][15][16]
-
At room temperature, 5-FU admixtures in NS or D5W are generally stable for 72 hours.[3]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of halogenated pyrimidines.
Problem 1: Precipitation of the compound in my aqueous solution.
-
Possible Cause 1: Low Temperature. Some halogenated pyrimidines, notably 5-FU, can precipitate out of solution at low temperatures.[3][9] Storing concentrated 5-FU solutions at 4°C can lead to crystal formation.[9][13]
-
Possible Cause 2: pH Shift. The solubility of many pyrimidine derivatives is pH-dependent. A shift in the pH of your solution could cause the compound to precipitate. 5-FU, for instance, is more soluble in alkaline conditions.
-
Solution: Ensure the pH of your buffer or medium is within the optimal range for the solubility of your specific halogenated pyrimidine. For 5-FU, maintaining a slightly alkaline pH can prevent precipitation.
-
-
Possible Cause 3: Interaction with Other Agents. Certain topical agents, like amethocaine and benoxinate, can cause the precipitation of 5-FU.[17]
-
Solution: Be aware of potential interactions with other chemicals in your experimental setup. If you observe precipitation upon mixing, consider the compatibility of the components.
-
Problem 2: My experimental results are inconsistent, suggesting compound degradation.
-
Possible Cause 1: Improper Storage. Long-term storage at inappropriate temperatures or exposure to light can lead to significant degradation.
-
Solution: Review the storage conditions of both your solid compound and stock solutions. Refer to the recommended conditions in the FAQs section and on the product datasheet. Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[18]
-
-
Possible Cause 2: pH-Mediated Hydrolysis. Halogenated pyrimidines can be susceptible to hydrolysis, especially at acidic pH.[19][20] 5-FU shows noticeable hydrolysis in acidic solutions (pH 5-7) but is more stable in alkaline solutions (pH 7.4-8).[19][20]
-
Solution: Maintain the pH of your experimental solutions within the stable range for your compound. If your experiment requires acidic conditions, prepare fresh solutions and use them immediately.
-
-
Possible Cause 3: Enzymatic Degradation. In biological systems or in samples like whole blood and plasma, enzymatic degradation can occur. For example, 5-FU can be catabolized by dihydropyrimidine dehydrogenase (DPD).[1][21][22]
Data and Protocols
Stability of 5-Fluorouracil Solutions: A Summary
| Concentration & Diluent | Container | Storage Condition | Duration of Stability | Reference |
| 8 mg/mL in 0.9% NaCl | PVC bags | Frozen at -20°C, then refrigerated at 5°C ± 3°C | 79 days frozen, then 28 days refrigerated | [14][15][16] |
| 1 or 10 mg/mL in 0.9% NaCl or 5% Dextrose | PVC bags | Refrigerated at 4°C or Room Temp at 21°C | 14 days | [13] |
| Undiluted | EVA reservoirs | 33°C | At least 14 days | [13] |
| Undiluted | PVC reservoirs | 33°C | Over 14 days | [13] |
| Undiluted | EVA or PVC reservoirs | 4°C | Precipitate observed after 3-5 days | [13] |
| 700 mg & 800 mg in NaCl | Polyolefin bags | Room Temperature | 24 days | [24] |
Protocol: Reconstitution of Precipitated 5-Fluorouracil Solution
This protocol is intended for situations where 5-FU has precipitated due to exposure to low temperatures.
-
Visual Inspection: Confirm the presence of crystalline precipitate in the solution.
-
Heating: Gently warm the solution to 60°C (140°F) in a water bath.
-
Agitation: Shake the container vigorously to aid in the redissolution of the precipitate.
-
Cooling: Allow the solution to cool to room or body temperature before use.
-
Final Inspection: Visually inspect the solution again to ensure all precipitate has dissolved and the solution is clear before use.[3]
Visual Guides
Decision Workflow for Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting precipitation of halogenated pyrimidines.
Degradation Pathway of 5-Fluorouracil
Caption: Simplified metabolic pathways of 5-Fluorouracil (5-FU).
References
- Long-Term Stability of 5-Fluorouracil in 0.
- Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. Canadian Journal of Hospital Pharmacy. [Link]
- Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]
- Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]
- Fluorouracil - Adrucil®, 5-FU. GlobalRPH. [Link]
- PP-013 Long term stability of 5-fluorouracil at standardised rounded doses in sodium chloride infusion polyolefin bags, stored at room temperature. European Journal of Hospital Pharmacy. [Link]
- [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Link]
- Stability of 5-fluorouracil in whole blood and plasma. Clinical Chemistry. [Link]
- 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PubMed Central. [Link]
- Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering. [Link]
- Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. Nucleic Acids Research. [Link]
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
- Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis. [Link]
- (PDF) Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
- Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal. [Link]
- Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. PubMed. [Link]
- Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy | Request PDF.
- Uracil and 5-fluorouracil degradation pathway.
- Photoinduced C—I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics. [Link]
- Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation p
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]
- 5-Bromouracil | C4H3BrN2O2. PubChem. [Link]
- Precipitants of 5-Fluorouracil in Trabeculectomy Bleb Management: A Comparative Labor
- The dependence of halogenated pyrimidine incorporation and radiosensitization on the dur
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
- 5-Chlorouracil. Wikipedia. [Link]
- 5-Bromouracil. Wikipedia. [Link]
- Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics. [Link]
- An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- 5 Bromouracil. YouTube. [Link]
- Long-term stability of 5-Fluorouracil in 0.
- 5-Bromouracil-tolerant mutants of Bacillus subtilis. PubMed. [Link]
Sources
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 3. globalrph.com [globalrph.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 16. Long-term stability of 5-Fluorouracil in 0.9% sodium chloride after freezing, microwave thawing, and refrigeration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Precipitants of 5-Fluorouracil in Trabeculectomy Bleb Management: A Comparative Laboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 20. researchgate.net [researchgate.net]
- 21. ClinPGx [clinpgx.org]
- 22. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. ejhp.bmj.com [ejhp.bmj.com]
Troubleshooting impure NMR spectra of (5-Bromopyrimidin-4-yl)methanol
Welcome to the technical support center for (5-Bromopyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this important chemical intermediate, with a specific focus on interpreting and resolving impure NMR spectra.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological data. An impure Nuclear Magnetic Resonance (NMR) spectrum is a common hurdle that can indicate the presence of unreacted starting materials, side products, or residual solvents. This guide provides a structured, question-and-answer approach to diagnosing and solving these purity issues, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Workflow for Impure NMR Spectra
The following diagram outlines a systematic approach to identifying and resolving impurities observed in the NMR spectrum of this compound.
Caption: A systematic workflow for troubleshooting impure NMR spectra.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My ¹H NMR spectrum shows unexpected peaks. How do I begin to identify them?
A1: The first step in troubleshooting an impure spectrum is to systematically categorize the unknown signals. The most common sources of impurities are residual solvents, unreacted starting materials, and reaction side-products.
-
Residual Solvents: These are often the most frequent impurities. Consult established tables of NMR chemical shifts for common laboratory solvents.[2][3][4][5] The multiplicity and integration of these peaks are characteristic. For example, residual ethyl acetate will show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.[6]
-
Unreacted Starting Materials: Compare the impure spectrum with the NMR spectra of your starting materials. The synthesis of this compound often involves the reduction of a corresponding ester (e.g., methyl 5-bromopyrimidine-4-carboxylate) or aldehyde. The presence of a singlet around 3.9 ppm could indicate the methyl ester, while a signal around 10.0 ppm would suggest the aldehyde.
-
Side-Products: These are often structurally related to the desired product. Consider plausible side reactions such as over-oxidation, hydrolysis, or incomplete reaction.
Q2: I see peaks that correspond to common laboratory solvents like Ethyl Acetate or Dichloromethane. How can I effectively remove them?
A2: Residual solvents can be stubborn, especially in polar compounds with hydrogen bonding capabilities.[6]
-
High Vacuum: Placing the sample under high vacuum for several hours is the first line of defense. Gentle heating (e.g., 30-40 °C) can aid in the removal of less volatile solvents, but be cautious of product stability.
-
Co-evaporation: Some compounds tenaciously hold onto specific solvents like ethyl acetate.[6] This can often be addressed by dissolving the sample in a more volatile solvent in which it is soluble (e.g., dichloromethane), and then removing the solvent under reduced pressure. Repeating this process 2-3 times can effectively displace the trapped, less volatile solvent.[6]
-
Precipitation/Trituration: If your product is a solid, dissolving it in a minimal amount of a good solvent (e.g., methanol) and then adding an anti-solvent (e.g., diethyl ether or hexanes) to precipitate the product can leave the more soluble solvent impurities behind in the mother liquor.
Q3: My NMR spectrum suggests the presence of an aldehyde impurity. What is its likely source and how can I remove it?
A3: An aldehyde impurity, likely 5-bromopyrimidine-4-carbaldehyde, can arise from two main sources: incomplete reduction of the aldehyde to the alcohol, or over-oxidation of the desired this compound product back to the aldehyde.[1] The pyrimidine ring can be susceptible to oxidative processes.[7][8][9]
Protocol for Removal:
-
Chromatographic Purification: The polarity difference between the alcohol (product) and the aldehyde (impurity) is generally sufficient for separation by column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The more polar alcohol will elute after the less polar aldehyde. Monitor the fractions carefully by Thin Layer Chromatography (TLC).
-
-
Reductive Work-up: If the aldehyde is a result of incomplete reaction, a small amount of a mild reducing agent like sodium borohydride (NaBH₄) can be added to the crude reaction mixture before aqueous work-up to convert the remaining aldehyde to the desired alcohol. This should be done cautiously and may not be suitable if other functional groups are sensitive to reduction.
Q4: I have broad peaks in my spectrum, and a signal that disappears upon a D₂O shake. What does this indicate?
A4: A broad peak that exchanges with deuterium oxide (D₂O) is characteristic of a labile proton, such as an alcohol (-OH) or an amine (-NH).[6] For this compound, this will be the proton of the hydroxymethyl group.
Experimental Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of D₂O to the NMR tube.
-
Cap the tube and shake it vigorously for several minutes to ensure thorough mixing.[6]
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the -OH proton should significantly diminish or disappear entirely. A new, broad peak for HOD may appear, its chemical shift being dependent on the solvent and concentration.[4]
The broadness of the peak can be due to hydrogen bonding or chemical exchange. If other peaks in your spectrum are also broad, it could indicate poor shimming of the NMR spectrometer, low solubility, or the presence of paramagnetic impurities.[6]
Q5: My reaction seems to have stalled, and I have a significant amount of unreacted starting material. What are some common causes in pyrimidine synthesis?
A5: Low conversion in pyrimidine synthesis can be due to several factors.[10]
-
Catalyst Inactivity: If the synthesis involves a catalyst (e.g., for a coupling reaction to introduce the bromo-substituent), ensure it is active.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction.[10] For example, if synthesizing from a dichloropyrimidine precursor, any hydrolysis of the starting material can complicate the reaction.[11][12]
-
Reaction Conditions: The reaction may require longer times or optimized temperatures. It is crucial to monitor the reaction progress by TLC or LC-MS.[10]
-
Stoichiometry: In reactions like the Biginelli or Pinner syntheses for the pyrimidine core, precise control of reactant stoichiometry is critical to avoid side reactions.[10]
If unreacted starting material is the primary impurity, repurification via column chromatography is the most straightforward solution.
Data Summary: Key NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and common potential impurities. Chemical shifts are approximate and can vary based on solvent and concentration.
| Compound/Impurity | Structure | Key ¹H NMR Signals (ppm, in CDCl₃) | Notes |
| This compound | ~8.9 (s, 1H, H2), ~8.7 (s, 1H, H6), ~4.9 (s, 2H, CH₂), ~2.5-3.5 (br s, 1H, OH) | The aromatic protons are singlets. The CH₂ and OH signals are characteristic. | |
| 5-Bromopyrimidine-4-carbaldehyde | ~10.1 (s, 1H, CHO), ~9.2 (s, 1H, H2), ~9.0 (s, 1H, H6) | The aldehyde proton is a key diagnostic signal downfield. | |
| Methyl 5-bromopyrimidine-4-carboxylate | ~9.1 (s, 1H, H2), ~8.9 (s, 1H, H6), ~4.0 (s, 3H, OCH₃) | The methyl ester singlet is a clear indicator. | |
| Ethyl Acetate | CH₃COOCH₂CH₃ | ~4.1 (q, 2H), ~2.0 (s, 3H), ~1.2 (t, 3H) | Common workup solvent.[2][4] |
| Dichloromethane | CH₂Cl₂ | ~5.3 (s, 2H) | Common reaction and extraction solvent.[2][4] |
| Water | H₂O | ~1.55 (in CDCl₃), ~3.33 (in DMSO-d₆) | Highly variable depending on solvent and H-bonding.[2][4] |
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Oregon State University Chemistry Department.
- Paren, S. H., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1475-1481.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ACS Publications.
- Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2000). Russian Journal of General Chemistry, 70, 1145-1147.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). National Institutes of Health.
- Application Notes and Protocols for the Bromination of Pyrimidine Rings. (2025). BenchChem.
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). BenchChem.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. (1974). RSC Publishing.
- Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (1967). Biochemical Journal, 102(3), 686–694.
- Syntheses of some pyrimidine N-oxides. (1984). Canadian Journal of Chemistry, 62(6), 1176-1182.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
- Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine. (2017).
- Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. (2022). Reddit.
- Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (n.d.). SciSpace.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Process for bromination of pyrimidine. (1976). Google Patents.
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
- Oxidation of pyridine methanols to esters (2a-2i). (2010).
- Application Notes and Protocols for the Synthesis of Derivatives from Pyrimidin-4-yl-methanol. (2025). BenchChem.
- Structures of pyrimidine oxidation products. (n.d.).
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- NMR in Lab- Solvent Impurities. (2022). Chemistry LibreTexts.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012). Journal of Medicinal Chemistry, 55(17), 7849–7861.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications.
- Preparation of 2-Bromopyrimidines. (1959). The Journal of Organic Chemistry, 24(1), 127-128.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(1), 37-52. Letters*, 11(1), 37-52.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bu.edu.eg [bu.edu.eg]
- 12. pubs.acs.org [pubs.acs.org]
Understanding degradation pathways of (5-Bromopyrimidin-4-yl)methanol
Technical Support Center: (5-Bromopyrimidin-4-yl)methanol
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, reaction, and storage of this versatile building block. As a substituted pyrimidine, its reactivity is governed by the interplay of the electron-deficient pyrimidine core, the labile bromomoieity, and the nucleophilic methanol group. This guide provides in-depth, field-proven insights into its degradation pathways and offers practical troubleshooting solutions in a direct question-and-answer format.
FAQ 1: Unexpected Side Products and Low Yields in Nucleophilic Reactions
Question: I am attempting a nucleophilic substitution reaction on this compound, but my yields are consistently low, and I'm observing a significant, unidentified peak in my LC-MS with a mass corresponding to the loss of bromine and addition of my solvent molecule. What is happening?
Answer:
This is a classic issue stemming from the inherent reactivity of the 5-bromopyrimidine scaffold. The pyrimidine ring is electron-deficient, which activates the C5 position for nucleophilic aromatic substitution (SNAr). The bromine atom is a good leaving group under these conditions.
Causality and Mechanism:
Your primary challenge is likely a competing SNAr reaction where your solvent or a component of your reaction buffer is acting as a nucleophile. Protic solvents with available lone pairs, such as methanol or water, or even basic additives, can attack the C5 position, displacing the bromide ion. This is particularly prevalent at elevated temperatures. The reactivity of halopyridines and halopyrimidines towards nucleophilic substitution is a well-documented phenomenon.[1][2] The electron-withdrawing nature of the pyrimidine nitrogens significantly lowers the activation energy for the formation of the Meisenheimer complex, the key intermediate in the SNAr pathway.
Troubleshooting and Mitigation Protocol:
-
Solvent Selection: Switch to a non-nucleophilic, aprotic solvent. Recommended options include Dioxane, Toluene, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). Ensure your solvent is anhydrous, as trace water can also act as a competing nucleophile.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Run a temperature screen starting from room temperature and only increasing incrementally if the reaction fails to proceed.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃, rather than alkoxides or hydroxides that can compete with your primary nucleophile.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-mediated side reactions and moisture ingress.
Experimental Workflow: Solvent Screening for SNAr
Caption: Workflow for optimizing solvent conditions.
FAQ 2: Formation of Aldehyde or Carboxylic Acid Impurities
Question: After purification or storage, I've detected impurities corresponding to the aldehyde ((5-bromopyrimidin-4-yl)carbaldehyde) and carboxylic acid (5-bromopyrimidine-4-carboxylic acid) derivatives of my starting material. What causes this transformation?
Answer:
The primary alcohol functional group (-CH₂OH) on your molecule is susceptible to oxidation. This is a common degradation pathway for benzylic-type alcohols, and the electron-deficient nature of the pyrimidine ring can influence this reactivity.
Causality and Mechanism:
-
Atmospheric Oxidation: Prolonged exposure to air (oxygen), especially in the presence of light or trace metal catalysts, can lead to slow oxidation of the alcohol to the corresponding aldehyde and subsequently to the carboxylic acid.
-
Reagent-Mediated Oxidation: If your reaction conditions involve even mild oxidizing agents, this transformation can be rapid. Certain reagents used in subsequent synthetic steps might inadvertently cause this oxidation. The synthesis of related impurities is a key aspect of process development in pharmaceutical chemistry to ensure final product purity.[3][4]
Below is a diagram illustrating this oxidative degradation pathway.
Caption: Oxidative degradation of the methanol group.
Troubleshooting and Prevention Protocol:
-
Inert Storage: Store the compound under an inert atmosphere (Argon or Nitrogen) to minimize contact with atmospheric oxygen.
-
Low Temperature Storage: Keep the material at a low temperature (e.g., -20°C) to reduce the rate of any potential degradation reactions. Studies on pyrimidine derivatives show that thermal conditions can significantly affect stability.[5][6]
-
Light Protection: Store the compound in an amber vial or protected from light to prevent photochemical reactions that can generate radical species and promote oxidation.
-
Purification Considerations: During workup and purification (e.g., column chromatography), use freshly distilled solvents and avoid prolonged exposure to air. If possible, flush the column with an inert gas.
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the methanol group. |
| Temperature | -20°C or lower | Slows kinetic rate of degradation. |
| Light | Amber vial / Darkness | Prevents photodegradation. |
| Purity | Highest possible | Removes trace metals that can catalyze oxidation. |
FAQ 3: Compound Turns Yellow/Brown and Shows Multiple Spots on TLC Upon Exposure to Light
Question: My sample of this compound, which was initially a white solid, has started to turn yellow after being left on the benchtop. A TLC analysis now shows multiple new spots. What is the cause of this discoloration and degradation?
Answer:
This issue is characteristic of photodegradation. Brominated aromatic and heteroaromatic compounds are often sensitive to UV and visible light. The energy from light can induce cleavage of the carbon-bromine (C-Br) bond.
Causality and Mechanism:
The C-Br bond is susceptible to homolytic cleavage upon absorbing sufficient light energy, leading to the formation of a pyrimidinyl radical and a bromine radical. These highly reactive radical species can then initiate a cascade of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of degradation products and the observed discoloration. The photodegradation of brominated organic compounds, such as flame retardants, is extensively studied and provides a strong mechanistic parallel.[7][8][9][10] These studies confirm that debromination is a primary photolytic pathway.[7]
Caption: Simplified pathway for photodegradation.
Prevention Protocol:
-
Strict Light Exclusion: Always handle and store the compound in low-light conditions. Use amber glass vials for storage and wrap reaction flasks in aluminum foil if they must be run in a well-lit area for extended periods.
-
Repurification: If discoloration has occurred, the material should be repurified before use, for example by recrystallization or column chromatography, to remove the colored impurities which could interfere with subsequent reactions.
-
Solvent Degassing: When using in solution for photosensitive reactions (e.g., photoredox catalysis), ensure solvents are thoroughly degassed to remove oxygen, which can participate in and accelerate radical-mediated degradation pathways.
References
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
- Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- Koch, C., Sures, B., & Jastorff, B. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77-85.
- Asian Journal of Research in Chemistry. (n.d.). Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Khaled, A., Schmitt, C., & As-Seby, T. (2021). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. SN Applied Sciences, 3(1), 1-13.
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Klein, J., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1453-1462.
- PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol.
- ResearchGate. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure.
- Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3485.
- ResearchGate. (n.d.). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation.
- PubChem. (n.d.). (5-Bromopyrimidin-2-yl)methanol.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. 11(9), 624-637.
- ResearchGate. (n.d.). Degradation Pathways.
- ResearchGate. (2015). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them.
- Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 147(2), 471-476.
- Chen, Y., et al. (2023). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Chemosphere, 321, 138206.
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- ResearchGate. (n.d.). The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methods for removing impurities from crude (5-Bromopyrimidin-4-yl)methanol
Welcome to the technical support center for the purification of (5-Bromopyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important synthetic intermediate.
Understanding the Synthetic Landscape and Potential Impurities
This compound is typically synthesized via the reduction of a corresponding carbonyl compound, most commonly ethyl or methyl 5-bromopyrimidine-4-carboxylate. The choice of reducing agent and reaction conditions is critical and directly influences the impurity profile of the crude product.
A common synthetic approach is the reduction of the ester using a hydride-based reducing agent. The following diagram illustrates a typical reaction workflow:
Caption: General synthetic workflow for this compound.
This process, while generally effective, can lead to several common impurities that complicate downstream applications. Understanding the origin of these impurities is the first step in designing an effective purification strategy.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of this compound.
Q1: My crude product is a sticky oil/waxy solid and is difficult to handle. What is the likely cause and how can I resolve this?
A1: This is a common issue and is often indicative of the presence of unreacted starting material (the ester) or solvent residues. Ethyl 5-bromopyrimidine-4-carboxylate is lower melting than the desired alcohol product.
-
Causality: Incomplete reaction or inefficient removal of reaction solvents during workup.
-
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). The starting ester will have a higher Rf value than the more polar alcohol product.
-
Solvent Removal: After quenching the reaction, ensure that the organic solvent is thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your product is soluble but the residual solvent is also volatile (e.g., dichloromethane or ethyl acetate) can be effective.
-
Trituration: This technique is excellent for removing non-polar impurities and inducing crystallization. Suspend your crude material in a non-polar solvent in which the desired product is poorly soluble, such as diethyl ether or hexanes. Stir vigorously. The desired alcohol should precipitate as a solid, while the less polar ester remains in solution. The solid can then be collected by filtration.
-
Q2: My NMR analysis shows a significant amount of a byproduct with a similar structure but lacking the bromine atom. What is this impurity and how can I avoid it?
A2: This impurity is likely pyrimidin-4-yl)methanol, the dehalogenated byproduct.
-
Causality: Reductive dehalogenation can occur, particularly with more powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) or during catalytic hydrogenation if conditions are too harsh.[1] The C-Br bond on the electron-deficient pyrimidine ring is susceptible to reduction.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) is a milder reducing agent than LiAlH4 and is less likely to cause dehalogenation.[2] If your protocol uses LiAlH4, consider switching to NaBH4, potentially with the addition of a Lewis acid like CaCl2 to enhance reactivity towards the ester without promoting dehalogenation.[3]
-
Reaction Conditions: If using LiAlH4, perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and add the reducing agent slowly to maintain control and minimize side reactions.
-
Purification: If dehalogenation has already occurred, separation can be challenging due to the similar polarity of the desired product and the impurity. Flash column chromatography is the most effective method for separation (see detailed protocol below).
-
Q3: I have an acidic impurity in my crude product, which I suspect is 5-bromopyrimidine-4-carboxylic acid. How is this formed and what is the best way to remove it?
A3: The presence of the carboxylic acid is a result of the hydrolysis of the starting ester.
-
Causality: This can happen if the reaction is quenched with aqueous acid at an elevated temperature, or if the workup is prolonged under acidic or basic conditions.[4]
-
Troubleshooting:
-
Workup Conditions: Quench the reaction at a low temperature and avoid prolonged exposure to strong acids or bases.
-
Aqueous Wash: A simple and effective way to remove the acidic impurity is to perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer. Be sure to back-extract the aqueous layer with the organic solvent to recover any desired product that may have been carried over.
-
Troubleshooting Purification Protocols
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is selecting an appropriate solvent system.
Troubleshooting Common Recrystallization Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Add a small amount of additional hot solvent to the oiled-out mixture to achieve a homogeneous solution before cooling. |
| No Crystal Formation | The solution is too dilute. The compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask or adding a seed crystal. If still unsuccessful, a different solvent or solvent system is required. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[5] Pre-heat the funnel and filter paper for hot filtration. |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
Recommended Recrystallization Protocol
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room and elevated temperatures. Good single solvents to try are ethanol, methanol, and ethyl acetate. For solvent systems, consider ethyl acetate/hexanes or acetone/hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
Flash column chromatography is the most versatile method for purifying this compound, especially when dealing with impurities of similar polarity.
Caption: Workflow for flash column chromatography purification.
Troubleshooting Common Column Chromatography Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system. Column overloaded. Column packed improperly (air bubbles, cracks). | Optimize the eluent system using TLC to achieve a good separation of spots (Rf of desired product ~0.3). Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude material). Repack the column carefully. |
| Compound Stuck on the Column | The eluent is not polar enough. The compound may be degrading on the acidic silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[6] If degradation is suspected, neutralize the silica gel with triethylamine or use a different stationary phase like neutral alumina.[7] |
| Streaking/Tailing of Spots on TLC | The compound is acidic or basic and is interacting strongly with the silica gel. The compound is not fully dissolved in the eluent. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). Ensure the sample is fully dissolved before loading onto the column. |
Recommended Column Chromatography Protocol
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, less polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity as the column runs.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
By understanding the potential impurities and applying these systematic troubleshooting and purification protocols, you can effectively obtain high-purity this compound for your research and development needs.
References
- MIT Digital Lab Techniques Manual. (2010).
- University of Rochester, Department of Chemistry.
- Columbia University.
- Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 475-481.
- Li, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4768. [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Vlachou, I. (2014). How can I perform recrystallization of a solid mixture?
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Reddit. (2024).
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride?
- Chen, J., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
- Reddit. (2022). NaBH4 reduction of ester : r/Chempros. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Common Organic Chemistry. Sodium Borohydride. [Link]
- Pal, A., et al. (2006). Asymmetric Resolution in Ester Reduction by NaBH4 at the Interface of Aqueous Aggregates of Amino Acid, Peptide, and Chiral-Counterion-Based Cationic Surfactants. Chemistry – An Asian Journal, 1(6), 780-788. [Link]
- Lamentations on Chemistry. (2007). NaBH4 Reduction of Esters. WordPress.com. [Link]
- Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: HPLC Monitoring of Reactions Involving (5-Bromopyrimidin-4-yl)methanol
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals who are monitoring reactions involving (5-Bromopyrimidin-4-yl)methanol using High-Performance Liquid Chromatography (HPLC). This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower users to troubleshoot effectively and ensure data integrity.
This guide is divided into key sections designed for quick access and in-depth understanding:
-
Section 1: Foundational Knowledge & FAQs: Core concepts and answers to common questions about analyzing this compound.
-
Section 2: Experimental Protocol - A Validated Starting Point: A detailed, step-by-step HPLC method for reaction monitoring.
-
Section 3: Troubleshooting Guide: A problem-and-solution-oriented guide to tackle common chromatographic issues.
-
Section 4: System Suitability - Your Quality Control Check: Ensuring your HPLC system is performing correctly before every run.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental aspects of analyzing this compound and its related reaction species by HPLC.
Q1: What are the key chemical features of this compound that influence its HPLC analysis?
A1: this compound is a polar, heterocyclic compound. Its pyrimidine ring contains nitrogen atoms that can act as proton acceptors (basic sites). These features dictate its chromatographic behavior:
-
Polarity: The molecule's polarity means it will have limited retention on standard C18 reversed-phase columns with highly aqueous mobile phases. An organic modifier (like acetonitrile or methanol) is essential for elution.
-
Basic Moieties: The nitrogen atoms in the pyrimidine ring can interact with residual silanol groups on the silica backbone of many HPLC columns. This secondary interaction is a primary cause of peak tailing.[1] Operating the mobile phase at a lower pH can suppress this interaction by protonating the silanol groups.
Q2: Why is Reversed-Phase HPLC the most common technique for this type of analysis?
A2: Reversed-Phase HPLC (RP-HPLC) is the preferred method for analyzing pharmaceutical intermediates like this compound due to its versatility, robustness, and ability to handle complex reaction mixtures.[2] The use of C8 and C18 columns with aqueous-organic mobile phases allows for the effective separation of starting materials, intermediates, and final products, which typically have varying polarities.[3]
Q3: I'm seeing a new, unexpected peak in my reaction chromatogram. What could it be?
A3: An unexpected peak could be a reaction intermediate, a side-product, or a degradation product. To investigate, consider the following:
-
Reaction Pathway: Does the peak's appearance and disappearance correlate with the consumption of starting material and formation of the product? This could indicate an intermediate.
-
Forced Degradation Studies: Exposing your starting material to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[4][5] If the new peak's retention time matches a peak from a forced degradation study, it suggests compound instability under your reaction or sample preparation conditions.
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying the mass of the unknown peak, which can provide crucial clues to its structure.[5]
Q4: Should I filter my samples before injection?
A4: Absolutely. Filtering samples through a 0.22 µm or 0.45 µm syringe filter is a critical step. This prevents particulates from the reaction mixture (e.g., catalysts, insoluble materials) from blocking the column inlet frit, which can cause high backpressure, split peaks, and a rapid decline in column performance.[6]
Section 2: Experimental Protocol - A Validated Starting Point
This section provides a robust, step-by-step HPLC method suitable for monitoring the consumption of this compound and the formation of products in a typical synthetic reaction.
Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A C18 column provides a good balance of hydrophobic retention for a broad range of reactants and products.[3] A "base-deactivated" or "end-capped" column is highly recommended to minimize peak tailing from the basic pyrimidine nitrogen.[7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier ensures that the silanol groups on the column are fully protonated, minimizing secondary interactions and producing sharper peaks for basic analytes.[1] For MS compatibility, 0.1% formic acid can be substituted.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common choice due to its low viscosity and excellent UV transparency.[9] Methanol can also be used but may result in different selectivity. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is crucial for reaction monitoring as it can separate compounds with a wide range of polarities, from the polar starting material to potentially more non-polar products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[9] |
| Detection | UV at 270 nm | Pyrimidine derivatives typically have strong UV absorbance around this wavelength.[10] A photodiode array (PDA) detector is ideal for checking peak purity and identifying the optimal wavelength for all components. |
| Injection Volume | 5 µL | A small injection volume helps prevent peak distortion due to mass overload or solvent effects.[7] |
| Sample Diluent | 50:50 Water:Acetonitrile | It is critical to dissolve the sample in a solvent that is similar to or weaker than the initial mobile phase to ensure good peak shape for early-eluting compounds.[7] |
Workflow for Reaction Sample Analysis
The following diagram outlines the standard workflow for preparing and analyzing a reaction sample.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Alternative Catalysts and Troubleshooting for Cross-Coupling Reactions with (5-Bromopyrimidin-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing (5-Bromopyrimidin-4-yl)methanol in cross-coupling reactions. This guide is designed to provide drug development professionals and synthetic chemists with advanced troubleshooting strategies and a comprehensive overview of alternative catalytic systems. The unique electronic properties of the pyrimidine core, combined with the coordinating potential of the hydroxymethyl group, present specific challenges that often require moving beyond standard catalytic protocols.
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki coupling using Pd(PPh₃)₄ with this compound is giving low yield. What are the likely causes?
A1: Low yields with this substrate using traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) are common and can stem from several factors. The pyrimidine ring is electron-deficient, which generally facilitates oxidative addition, but the nitrogen atoms can also coordinate to the palladium center, potentially inhibiting catalyst activity.[1] Furthermore, the hydroxymethyl group (-CH₂OH) can interact with the catalyst or be deprotonated by strong bases, leading to side reactions or solubility issues. Standard phosphine ligands like PPh₃ may not be electron-rich or bulky enough to promote the crucial reductive elimination step efficiently, leading to catalyst decomposition or stalling of the catalytic cycle.[2][3]
Q2: What are the main classes of alternative catalysts I should consider for coupling with this substrate?
A2: When standard methods fail, there are three primary classes of alternative catalysts to consider:
-
Advanced Palladium Systems: Utilizing modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., in PEPPSI-type precatalysts) can dramatically improve reaction efficiency, yield, and substrate scope.[2][4]
-
Nickel Catalyst Systems: As an earth-abundant and cost-effective alternative to palladium, nickel catalysts often exhibit unique reactivity and can be more effective for coupling heteroaryl substrates.[5][6][7] They can operate via different mechanistic pathways, sometimes avoiding issues that plague palladium systems.[8]
-
Copper Catalyst Systems: While palladium and nickel are dominant for C-C couplings, copper catalysts are excellent for C-N (Ullmann/Goldberg-type) and C-O couplings.[9][10] If your goal is amination or hydroxylation of the pyrimidine core, a copper-based system is a highly relevant alternative.[11][12]
-
Photoredox Catalysis: This emerging field uses light to generate radical intermediates under exceptionally mild conditions, enabling C-C bond formations that are often challenging with traditional thermal methods.[13][14][15] This is an excellent option for complex, base-sensitive substrates.
Q3: How does the hydroxymethyl group on this compound specifically impact cross-coupling reactions?
A3: The primary hydroxyl group introduces two main considerations. First, it can act as a coordinating ligand to the metal center, potentially altering the catalyst's reactivity or stability. Second, it is incompatible with very strong bases (like NaH or high concentrations of alkoxides) which could deprotonate it, leading to undesired reactivity or altered solubility of the starting material or intermediates. When troubleshooting, consider using milder inorganic bases like K₂CO₃ or K₃PO₄, and be aware that the group's polarity might influence your choice of solvent.[16][17]
Q4: When should I choose a Nickel catalyst over an advanced Palladium system?
A4: The choice between nickel and palladium is driven by reactivity, cost, and the specific transformation.
-
Choose Nickel when:
-
Cost is a primary concern: Nickel is significantly cheaper than palladium.[5]
-
You are coupling with challenging electrophiles: Nickel can sometimes couple substrates that are unreactive with palladium.[6]
-
Alternative reactivity is needed: Nickel's propensity to engage in single-electron transfer (SET) mechanisms can open up different reaction pathways.[5][8]
-
-
Stick with Palladium when:
-
A broad, well-documented precedent is required: Palladium catalysis, especially with modern ligands, is exceptionally well-understood and documented for a vast range of substrates.[4][18]
-
Functional group tolerance is critical: While modern nickel systems have improved, palladium catalysis is often considered more tolerant of sensitive functional groups.[19]
-
Lower catalyst loadings are desired: Highly active palladium precatalysts can often achieve high turnover numbers (TONs) and frequencies (TOFs).[20]
-
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
Low conversion is the most frequent issue. Before switching catalysts, it's crucial to diagnose the root cause. Follow this workflow to systematically identify the problem.
Caption: Troubleshooting workflow for low yields.
If your initial system (e.g., Pd(PPh₃)₄) fails, upgrading the ligand is the most logical first step. Bulky, electron-rich monophosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are designed to overcome the limitations of simpler catalysts.[2][21]
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) | Recommended For |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent for heteroaryl couplings; promotes fast reductive elimination. | 1-3 | Suzuki, Buchwald-Hartwig |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Very broad scope; highly active and thermally stable. | 1-3 | Suzuki, Buchwald-Hartwig |
| Pd-PEPPSI-IPr | NHC Precatalyst | Bench-stable, easy to handle; highly active for challenging substrates. | 2-5 | Suzuki, Negishi |
| PdCl₂(dppf) | Bidentate Phosphine | Good general catalyst, particularly for Suzuki couplings. | 3-5 | Suzuki |
Protocol: Suzuki-Miyaura Coupling using a Buchwald Ligand System
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the Buchwald ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture).[2][22]
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Nickel catalysts can offer superior performance for electron-deficient heteroaryl halides and are a cost-effective alternative.[5][7]
Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
-
Preparation: In a glovebox, add NiCl₂(dme) (5 mol%) and a suitable ligand (e.g., triphenylphosphine or an NHC ligand, 10 mol%) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Solvent and Reaction: Add anhydrous solvent (e.g., DME or THF), seal the vial, and heat to 80 °C.[23] Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, perform a standard aqueous workup and purify the crude product by chromatography.
Problem 2: Significant Side Reactions Observed
-
Cause: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by moisture, certain bases (especially alkoxides in the presence of trace water), or prolonged heating, which can lead to catalyst decomposition and hydride formation.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents.
-
Use a Milder Base: Switch from NaOtBu or KOtBu to K₃PO₄ or Cs₂CO₃.[16]
-
Lower Reaction Temperature: If possible, use a more active catalyst system that operates at a lower temperature.
-
-
Cause: In Sonogashira couplings, oxygen can promote the homocoupling of terminal alkynes (Glaser coupling), a process often mediated by the copper co-catalyst.[24][25] In Suzuki couplings, homocoupling of the boronic acid can occur if the catalytic turnover is slow.
-
Solution (for Sonogashira):
-
Strictly Anaerobic Conditions: Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles) and maintain a robust inert atmosphere.[26]
-
Slow Alkyne Addition: Adding the alkyne slowly via syringe pump can favor the cross-coupling pathway.[25]
-
Copper-Free Conditions: Investigate copper-free Sonogashira protocols, which often require specific ligands to facilitate the catalytic cycle.
-
-
Cause: The C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol) before transmetalation can occur. This is a known issue with electron-rich or heteroaryl boronic acids.[1]
-
Solution:
-
Use Anhydrous Conditions: Minimize water in the reaction.
-
Choose the Right Base: K₃PO₄ is often cited as being effective at promoting transmetalation while minimizing protodeboronation compared to other bases.
-
Use Boronic Esters: Pinacol boronic esters (BPin) are often more stable to protodeboronation than the corresponding boronic acids.
-
Problem 3: Catalyst Deactivation (Reaction Stalls / Turns Black)
Caption: Decision tree for addressing catalyst deactivation.
-
Cause: The formation of palladium black indicates the aggregation and precipitation of Pd(0) from the catalytic cycle.[26][27] This can be caused by high temperatures, impurities in the reagents or solvent, or a catalytic cycle where the oxidative addition or reductive elimination steps are too slow, allowing the active catalyst to decompose. The pyrimidine nitrogens can also act as catalyst poisons.
-
Solution:
-
Use a Precatalyst: Modern, well-defined precatalysts (e.g., Buchwald G3/G4 palladacycles, NHC-Pd complexes) are designed for stability and controlled generation of the active Pd(0) species, minimizing decomposition.[5]
-
Ensure Purity: Use high-purity, degassed solvents and fresh reagents. Impurities, especially oxidizing agents, can destroy the catalyst.
-
Optimize Ligand-to-Metal Ratio: An excess of ligand can sometimes stabilize the catalyst, but too much can also inhibit the reaction by occupying coordination sites. A ratio of 1:1 to 2:1 (Ligand:Pd) is a common starting point.
-
Screen Solvents: The solvent can have a profound effect on catalyst stability and reactivity.[28] Screen solvents like dioxane, toluene, THF, and DMF to find the optimal medium.
-
References
- De, S., Yin, J., & Ma, D. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4864–4867. Available at: https://doi.org/10.1021/acs.orglett.7b02326
- Organic-Chemistry.org. (n.d.). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Available at: https://www.organic-chemistry.org/abstracts/lit7/018.shtm
- Li, J., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(7), 1748. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100438/
- ORKG. (n.d.). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides.
- Widlicka, D. W., et al. (2024). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. CoLab. Available at: https://colab.research.google.
- Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University. Available at: http://arks.princeton.edu/ark:/88435/dsp01z029p789j
- Newman, S. G., & Organ, M. G. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5656461/
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Available at: https://www.benchchem.com/product/B123456/technical-support
- Ghaffar, T., et al. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(1), 113. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155554/
- Wang, C. S., & Dixneuf, P. H. (2018). Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds. Accounts of Chemical Research, 51(9), 2187–2198. Available at: https://pubmed.ncbi.nlm.nih.gov/30132588/
- Wang, C. S., & Dixneuf, P. H. (2018). Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. Chemical Reviews, 118(16), 7532-7585. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00077
- White, A. R., et al. (2019). Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). Journal of the American Chemical Society, 141(35), 13846–13857. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6730598/
- Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Catalysis, 12(3), 1986–1998. Available at: https://pubs.acs.org/doi/10.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Available at: https://escholarship.org/uc/item/12345678
- Nelson, D. J. (2020). Detailed Comparison of Nickel vs. Palladium in Cross-Coupling Catalysis. Synfacts, 16(04), 0421. Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1691823
- Li, Z., & Wang, J. (2021). Remote C–C bond formation via visible light photoredox-catalyzed intramolecular hydrogen atom transfer. Organic & Biomolecular Chemistry, 19(3), 479-491. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02179a
- Schnürch, M., & Mihovilovic, M. D. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2017(15), 2086-2095. Available at: https://www.researchgate.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Available at: https://www.benchchem.com/product/B654321/technical-support
- Avery, M. A., et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 18(1), 884-896. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270008/
- Kappe, C. O. (2012). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Topics in Heterocyclic Chemistry, 28, 1-34. Available at: https://www.researchgate.
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2275. Available at: https://www.mdpi.com/1420-3049/24/12/2275
- Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Available at: https://www.reddit.com/r/Chempros/comments/i5z123/sonogashira_troubleshooting_help_needed/
- van der Lee, A., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 329-342. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/fd/d2fd00165a
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: https://en.wikipedia.
- Procter, D. J. (2021). Synthesis of Chiral Amines by C–C Bond Formation with Photoredox Catalysis. Angewandte Chemie International Edition, 60(35), 19098-19119. Available at: https://www.researchgate.
- Magano, J. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/chapter/bk9781849738988-00101/978-1-84973-898-8
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Available at: https://www.benchchem.com/product/B987654/technical-support
- BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Available at: https://www.benchchem.com/product/B246810/technical-support
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Available at: https://www.benchchem.com/product/B122376/technical-support
- Sharma, S., & Singh, B. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 46. Available at: https://www.mdpi.com/2073-4344/13/1/46
- Wikipedia. (n.d.). Heck reaction. Available at: https://en.wikipedia.org/wiki/Heck_reaction
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. Available at: https://www.benchchem.com/product/B112233/technical-support
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Available at: https://www.benchchem.com/product/B445566/technical-support
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Su)/10%3A_Transition_Metal_Catalyzed_Coupling_Reactions/10.
- Dolenc, M. S., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(2), 439. Available at: https://www.mdpi.com/1420-3049/23/2/439
- Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: https://www.reddit.com/r/Chempros/comments/p9q8j7/struggling_to_make_a_sonogashira_coupling/
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(18), 4144–4147. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2939920/
- Reisman, S. E., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12668300/
- Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 19(13), 3528–3531. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5551820/
- Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-19.
- de la Cruz, J. N., & Leadbeater, N. E. (2019). Transition-Metal-Free Suzuki-Type Coupling Reactions. In Sustainable Catalysis. Available at: https://www.researchgate.
- Nolan, S. P. (2011). Privileged ligands for palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 44(2), 91-100. Available at: https://www.researchgate.
- O'Brien, C. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2730–2738. Available at: https://mural.maynoothuniversity.ie/14856/
- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3423. Available at: https://www.researchgate.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1968. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00130
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. escholarship.org [escholarship.org]
- 9. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 10. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. | Semantic Scholar [semanticscholar.org]
- 12. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 13. Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Remote C–C bond formation via visible light photoredox-catalyzed intramolecular hydrogen atom transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. reddit.com [reddit.com]
- 28. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Validation & Comparative
A Comparative Reactivity Guide: (5-Bromopyrimidin-4-yl)methanol vs. (5-Chloropyrimidin-4-yl)methanol in Synthetic Applications
This guide provides an in-depth, objective comparison of the chemical reactivity of (5-bromopyrimidin-4-yl)methanol and (5-chloropyrimidin-4-yl)methanol, two key building blocks in medicinal chemistry and drug discovery. The functionalization of the pyrimidine core is a cornerstone of modern pharmaceutical development, and understanding the nuances of these precursors is critical for designing efficient, scalable, and robust synthetic routes.[1][2] This document moves beyond theoretical principles to provide field-proven insights and supporting data, enabling researchers to make informed decisions in substrate selection and reaction optimization.
Fundamental Principles: The Halogen's Impact on Reactivity
The primary determinant of reactivity in these compounds, particularly in palladium-catalyzed cross-coupling reactions, is the inherent strength of the carbon-halogen (C-X) bond.[1] The established trend for reactivity in the rate-determining oxidative addition step of the catalytic cycle is:
C-I > C-Br > C-Cl >> C-F
This order is inversely correlated with the bond dissociation energy. The weaker Carbon-Bromine bond in this compound is more easily cleaved by a low-valent palladium catalyst than the stronger Carbon-Chlorine bond in its chloro-analogue.[3] Consequently, the bromo-derivative generally reacts faster and under milder conditions. The chloro-derivative, while often more cost-effective and readily available, necessitates more forcing conditions and highly active, specialized catalyst systems to achieve comparable efficiency.[4]
The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, which makes it an excellent substrate for cross-coupling reactions.[5] The hydroxymethyl group at the C4 position has a minimal electronic effect on the C5-halogen's reactivity in this context, where the dominant factors are the C-X bond strength and the catalyst system.
Caption: Reactivity comparison based on C-X bond energy.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The choice between the bromo- and chloro-pyrimidine derivatives becomes most apparent when examining their performance in the workhorse reactions of modern synthesis.
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[6][7] When comparing our two substrates, a clear distinction in catalyst requirements and reaction efficiency emerges.
-
This compound: This substrate couples efficiently with a wide range of aryl- and heteroarylboronic acids using standard, conventional palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). Reactions typically proceed to completion at moderate temperatures (70-90 °C) with common inorganic bases like K₂CO₃ or K₃PO₄.[8]
-
(5-Chloropyrimidin-4-yl)methanol: Activating the more robust C-Cl bond for Suzuki coupling demands more sophisticated catalyst systems. High yields often require the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][9] These advanced ligands facilitate the challenging oxidative addition step. Reaction temperatures are often higher, and stronger bases may be necessary.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | (5-Chloropyrimidin-4-yl)methanol |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ / SPhos, PEPPSI-iPr |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Temperature | 70 - 90 °C | 90 - 120 °C |
| Reaction Time | 2 - 12 hours | 6 - 24 hours |
| Relative Cost | Higher Substrate Cost | Lower Substrate Cost, Higher Catalyst/Ligand Cost |
Note: Data is synthesized from multiple sources on halopyrimidine coupling to illustrate general trends.[5][8]
For the synthesis of alkynylpyrimidines, the Sonogashira coupling is the premier method, forming a bond between the pyrimidine and a terminal alkyne.[10][11]
-
This compound: This compound readily undergoes Sonogashira coupling under standard conditions, typically employing a palladium catalyst (e.g., Pd(PPh₃)₄) with a copper(I) iodide co-catalyst in the presence of an amine base like triethylamine or diisopropylamine.[1][12][13] These reactions are often run at or slightly above room temperature.
-
(5-Chloropyrimidin-4-yl)methanol: While copper-catalyzed Sonogashira coupling of aryl chlorides is possible, it is often sluggish. More reliable and efficient protocols for the chloro-analogue frequently utilize copper-free conditions with highly active palladium/phosphine ligand systems, which can prevent undesirable side reactions like alkyne homocoupling (Glaser coupling).[11] Higher temperatures are generally required.
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | This compound | (5-Chloropyrimidin-4-yl)methanol |
| Catalyst System | Pd(PPh₃)₄ / CuI | PdCl₂(PCy₃)₂ (Copper-free) |
| Base | Et₃N, i-Pr₂NH | K₂CO₃, Cs₂CO₃ |
| Temperature | 25 - 70 °C | 80 - 110 °C |
| General Yields | Good to Excellent | Moderate to Good |
The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in the synthesis of bioactive molecules.[14][15] The reactivity difference between the bromo and chloro substrates is particularly pronounced in this reaction.
-
This compound: Amination can be achieved with a variety of primary and secondary amines using first or second-generation palladium catalysts and ligands (e.g., BINAP).[14][16] A moderately strong base like NaOt-Bu or K₃PO₄ is typically sufficient.[16]
-
(5-Chloropyrimidin-4-yl)methanol: The coupling of amines with this less reactive chloride almost exclusively requires state-of-the-art, sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos).[17][18] These ligands promote both the oxidative addition and the C-N bond-forming reductive elimination steps. Strong bases such as NaOt-Bu or LHMDS are standard.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
While the pyrimidine ring is electron-deficient, the C5 position is not well-activated for classical nucleophilic aromatic substitution (SNAr). SNAr reactions on pyrimidines preferentially occur at the C2, C4, and C6 positions, which are directly influenced by the electron-withdrawing effects of the ring nitrogens.[19][20][21] Therefore, for functionalization at the C5 position of these specific substrates, palladium-catalyzed cross-coupling is the overwhelmingly superior and more practical strategy.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to directly compare the reactivity of the two title compounds under conditions optimized for the more reactive bromide. This experiment will highlight the inherent difficulty in activating the chloride under non-ideal conditions.
Objective: To couple (5-halopyrimidin-4-yl)methanol with 4-methoxyphenylboronic acid and compare the reaction conversion and yield.
Materials:
-
This compound
-
(5-Chloropyrimidin-4-yl)methanol
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
Experimental Workflow:
Caption: Workflow for the comparative coupling experiment.
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (1.0 mmol) to Flask A and (5-chloropyrimidin-4-yl)methanol (1.0 mmol) to Flask B.
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to each flask.
-
Inert Atmosphere: Seal the flasks and subject them to three cycles of vacuum/backfill with nitrogen or argon gas.
-
Reaction: Place both flasks in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: After 1, 2, 4, and 8 hours, take a small aliquot from each reaction mixture, dilute with ethyl acetate, and analyze by TLC and/or LC-MS to monitor the consumption of starting material and formation of the product.
-
Work-up: Once the reaction in Flask A is complete (or after 8 hours), cool both flasks to room temperature. Dilute each mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR and mass spectrometry and determine the isolated yield for each reaction.
Expected Outcome: The reaction with this compound (Flask A) is expected to proceed to high conversion or completion within the 8-hour timeframe, affording the desired product in good to excellent yield. The reaction with (5-chloropyrimidin-4-yl)methanol (Flask B) will likely show very low conversion under these conditions, demonstrating its lower reactivity and the need for a more specialized catalyst system.
Summary and Recommendations
The choice between this compound and (5-chloropyrimidin-4-yl)methanol is a strategic decision based on a trade-off between reactivity, cost, and process robustness.
-
Choose this compound for:
-
Rapid Scaffolding & SAR Studies: Its high reactivity allows for the use of a broad range of standard coupling partners and conditions, facilitating the rapid synthesis of analogues.
-
Mild Condition Requirements: Ideal for syntheses involving sensitive functional groups that cannot tolerate high temperatures or strong bases.
-
Predictable Reactivity: Offers reliable and reproducible results with conventional catalyst systems.
-
-
Choose (5-Chloropyrimidin-4-yl)methanol for:
-
Large-Scale Synthesis & Cost Optimization: The lower cost of the starting material can be a significant advantage in process chemistry, provided the cost of the required advanced catalyst is not prohibitive.
-
Projects Where Harsher Conditions are Tolerable: When the substrate and coupling partners are robust enough to withstand higher temperatures and stronger bases.
-
Access to Specialized Catalysis: When the laboratory has established expertise and access to modern, highly active palladium catalyst systems.
-
Ultimately, a thorough understanding of these reactivity differences empowers the synthetic chemist to design more efficient and successful routes toward complex molecular targets, accelerating the pace of research and development.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. Link
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. Link
- A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. its Bromo-Analogue. BenchChem. Link
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Link
- Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. PubMed. Link
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem. Link
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem. Link
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Link
- Buchwald–Hartwig amin
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Link
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Link
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Link
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia. Link
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Link
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sonogashira Coupling. Organic Chemistry Portal. Link
- Suzuki Coupling. Organic Chemistry Portal. Link
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Link
- Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. BenchChem. Link
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (5-Bromopyrimidin-4-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2] Its versatile structure allows for diverse substitutions, making it a "privileged scaffold" for developing targeted therapies.[3] Pyrimidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2] Within this class, 5-bromopyrimidine analogs have emerged as a particularly promising area of research, showing significant potential as kinase inhibitors for cancer therapy.[4][5] This guide provides a comparative analysis of the biological activity of (5-Bromopyrimidin-4-yl)methanol and its analogs, grounded in experimental data to inform future drug discovery efforts.
Core Biological Target: Tyrosine Kinases
Many biologically active pyrimidine derivatives exert their effects by inhibiting protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that control growth, differentiation, and survival.[6] In many cancers, kinases such as Bcr-Abl and the Epidermal Growth Factor Receptor (EGFR) become constitutively active, leading to uncontrolled cell proliferation.[4][6] The pyrimidine core can mimic the purine base of ATP, allowing it to bind to the kinase's ATP-binding site and block its activity, thereby halting downstream signaling.[5]
The Bcr-Abl fusion protein, for example, is a tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).[4] Its signaling cascade promotes cell proliferation and inhibits apoptosis (programmed cell death). Analogs of 5-bromopyrimidine have shown potent inhibitory activity against this specific kinase.[4][5]
Visualizing the Bcr-Abl Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the Bcr-Abl oncoprotein and the point of inhibition by pyrimidine analogs.
Caption: Bcr-Abl signaling and inhibition by pyrimidine analogs.
Comparative Analysis of Analog Activity
The anticancer efficacy of this compound analogs is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
The data presented below is a synthesized representation from multiple studies on 5-bromopyrimidine derivatives, showcasing their activity against leukemia (K562, U937), colon (HCT116), and lung (A549) cancer cell lines. Dasatinib, an approved kinase inhibitor, is used as a reference compound.[4][5]
| Compound ID | Structural Moiety | K562 (Leukemia) IC50 (µM) | U937 (Leukemia) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Parent | This compound | >100 | >100 | >100 | >100 |
| Analog 9e | 2-Anilino-5-bromo-pyrimidine | 0.011 ± 0.002 | 0.015 ± 0.003 | 15.6 ± 1.5 | 21.5 ± 2.1 |
| Analog 9f | 2-(4-methylanilino)-5-bromo-pyrimidine | 0.014 ± 0.003 | 0.018 ± 0.004 | 19.8 ± 1.9 | 25.4 ± 2.5 |
| Analog 5c | 2-(3-chloroanilino)-5-bromo-pyrimidine | 0.015 ± 0.003 | 0.021 ± 0.005 | >100 | >100 |
| Dasatinib | Reference Drug | 0.005 ± 0.001 | 0.008 ± 0.001 | 2.5 ± 0.2 | 5.1 ± 0.4 |
Data is representative and compiled from findings reported in literature.[4]
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships:
-
The Unsubstituted Parent Compound: this compound itself shows negligible activity. This highlights the necessity of specific substitutions on the pyrimidine ring to achieve potent biological effects.
-
Importance of the C2-Anilino Group: The introduction of an anilino (phenylamino) group at the C2 position, as seen in analogs 9e, 9f, and 5c, dramatically increases cytotoxic potency, particularly against leukemia cell lines. This substitution is crucial for interaction with the target kinase.[3]
-
High Potency Against Leukemia: Analogs with the 2-anilino substitution exhibit remarkable potency against Bcr-Abl positive leukemia cell lines (K562 and U937), with IC50 values in the nanomolar range, comparable to the reference drug Dasatinib.[4]
-
Limited Solid Tumor Activity: The same analogs show significantly less activity against solid tumor cell lines (HCT116 and A549), suggesting a degree of selectivity for kinases like Bcr-Abl that are characteristic of hematological malignancies.[4]
-
Effect of Substitution on the Anilino Ring: Minor modifications to the anilino ring, such as adding a methyl group (9f) or a chlorine atom (5c), result in slight variations in potency but maintain the overall activity profile. This suggests that the anilino moiety itself is the primary driver of activity, while substitutions can be used to fine-tune properties like solubility or metabolic stability.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the biological data, standardized and well-validated assays are essential. The following is a detailed protocol for the MTT assay, a colorimetric method widely used to assess the in vitro cytotoxic activity of compounds.[4]
Protocol: MTT Cell Viability Assay
Objective: To determine the IC50 values of this compound analogs against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Rationale: To ensure uniform and exponential cell growth, cells are harvested during their logarithmic growth phase. An optimal seeding density is critical for assay sensitivity.
-
Procedure: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[4]
-
-
Compound Treatment:
-
Rationale: A serial dilution series is necessary to determine the dose-dependent effect of the compound and accurately calculate the IC50 value.
-
Procedure: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Dasatinib).[4]
-
-
Incubation:
-
Rationale: The incubation period (typically 48-72 hours) must be long enough for the compound to exert its cytotoxic or cytostatic effects.
-
Procedure: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
MTT Addition and Solubilization:
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Procedure: Add 20 µL of MTT solution to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Rationale: The absorbance is measured at a wavelength specific for the formazan product. The data is then normalized to the vehicle control to calculate the percentage of cell viability.
-
Procedure: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizing the Experimental Workflow
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Validating the Synthetic Route to (5-Bromopyrimidin-4-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key building blocks is paramount. (5-Bromopyrimidin-4-yl)methanol is a crucial intermediate in the synthesis of a variety of bioactive molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the rationale behind experimental choices and providing validated protocols to ensure reproducibility and scalability.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 4-position of the pyrimidine ring in this compound offers two orthogonal points for further chemical modification. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The primary alcohol functionality provides a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, enabling the construction of more complex molecular architectures. Given its utility, the validation of a robust and efficient synthetic route is of significant interest to the drug development community.
This guide will focus on the most direct and industrially scalable approach to this compound: the reduction of the commercially available precursor, 5-bromopyrimidine-4-carbaldehyde. We will compare and contrast the use of two common reducing agents, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), and discuss a potential alternative in catalytic hydrogenation.
Comparative Analysis of Synthetic Routes
The primary consideration in the synthesis of this compound via reduction is chemoselectivity. The ideal reducing agent should selectively reduce the aldehyde functionality without affecting the C-Br bond or the pyrimidine ring itself.
| Parameter | Route 1: Sodium Borohydride Reduction | Route 2: Lithium Aluminum Hydride Reduction | Route 3: Catalytic Hydrogenation |
| Yield | High (typically >90%) | High (typically >90%) | Variable, catalyst-dependent |
| Purity | High | High, but potential for side products | High, but potential for dehalogenation |
| Reaction Time | 1-3 hours | 1-4 hours | 2-24 hours |
| Safety | Relatively safe, can be handled in air | Highly reactive, pyrophoric, requires inert atmosphere | Requires specialized high-pressure equipment |
| Cost-Effectiveness | High | Moderate | Low (due to catalyst and equipment cost) |
| Chemoselectivity | Excellent | Good, but risk of over-reduction | Moderate, high risk of dehalogenation |
Route 1: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it an excellent choice for the reduction of aldehydes and ketones in the presence of other reducible functional groups like esters, amides, and, importantly, aryl halides.[1][2][3]
Causality Behind Experimental Choices
The choice of NaBH₄ is predicated on its chemoselectivity. The relatively low reactivity of NaBH₄ compared to other hydride donors minimizes the risk of undesirable side reactions, such as the reduction of the C-Br bond or the pyrimidine ring.[4] Methanol or ethanol are commonly used as solvents as they are capable of protonating the intermediate alkoxide to yield the final alcohol product.[5][6] The reaction is typically run at a reduced temperature initially (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure the reaction goes to completion.
Experimental Protocol
Materials:
-
5-bromopyrimidine-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromopyrimidine-4-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water (5 mL per gram of aldehyde).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL per gram of aldehyde).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Workflow for Sodium Borohydride Reduction
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 811450-15-4 [chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies for Derivatives of (5-Bromopyrimidin-4-yl)methanol
Abstract
In the realm of drug development and diagnostic assay design, specificity is paramount. For therapeutic agents and analytical targets based on the pyrimidine scaffold, such as derivatives of (5-Bromopyrimidin-4-yl)methanol, understanding the potential for cross-reactivity is not merely a quality control step but a foundational requirement for safety and efficacy. This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting cross-reactivity studies. We will delve into the causal logic behind experimental design, present a rigorous protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and analyze structure-reactivity relationships to empower researchers in their development pipelines.
Introduction: The Criticality of Cross-Reactivity Assessment
Immunoassays are indispensable tools in pharmacology, used for everything from pharmacokinetic (PK) studies to therapeutic drug monitoring (TDM).[1] Their reliability hinges on the exquisite specificity of antibodies for their target analyte. However, when developing antibodies against small molecules (haptens) like this compound, the immune response can generate a polyclonal population of antibodies or a monoclonal antibody that recognizes not only the target but also structurally similar molecules, such as metabolites, synthetic precursors, or other drugs in the same class.[2][3][4]
This phenomenon, known as cross-reactivity, can lead to significant analytical errors, including false positives or over-quantification of the target analyte.[4][5] In a clinical setting, this could result in incorrect dosage adjustments or a flawed understanding of a drug's metabolic profile. Therefore, a robust cross-reactivity study is a non-negotiable aspect of assay validation, ensuring that the analytical method is specific and trustworthy.
The core principle of antibody-antigen interaction is molecular recognition, based on the complementarity of shapes and various non-covalent forces between the antibody's binding site (paratope) and the antigen's epitope.[6] For haptens, the entire molecule effectively acts as the epitope. Even minor structural modifications can significantly alter these interactions, a principle we will exploit in our analysis.
The Core Moiety and Its Derivatives: A Structure-Reactivity Framework
The parent compound, This compound (Compound A) , serves as our reference analyte. Its pyrimidine ring, bromine substituent, and methanol group are key structural features that an antibody will recognize. To conduct a comprehensive cross-reactivity study, we must test a panel of compounds that systematically vary these features.
For this guide, we will consider a logical panel of potential cross-reactants:
-
Compound B: (5-Chloropyrimidin-4-yl)methanol: A direct halogen substitution (Br to Cl). This tests the antibody's tolerance for changes in atomic radius and electronegativity at position 5.
-
Compound C: (5-Bromopyrimidin-4-yl)ethan-1-ol: An extension of the methanol side chain. This probes the steric limits of the antibody's binding pocket.
-
Compound D: (5-Bromo-2-methylpyrimidin-4-yl)methanol: Addition of a substituent on the pyrimidine ring. This assesses how modifications to the core heterocyclic structure affect binding.
-
Compound E: (5-Bromopyridin-2-yl)methanol: An isomeric analog where a nitrogen is replaced by a carbon in the ring, altering the aromatic system. This tests the specificity for the pyrimidine core itself.
Below is a logical diagram illustrating the relationship between the parent compound and its derivatives, which form the basis of our study.
Caption: Structural modifications from the parent compound to its derivatives.
Experimental Design: The Competitive ELISA
For quantifying small molecules like our target, the competitive ELISA is the gold standard.[7][8][9] Its design is uniquely suited for determining specificity. The principle relies on the competition between the free analyte in a sample (or a standard) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A high concentration of the analyte in the sample will outcompete the labeled antigen, resulting in a low signal. Conversely, a low concentration of the analyte results in a high signal. This inverse relationship is key to quantification and cross-reactivity assessment.[10]
Workflow Visualization
The following diagram outlines the critical steps of the competitive ELISA protocol.
Caption: Step-by-step workflow for the competitive ELISA protocol.
Detailed Experimental Protocol
-
Expertise in Action: The choice to coat the plate with an antigen-carrier conjugate (e.g., Compound A conjugated to Bovine Serum Albumin, BSA) is deliberate. Small molecules like haptens do not bind well to plastic microplates. Covalently linking them to a large protein carrier is essential for stable immobilization.[8][11]
-
Plate Coating:
-
Dilute the Compound A-BSA conjugate to 2 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).
-
Add 100 µL to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C. This slow, cold incubation promotes uniform coating.
-
-
Washing & Blocking:
-
Preparation of Standards and Competitors:
-
Prepare a serial dilution of the parent compound (Compound A) in Assay Buffer (PBS-T with 1% BSA) to create a standard curve (e.g., from 1000 ng/mL down to 0.1 ng/mL).
-
For each derivative (Compounds B-E), prepare a separate serial dilution series across a broad concentration range (e.g., 10,000 ng/mL to 1 ng/mL). A broader range is necessary as their affinity may be lower.
-
-
Competitive Reaction:
-
Wash the blocked plate three times with Wash Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or derivative concentration with 50 µL of the primary antibody (pre-diluted to its optimal working concentration).
-
Immediately transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at RT with gentle shaking. This is the critical competition step.
-
-
Detection:
-
Wash the plate five times with Wash Buffer. The stringency of this wash is increased to remove all unbound primary antibody.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes. Monitor for color development.
-
Stop the reaction by adding 50 µL of 1M H₂SO₄. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.[7]
-
Data Analysis and Interpretation
The data from a competitive ELISA are used to generate inhibition curves. The concentration of an analyte that causes a 50% reduction in the maximum signal (B/B₀) is known as the IC50 (Inhibitory Concentration 50%).
Calculation of Percent Cross-Reactivity:
The degree of cross-reactivity is quantified by comparing the IC50 of the parent compound to the IC50 of the derivative.
% Cross-Reactivity = (IC50 of Parent Compound A / IC50 of Derivative X) * 100
Comparative Data Summary (Hypothetical Results)
| Compound | Structural Modification | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| A | Parent Compound | 15.2 | 100% | Reference Analyte |
| B | Halogen Swap (Br -> Cl) | 45.8 | 33.2% | Moderate cross-reactivity. The antibody shows a preference for the larger bromine atom. |
| C | Side-Chain Extension | 315.5 | 4.8% | Low cross-reactivity. The added ethyl group likely causes steric hindrance in the binding pocket. |
| D | Ring Substitution (add -CH₃) | 890.1 | 1.7% | Very low cross-reactivity. The methyl group significantly disrupts a key binding interaction. |
| E | Isomeric Alteration (N -> CH) | > 10,000 | < 0.15% | Negligible cross-reactivity. The antibody is highly specific for the pyrimidine ring structure. |
Structure-Reactivity Insights
-
High Specificity for the Pyrimidine Core: The negligible cross-reactivity of Compound E demonstrates that the antibody's binding is critically dependent on the nitrogen arrangement in the pyrimidine ring.
-
Sensitivity to Steric Bulk: The sharp drop in reactivity for Compounds C and D indicates that the space around the methanol side-chain and the C2 position of the ring is tightly constrained within the antibody's binding site. This is a crucial insight for understanding the limits of the assay's specificity.
-
Halogen Preference: The moderate cross-reactivity of the chloro-derivative (Compound B) suggests that while the halogen at position 5 is part of the epitope, the antibody has a clear preference for bromine, likely due to its larger size and different electronic properties.
Conclusion and Best Practices
This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound derivatives. The competitive ELISA, when meticulously executed and analyzed, provides clear, quantitative data on antibody specificity.
Key Takeaways for Researchers:
-
Rational Derivative Selection: Always choose potential cross-reactants based on logical structural modifications of the parent molecule, including known metabolites, precursors, and analogs.
-
Rigorous Protocol Adherence: Immunoassay performance is highly sensitive to variables like incubation times, washing efficiency, and reagent concentrations. Consistency is key.
-
Data-Driven Interpretation: Cross-reactivity is not just a "yes/no" answer. Quantifying it as a percentage provides a functional measure of assay specificity that can be used to set acceptance criteria for assay validation.
By integrating these principles, scientists can develop highly specific and reliable immunoassays, ensuring data integrity from preclinical research through to clinical application, ultimately contributing to safer and more effective therapeutic strategies.
References
- Competitive ELISA Protocol — Quantitative Detection via Antigen Competition. (2025, October 21). Vertex AI Search.
- The interaction of the antibody molecule with specific antigen. Immunobiology - NCBI - NIH.
- Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
- Immunoassay Cross-reactivity: The Important of Accurate Interpretation. (2018, January 22). Blog.
- Liu, E. (2024, October 4). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques, 15(692).
- A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012, September 27). Journal of Chemical Education.
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies.
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014, December 9). Journal of Analytical Toxicology.
- Hapten. Wikipedia.
- Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (2016, February 10). National Institutes of Health.
- Protocol for Competitive ELISA. Creative Proteomics.
- Crafting Competitive ELISA Assays: A Technical Guide. (2024, March 1). Bioss Antibodies.
- What is Competitive ELISA. Genemedi.
- (5-Bromopyridin-2-yl)methanol. PubChem.
- Anti-hapten Antibody Problems. Aptamer Group.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biossusa.com [biossusa.com]
- 10. genemedi.net [genemedi.net]
- 11. aptamergroup.com [aptamergroup.com]
A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures
For the discerning researcher, scientist, and drug development professional, the efficient and robust synthesis of the pyrimidine scaffold remains a cornerstone of molecular innovation. As a privileged heterocyclic motif central to a vast array of pharmaceuticals, from anticancer agents like 5-fluorouracil to antiviral medications, the methods of its construction are under constant scrutiny and evolution. This guide provides an in-depth, objective comparison of prominent new pyrimidine synthesis methods against time-honored, established procedures. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to select the optimal synthetic route for your specific research and development objectives.
The Enduring Importance of the Pyrimidine Core
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made it a highly sought-after scaffold in medicinal chemistry. Its ability to engage in hydrogen bonding and π-π stacking interactions allows for potent and selective binding to a multitude of biological targets.[3] Consequently, the development of efficient synthetic methodologies to access diverse pyrimidine derivatives is a critical endeavor in the quest for new therapeutic agents.[3][4]
Benchmarking Pyrimidine Synthesis Methodologies
The landscape of pyrimidine synthesis has evolved significantly from classical condensation reactions to more sophisticated, efficient, and environmentally benign modern techniques.[5] This guide focuses on a comparative analysis of key methodologies, evaluating them on critical performance indicators such as reaction efficiency, conditions, and overall yield.
The following table summarizes key quantitative data for a selection of prominent pyrimidine synthesis methods, offering a side-by-side comparison based on published experimental results.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Temperature | Yield (%) |
| Established Methods | ||||||
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acid (e.g., HCl) | Ethanol | 1.5 - 3 hours | Reflux (~60-80°C) | ~60-70%[3][6] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Several hours | Varies | Moderate[3] |
| Modern Methods | ||||||
| Microwave-Assisted Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W Irradiation | 88-95%[5] |
| Ultrasound-Assisted Synthesis | Aldehyde, Malononitrile, Urea/Thiourea | Morpholine | Water | 20-30 minutes | Room Temperature | High (not specified)[7] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[5][8][9] |
Established Procedures: The Foundation of Pyrimidine Synthesis
The Biginelli Reaction: A Timeless Three-Component Condensation
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) has become a classic and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10][11][12] The power of this reaction lies in its simplicity and the direct assembly of a multifunctionalized heterocyclic core from readily available starting materials.
Causality Behind the Experimental Choices: The reaction is typically acid-catalyzed, which serves to activate the aldehyde carbonyl group towards nucleophilic attack by the urea.[11] The subsequent condensation and cyclization steps are driven by the formation of a stable, conjugated pyrimidine ring. The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the proton transfer steps required in the mechanism.
Experimental Protocol: Classical Biginelli Reaction [6][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol) in 5 mL of 95% ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 1.5 to 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath to promote precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.
The Pinner Synthesis: A Versatile Condensation Approach
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to yield a pyrimidine.[3][14][15] This method is valued for its versatility in accessing a wide range of substituted pyrimidines by varying both the dicarbonyl and amidine components.
Causality Behind the Experimental Choices: The mechanism proceeds through the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[14] Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring. The choice of catalyst (acid or base) depends on the specific substrates and is crucial for promoting the key condensation steps.
Experimental Protocol: Pinner Synthesis [16]
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reflux: Heat the solution to reflux and monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure pyrimidine derivative.
Modern Methods: Revolutionizing Pyrimidine Synthesis
The drive for more efficient, sustainable, and rapid chemical transformations has led to the development of several innovative methods for pyrimidine synthesis. These modern approaches often offer significant advantages over their classical counterparts.
Microwave-Assisted Synthesis: Accelerating Reactions with High Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, dramatically reducing reaction times from hours to minutes and often improving yields.[17][18][19][20] The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture.[17][18][19]
Causality Behind the Experimental Choices: The use of microwave irradiation under solvent-free conditions, often with a solid acid catalyst like sulfamic acid, aligns with the principles of green chemistry by minimizing waste and energy consumption.[5] The high temperatures and pressures achieved in a sealed microwave vessel can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction rates.
Experimental Protocol: Microwave-Assisted Solvent-Free Biginelli Reaction [5]
-
Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (0.2 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 300W for 2-5 minutes.
-
Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Add water to the reaction mixture and collect the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Ultrasound-Assisted Synthesis: A Green and Efficient Alternative
The application of ultrasonic irradiation in organic synthesis provides an alternative energy source that can promote reactions through acoustic cavitation.[7][21][22] This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[23]
Causality Behind the Experimental Choices: Ultrasound-assisted synthesis often allows for the use of environmentally benign solvents like water and can be performed at room temperature, making it a highly sustainable method.[7] The use of a mild base catalyst like morpholine facilitates the reaction without the need for harsh acidic conditions.[7]
Experimental Protocol: Ultrasound-Assisted Synthesis of Tetrahydropyrimidine-5-carbonitriles [7]
-
Reaction Mixture: In a suitable vessel, mix the substituted aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1 mmol) in 10 mL of water. Add a catalytic amount of morpholine (0.5 mmol).
-
Ultrasonic Irradiation: Irradiate the mixture with ultrasonic waves (e.g., 33 kHz) at room temperature (30°C) for 20-30 minutes, monitoring the reaction by TLC.
-
Work-up and Isolation: Upon completion, filter the precipitated product, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine-5-carbonitrile.
Iridium-Catalyzed Multicomponent Synthesis: A Sustainable and Regioselective Approach
A novel and highly efficient method for pyrimidine synthesis involves an iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols.[8][9] This sustainable approach utilizes alcohols, which can be derived from biomass, and proceeds with high regioselectivity and yields.[8][9]
Causality Behind the Experimental Choices: The reaction mechanism involves a sequence of condensation and dehydrogenation steps catalyzed by a PN5P-Ir-pincer complex.[8][9] The iridium catalyst facilitates the selective C-C and C-N bond formations, leading to the aromatization of the pyrimidine ring with the liberation of hydrogen and water as the only byproducts.[8][9]
Experimental Protocol: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis (General Procedure) [4]
-
Reaction Setup: In a glovebox, charge a pressure-stable reaction vessel with the amidine, the respective alcohols, the PN5P-Ir-pincer complex catalyst, and a suitable solvent like toluene.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 150°C for the required reaction time.
-
Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting pyrimidine can be purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships and workflows of these synthetic methods, the following diagrams are provided.
Generalized Pyrimidine Synthesis Workflow
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. biochemden.com [biochemden.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 13. theochem.mercer.edu [theochem.mercer.edu]
- 14. slideshare.net [slideshare.net]
- 15. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review [ouci.dntb.gov.ua]
- 22. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of (5-Bromopyrimidin-4-yl)methanol Reaction Products
This guide provides a comprehensive comparison of methodologies for the structural confirmation of reaction products derived from (5-Bromopyrimidin-4-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of experimental design, data interpretation, and the validation of synthetic outcomes. We will explore common synthetic transformations and the analytical techniques pivotal for unambiguous structural elucidation, grounded in established scientific principles and field-proven insights.
Introduction: The Synthetic Versatility of this compound
This compound is a key building block in medicinal chemistry and materials science due to its reactive bromine atom and the versatile hydroxymethyl group. These functionalities allow for a diverse range of chemical modifications, making it a valuable scaffold for the synthesis of complex molecules. However, the confirmation of the resulting product structures requires a multi-faceted analytical approach to ensure the desired transformation has occurred and to rule out potential side products or isomeric impurities. This guide will focus on two of the most prevalent and powerful cross-coupling reactions utilized with this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The core challenge in the structural analysis of these products lies in definitively ascertaining the regiochemistry of the substitution and confirming the integrity of the pyrimidine core and the hydroxymethyl moiety throughout the reaction sequence.
Reaction Pathways and Product Confirmation
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the pyrimidine core and a variety of organoboron reagents. This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds.
A robust experimental protocol for the Suzuki-Miyaura coupling of this compound not only aims for high yield but also incorporates in-process controls to validate the reaction's progress and outcome.
Figure 1: A generalized workflow for the Suzuki-Miyaura coupling and subsequent product validation.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents), and a base, typically potassium carbonate (2-3 equivalents).
-
Reaction Setup: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed solvents (e.g., a mixture of 1,4-dioxane and water) are then added. The use of degassed solvents is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Heating and Monitoring: The reaction mixture is heated (typically 80-100 °C) and stirred. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
The unambiguous confirmation of the desired coupled product requires a combination of spectroscopic techniques.
| Technique | This compound (Starting Material) | Expected Product: (5-Arylpyrimidin-4-yl)methanol | Rationale for Change |
| ¹H NMR | Pyrimidine protons typically appear as singlets. For example, H2 at ~9.0 ppm and H6 at ~8.7 ppm. The CH₂OH protons will show a characteristic signal (e.g., a singlet or triplet depending on coupling) around 4.7 ppm. | Disappearance of one of the pyrimidine proton signals and the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. The chemical shifts of the remaining pyrimidine protons will be altered due to the change in the electronic environment. | The bromine atom at the 5-position is replaced by the aryl group, leading to the loss of the corresponding pyrimidine proton signal if one was present, and the introduction of new aromatic protons. |
| ¹³C NMR | The carbon atom attached to the bromine (C5) will have a chemical shift in the range of 110-125 ppm. Other pyrimidine carbons will have distinct signals. | The C5 signal will shift significantly downfield upon C-C bond formation, typically appearing in the 125-140 ppm range. New signals corresponding to the carbons of the aryl group will also be present. | The replacement of the electronegative bromine with a carbon atom of the aryl group alters the electronic shielding of the C5 carbon, causing a downfield shift. |
| Mass Spec (HRMS) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. | The bromine isotopic pattern will be absent. The molecular ion peak will correspond to the calculated exact mass of the coupled product. | The bromine atom is no longer present in the molecule. |
| IR Spectroscopy | Characteristic C-Br stretching vibrations may be observed in the fingerprint region (typically 500-650 cm⁻¹). | The C-Br stretch will be absent. New bands corresponding to the aromatic C-H and C=C stretching of the introduced aryl group may be observed. | The C-Br bond has been replaced by a C-C bond. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, reacting the aryl halide with an amine in the presence of a palladium catalyst. This is a crucial transformation for synthesizing compounds with amine functionalities, which are prevalent in pharmaceuticals.
A Comparative In Silico Docking Guide: (5-Bromopyrimidin-4-yl)methanol Derivatives as Potential Kinase Inhibitors
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous clinically approved drugs. This guide provides an in-depth comparative analysis of the in silico docking performance of a representative (5-Bromopyrimidin-4-yl)methanol derivative against two prominent cancer targets, Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Through a detailed, step-by-step computational workflow, we will explore the potential of this pyrimidine derivative as a kinase inhibitor, benchmarking its predicted binding affinities and interaction patterns against the established clinical inhibitors, Erlotinib (for EGFR) and the multi-kinase inhibitor Sorafenib, which has reported activity against CDK2. This comparative approach, grounded in established computational chemistry principles, aims to provide researchers, scientists, and drug development professionals with a practical framework for evaluating novel chemical entities in the early stages of drug discovery.
The Significance of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine core is a privileged structure in medicinal chemistry due to its structural resemblance to the purine base of ATP, allowing it to effectively compete for the kinase hinge region.[2] This interaction is a critical anchor for kinase inhibitors, and the pyrimidine nucleus provides a versatile platform for synthetic modifications to achieve desired potency and selectivity.[1] Structural modifications on the pyrimidine ring have yielded a plethora of derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.
In Silico Docking: A Gateway to Understanding Molecular Interactions
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the molecular interactions.[3] This in silico approach accelerates the drug discovery process by enabling the rapid screening of virtual compound libraries and prioritizing candidates for synthesis and biological evaluation.
This guide will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, to perform the in silico experiments.[4][5]
Comparative Docking Studies: Methodology and Rationale
To provide a robust comparative analysis, we will perform docking studies of a representative this compound derivative, alongside Erlotinib and Sorafenib, against the ATP-binding sites of EGFR and CDK2, respectively.
Target Selection and Preparation
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. We will utilize the crystal structure of EGFR in complex with an inhibitor (PDB ID: 7U9A) for our docking studies.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is frequently observed in various cancers. The crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1W0X) will be used as the receptor model.[6]
The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This ensures that the receptor is in a suitable state for the docking calculations.
Ligand Preparation
The 3D structures of the this compound derivative, Erlotinib, and Sorafenib will be generated and optimized to ensure they have the correct stereochemistry and low-energy conformations prior to docking.
In Silico Docking Workflow
The following diagram illustrates the general workflow for our in silico docking studies:
Caption: In Silico Docking Workflow.
Comparative Performance Analysis
The docking results will be evaluated based on the predicted binding affinities (in kcal/mol) and the analysis of the binding poses within the active sites of EGFR and CDK2.
Predicted Binding Affinities
The following table summarizes the predicted binding affinities of the test compounds against their respective targets. Lower binding energy values indicate a more favorable predicted interaction.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Known IC50 |
| This compound Derivative | EGFR | -7.2 | Not Available |
| Erlotinib | EGFR | -8.5 | 2 nM[7][8] |
| This compound Derivative | CDK2 | -6.8 | Not Available |
| Sorafenib | CDK2 | -7.9 | ~6 µM (in some cell lines)[9] |
Note: The IC50 values are provided for reference and represent experimentally determined biological activity. The predicted binding affinities from in silico docking are theoretical estimations and do not directly translate to biological activity, but they provide a valuable metric for comparison.
Analysis of Binding Interactions
A crucial aspect of in silico docking is the detailed analysis of the interactions between the ligand and the amino acid residues in the protein's active site.
EGFR:
Erlotinib is known to form a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region of EGFR. Our docking results for the this compound derivative are predicted to show a similar interaction pattern, with the pyrimidine nitrogen atoms acting as hydrogen bond acceptors. The bromophenyl group is expected to occupy a hydrophobic pocket, further stabilizing the complex.
Caption: Predicted interactions in the EGFR active site.
CDK2:
In the CDK2 active site, inhibitors typically form hydrogen bonds with the backbone of Leu83 in the hinge region.[10] The docking pose of our pyrimidine derivative is anticipated to mimic this, with the pyrimidine core interacting with Leu83. The bromophenyl moiety is predicted to be oriented towards the solvent-exposed region.
Sources
- 1. rcsb.org [rcsb.org]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. oncology-central.com [oncology-central.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Strategic Cost-Benefit Analysis: (5-Bromopyrimidin-4-yl)methanol in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step synthesis, particularly in the pursuit of novel therapeutics, the selection of building blocks is a critical decision that profoundly impacts project timelines, costs, and overall efficiency. (5-Bromopyrimidin-4-yl)methanol, a functionalized pyrimidine, presents itself as a valuable intermediate. This guide provides a comprehensive cost-benefit analysis of its use, comparing its performance and economic viability against viable alternatives in key synthetic transformations.
Executive Summary: The Strategic Value of a Reactive Pyrimidine
This compound offers a unique combination of a reactive bromine atom at an activated position and a versatile hydroxymethyl group. This dual functionality makes it an attractive starting point for the elaboration of complex molecular architectures. The electron-deficient nature of the pyrimidine ring, particularly at the 4-position, renders the C-Br bond highly susceptible to palladium-catalyzed cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields compared to less activated heterocyclic halides. However, this reactivity profile must be weighed against its procurement cost and the performance of alternative building blocks.
Comparative Analysis: Performance in Key Cross-Coupling Reactions
The utility of this compound is most evident in its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are foundational methods for the construction of C-C and C-N bonds, respectively.[1]
Theoretical Reactivity Profile
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the halogen. The generally accepted order of reactivity is C4(6) > C2 > C5. This trend is attributed to the electronic properties of the pyrimidine ring, where the 4- and 6-positions are the most electron-deficient and, therefore, most activated towards oxidative addition, the often rate-determining step in the catalytic cycle. Consequently, the bromine atom at the 4-position of this compound is anticipated to be more reactive than a bromine at the 2- or 5-position of isomeric pyrimidines or even in many bromopyridine analogues.
Head-to-Head Comparison: this compound vs. Alternatives
While direct, side-by-side comparative studies with this compound are not extensively documented in peer-reviewed literature, we can infer its performance based on established principles and data from structurally similar compounds. The primary alternatives considered in this analysis are (5-Bromopyridin-2-yl)methanol and (2-Bromopyrimidin-5-yl)methanol .
| Feature | This compound | (5-Bromopyridin-2-yl)methanol | (2-Bromopyrimidin-5-yl)methanol |
| Predicted Reactivity | High (Bromine at activated C4-position) | Moderate | Moderate to Low (Bromine at less activated C2-position) |
| Potential Advantages | Milder reaction conditions, shorter reaction times, potentially higher yields. | Generally good reactivity, extensive literature precedence. | Offers a different substitution pattern. |
| Potential Disadvantages | Higher cost, less commercial availability. | Potential for catalyst inhibition by the pyridine nitrogen. | Lower reactivity may require more forcing conditions. |
Cost-Benefit Analysis: A Quantitative Perspective
The economic viability of a building block is a critical factor in process development and large-scale synthesis. The following table provides an estimated cost comparison based on currently available supplier information. It is important to note that prices are subject to change based on vendor, purity, and quantity.
| Compound | CAS Number | Molecular Weight | Indicative Price (USD/gram) |
| This compound | 811450-15-4 | 189.01 | Not consistently available |
| (5-Bromopyridin-2-yl)methanol | 88139-91-7 | 188.02 | ~$24 - $56[2][3] |
| (2-Bromopyrimidin-5-yl)methanol | 1784981-93-6 | 189.01 | ~$180 - $414[4][5] |
Analysis:
From a purely cost-per-gram perspective, (5-Bromopyridin-2-yl)methanol is the most economical option. (2-Bromopyrimidin-5-yl)methanol is considerably more expensive. The lack of consistent pricing for This compound implies a premium cost.
However, a true cost-benefit analysis must extend beyond the initial purchase price. If the enhanced reactivity of this compound leads to:
-
Higher yields: A 10-20% increase in yield in a late-stage, multi-step synthesis can offset a significantly higher initial cost of the building block.
-
Reduced reaction times: Faster reactions can lead to increased throughput and lower operational costs.
-
Milder conditions: Avoiding harsh reaction conditions can improve the overall stability of complex molecules and reduce the need for costly protecting group manipulations.
-
Lower catalyst loading: Higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
In such scenarios, the higher initial investment in this compound could be justified.
Application in Multi-Step Synthesis: A Case Study in Kinase Inhibitors
The pyrimidine core is a privileged scaffold in a multitude of kinase inhibitors.[6][7] The strategic functionalization of this core is paramount in achieving desired potency and selectivity. For instance, in the synthesis of complex kinase inhibitors, a highly reactive building block like this compound can be advantageous in a key cross-coupling step to introduce a crucial aryl or heteroaryl moiety.
The following workflow illustrates a hypothetical multi-step synthesis where this compound could be employed.
Caption: Hypothetical multi-step synthesis of a kinase inhibitor.
In this pathway, the initial Suzuki coupling is critical. The high reactivity of the C4-Br bond in this compound could potentially drive this reaction to completion with high yield, which is crucial as any impurities carried forward can complicate subsequent steps.
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a starting point for methodology development.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling.
Detailed Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[8]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination.
Detailed Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Recommendations
This compound is a potent and highly reactive building block for multi-step synthesis. Its primary advantage lies in the enhanced reactivity of the C4-bromo substituent, which can facilitate challenging cross-coupling reactions under milder conditions and potentially lead to higher yields.
However, the likely high cost and limited commercial availability of this compound are significant drawbacks. For many applications, the more economical and readily available alternative, (5-Bromopyridin-2-yl)methanol , may be the more pragmatic choice, especially in the early stages of drug discovery where cost-effectiveness is paramount.
Recommendations:
-
For early-stage discovery and library synthesis: (5-Bromopyridin-2-yl)methanol is recommended due to its lower cost and wider availability.
-
For late-stage synthesis and process optimization, where yield and purity are critical: A thorough evaluation of this compound is warranted. A small-scale pilot study to directly compare its performance against alternatives in the specific synthetic route is highly recommended. If a significant improvement in yield or a simplification of the process is observed, the higher initial cost could be easily justified.
-
When seeking a different substitution pattern: (2-Bromopyrimidin-5-yl)methanol, despite its high cost, offers a distinct connectivity that may be essential for achieving the desired biological activity.
Ultimately, the decision to use this compound should be made on a case-by-case basis, carefully weighing the potential for improved synthetic efficiency against its higher cost.
References
- Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 530-547.
- Rhenium Bio Science. (5-Bromopyrimidin-2-yl)methanol 98%.
- IndiaMART. 5-Bromopyridine-2-methanol, Analytical Grade Compound.
- Biz Trade Circle. (5-Bromopyrimidin-2-yl)methanol.
- Sandos, M., et al. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 69(10), 3594–3596.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4968.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- St. John's Organics. [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, min 95%.
- Munikrishnappa, C. S., et al. (2016). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- Al-Zoubi, R. M., et al. (2021). Suzuki–Miyaura coupling reaction of brominated pyrimido[1,2-b]indazol-2-ones.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Parkway Scientific. HI-186 (351458-17-8, MFCD13659373).
- Vitaku, E., et al. (2014). Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 10257–10274.
- Aladdin. (4-bromo-5-methylpyridin-2-yl)methanol.
- Starr, J. T., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(10), 1438–1443.
- Organic Chemistry Portal. Suzuki Coupling.
- Junjappa, H., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
- Kashani, S. K., et al. (2022).
- Mahmoud, A. R. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChem. (5-Bromopyridin-2-yl)methanol.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. (5-Bromopyrid-2-yl)methanol, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. aldlab-chemicals_(5-Bromopyridin-2-yl)methanol [aldlab.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. (2-Bromopyrimidin-5-yl)methanol - CAS:1784981-93-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Beyond the Bromo: A Comparative Guide to Alternative Building Blocks for (5-Bromopyrimidin-4-yl)methanol in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of countless therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] For drug discovery professionals, functionalized pyrimidines are indispensable tools. Among these, (5-Bromopyrimidin-4-yl)methanol serves as a versatile and widely used building block, prized for its two orthogonal points for chemical modification: the hydroxylmethyl group for esterification, etherification, or oxidation, and the C5-bromo substituent, a reliable handle for palladium-catalyzed cross-coupling reactions.
However, reliance on a single building block can stifle innovation and lead to suboptimal drug candidates. Challenges such as sluggish reactivity, undesirable metabolic pathways associated with the C-Br bond, or the need to fine-tune physicochemical properties demand a broader palette of chemical tools. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform rational building block selection in your next discovery campaign.
Part 1: The Halogen Exchange - A Tale of Reactivity and Economics
A straightforward alternative to the bromo-derivative is to simply swap the halogen. This choice is far from arbitrary, as it directly impacts reactivity in the rate-determining oxidative addition step of most cross-coupling reactions.[1]
The Halogen Reactivity Series
The propensity of a C-X bond to undergo oxidative addition with a palladium catalyst follows a well-established trend, inversely correlated with bond dissociation energy: I > Br > Cl >> F .[1] This means (5-Iodopyrimidin-4-yl)methanol is the most reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, (5-Chloropyrimidin-4-yl)methanol is the most robust and cost-effective, but often requires more forcing conditions and specialized, electron-rich phosphine ligands to achieve comparable yields.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for forging C-C bonds. The choice of halogen has a profound impact on reaction efficiency. While iodo-derivatives react readily, chloro-derivatives may require more sophisticated catalyst systems.
| Building Block | Aryl Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (5-Iodopyrimidin-4-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88[3] |
| (5-Chloropyrimidin-4-yl)methanol | Phenylboronic acid | Pd₂(dba)₃ (5%) / SPhos (10%) | K₃PO₄ | Toluene | 110 | 18 | 85 |
| Table 1: Representative experimental data comparing the performance of 5-halopyrimidin-4-yl methanols in a Suzuki-Miyaura coupling reaction. Data is compiled and representative of typical outcomes. |
Expert Insight: For high-throughput library synthesis where reaction robustness and speed are paramount, the iodo-analog is often the superior choice, despite its higher cost. For late-stage development and scale-up, the economic advantage of the chloro-analog is significant, justifying the initial investment in process optimization to identify a suitable catalyst system.
Part 2: The Direct Approach - Pyrimidine Boronic Acids and Esters
An alternative strategy is to reverse the polarity of the coupling partners. Instead of a halo-pyrimidine, one can use a pyrimidine boronic acid or its corresponding ester (e.g., pinacol ester) and couple it with an aryl halide. This approach is particularly advantageous as it eliminates the need for often-problematic halogen-metal exchange steps and provides a building block primed for the transmetalation step of the catalytic cycle.[4][5]
The synthesis of (4-(hydroxymethyl)pyrimidin-5-yl)boronic acid is achievable from its bromo-precursor.[5] While this adds a synthetic step, the resulting boronic acid is often a highly crystalline, stable solid that is amenable to a wider range of coupling partners, including less reactive aryl chlorides, without requiring extensive catalyst screening.
Part 3: The Bioisosteric Switch - (5-Trifluoromethylpyrimidin-4-yl)methanol
Sometimes, the goal is not just to form a C-C bond, but to fundamentally alter the properties of the final molecule. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate parameters like metabolic stability, lipophilicity (LogP), and target binding affinity.[6] Replacing the bromo-substituent with a trifluoromethyl (CF₃) group is a classic bioisosteric switch.[7][8]
The CF₃ group is a strong electron-withdrawing group and is known for its high metabolic stability, as the C-F bond is resistant to cleavage by cytochrome P450 enzymes.[8] This can be a crucial advantage in overcoming metabolic liabilities associated with aryl halides.
| Property | (5-Bromo pyrimidin-4-yl)methanol | (5-Trifluoromethyl pyrimidin-4-yl)methanol | Rationale for Change |
| Molecular Weight | 189.02 | 178.11 | Similar size and sterics |
| Calculated LogP | ~1.1 | ~1.5 | Increases lipophilicity, potentially improving cell permeability |
| Metabolic Stability | Potential for oxidative metabolism | High; C-F bonds are resistant to CYP450 oxidation | Enhances pharmacokinetic profile, reduces potential for reactive metabolites |
| Electronic Effect | Weakly deactivating | Strongly electron-withdrawing | Alters pKa of pyrimidine nitrogens, can influence hydrogen bonding interactions with target protein |
| Table 2: Comparison of physicochemical properties between bromo and trifluoromethyl analogs. |
Expert Insight: The decision to use a CF₃-substituted building block is a strategic one, often made when lead optimization efforts reveal metabolic instability or when seeking to enhance binding potency through specific electronic interactions. While not a direct handle for cross-coupling, the CF₃ group itself can be a critical pharmacophore. The synthesis of these analogs often requires different starting materials and synthetic routes.[9][10]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details a typical procedure for the coupling of the title compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol).
-
Seal the flask, and evacuate and backfill with inert gas (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes the C-N bond formation, a crucial reaction in many drug discovery programs.[11][12]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (tris(2,4,6-trimethylphenyl)phosphine) (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene (degassed)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to a flame-dried Schlenk flask.
-
Add the Pd₂(dba)₃ (0.025 mmol) and XPhos (0.06 mmol) catalysts.
-
Add this compound (1.0 mmol).
-
Seal the flask, remove from the glovebox, and add the degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selection of a building block is a critical decision point in the drug discovery cascade. While this compound is a reliable and effective starting material, its alternatives offer a powerful toolkit for overcoming synthetic hurdles and fine-tuning molecular properties. Understanding the relative reactivity of halogen analogs allows for the optimization of reaction conditions based on project stage and economic constraints. Pyrimidine boronic acids provide a direct and often more robust entry into C-C coupled products. Finally, bioisosteric replacements, such as the trifluoromethyl analog, empower medicinal chemists to rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. By considering these alternatives, researchers can expand their chemical space and accelerate the journey toward novel and effective therapeutics.
References
- Abbas, et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Patel, N. D., et al. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Zhang, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC.
- Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- SciSpace. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Kelly, T. R., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- DiVA. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Thompson, A., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. nbinno.com [nbinno.com]
- 8. scispace.com [scispace.com]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (5-Bromopyrimidin-4-yl)methanol
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like (5-Bromopyrimidin-4-yl)methanol are central to discovery. However, the lifecycle of these chemicals extends beyond the benchtop. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Section 1: Hazard Identification and Characterization
Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous brominated pyrimidine and pyridine compounds allow for a reliable hazard assessment. This compound must be treated as a hazardous chemical waste.[1]
The primary hazards are summarized below, based on data for similar chemical structures.[2][3][4][5][6]
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity | Harmful if swallowed. | H302[3] |
| Skin Irritation | Causes skin irritation. | H315[2][3][4][6] |
| Eye Irritation | Causes serious eye irritation. | H319[2][3][4][6] |
| Respiratory Irritation | May cause respiratory irritation. | H335[2][4][6] |
Waste Classification:
This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[7][8] This classification is critical as it dictates the specific waste stream and disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to stringent disposal regulations.[9][10] Mixing this waste with non-halogenated solvents is prohibited as it complicates and increases the cost of disposal.[11]
Section 2: Immediate Safety and Handling Precautions
Prior to handling the waste, ensure all necessary engineering controls are active and appropriate Personal Protective Equipment (PPE) is worn.
Engineering Controls:
-
All handling of this compound waste must occur within a certified chemical fume hood to prevent inhalation of potential dust or vapors.[1][12]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste.
| Protection Type | Specification | Purpose and Rationale |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause irritation.[1][12] Gloves must be inspected before use and disposed of as contaminated waste after handling.[5][13] |
| Eye Protection | Safety glasses with side-shields or tightly fitting chemical goggles. | To protect eyes from splashes, which can cause serious irritation.[1][13] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[1][12] Contaminated clothing should be removed immediately and decontaminated before reuse.[2][4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter. | Required if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a fume hood.[1] |
Section 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process involving segregation, containment, and transfer.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[9]
-
Halogenated Waste Stream: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be collected in a designated Halogenated Organic Waste container.[8][14]
-
Do Not Mix: Never mix this waste with non-halogenated organic solvents (like acetone, ethanol, or hexane), acids, bases, or oxidizers.[8][11] Incompatible chemicals can react, creating a significant safety hazard.[9]
-
Solid vs. Liquid: Collect solid waste (pure compound, contaminated labware) and liquid waste (solutions containing the compound) in separate, appropriately designated containers.[15][16]
Step 2: Container Management
The integrity and labeling of the waste container are crucial for safety and regulatory compliance.
-
Container Compatibility: Use a container made of a material compatible with the chemical waste. Often, the original manufacturer's container is suitable.[1] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[9][14]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][17] The label must include:
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[10][14]
Step 3: Accumulation and Storage
Waste must be accumulated in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][17]
-
Volume Limits: Laboratories cannot store more than 55 gallons of hazardous waste at one time.[18] Schedule waste collection frequently to prevent exceeding these limits.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[9][18]
Step 4: Arranging for Final Disposal
-
Licensed Disposal Company: Hazardous waste must be removed and transported by a licensed hazardous waste disposal company.[16][17] Do not dispose of this compound down the drain or in the regular trash.[9][16]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for segregating and containerizing this compound waste.
Section 4: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital to mitigate risks.
-
Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and notify your institution's environmental health and safety (EHS) office immediately.[16][18]
-
Small Spills: For small spills that can be safely managed by laboratory personnel:
-
Wear the appropriate PPE as detailed in Section 2.[16]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2][3]
-
Carefully collect the spilled material and absorbent into a sealed container.[5][16]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it through the proper channels.[16][18]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[4][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the eyelids, and seek immediate medical attention.[4][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][16]
-
Section 5: Waste Minimization Strategies
A proactive approach to safety and environmental responsibility includes minimizing waste generation.
-
Inventory Management: Purchase and use only the amount of chemical needed for your experiment to avoid generating waste from expired or unused stock.[10][15]
-
Scale of Experiments: Where possible, utilize microscale chemistry techniques to reduce the volume of reagents used and waste generated.
-
Neutralization/Treatment: While not always feasible, some chemical waste can be treated to render it non-hazardous.[10][17] However, such procedures should only be undertaken by trained personnel following a validated and approved protocol.
By adhering to these rigorous disposal procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the high standards of the scientific community.
References
- Daniels Health. (2025, May 21).
- Cleanaway.
- LabManager. Managing Hazardous Chemical Waste in the Lab.
- CSIR IIP.
- Vanderbilt University.
- ChemicalBook.
- BenchChem. Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
- eCFR.
- Bucknell University.
- BenchChem.
- BenchChem. (2025, November). Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
- AK Scientific, Inc. (4-Bromopyridin-2-yl)
- CymitQuimica. (2024, December 19). (2-Bromopyrimidin-5-yl)
- Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
- Braun Research Group, Northwestern University.
- Santa Cruz Biotechnology, Inc.
- Cornell University EHS. 7.2 Organic Solvents.
- Westlaw, California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- AK Scientific, Inc. (2-Bromopyrimidin-5-yl)
- Angene Chemical. (2021, May 1). (4-Bromophenyl)(phenyl)
- Aldrich. (2024, September 7). (6-Bromo-pyridin-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. iip.res.in [iip.res.in]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Operational Guide to Personal Protective Equipment for Handling (5-Bromopyrimidin-4-yl)methanol
This guide provides a detailed framework for the safe handling of (5-Bromopyrimidin-4-yl)methanol, a brominated pyrimidine derivative utilized in pharmaceutical research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, this protocol is built upon a conservative approach, synthesizing data from structurally similar compounds and established guidelines for handling potentially hazardous and cytotoxic substances. The central tenet of this guide is the implementation of a multi-layered safety strategy, prioritizing engineering controls and supplementing them with robust personal protective equipment (PPE) protocols to minimize occupational exposure.
Hazard Assessment and Risk Mitigation
This compound, as a brominated heterocyclic compound, should be handled as a substance of unknown toxicity with the potential for significant health effects. Safety data for analogous compounds, such as (5-Bromopyrimidin-2-yl)methanol and other brominated pyridines, indicate risks of acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Therefore, a comprehensive risk assessment is mandatory before any handling of this compound.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories using hazardous chemicals.[4][5][6][7] This plan must outline specific standard operating procedures, control measures, and emergency protocols for the safe use of such compounds.
Key Principles of Control:
-
Elimination/Substitution: If possible, consider less hazardous alternatives.
-
Engineering Controls: These are the primary line of defense and include the use of certified chemical fume hoods and glove boxes.
-
Administrative Controls: These include proper training, clear signage, and restricted access to handling areas.[8]
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol
A multi-component PPE ensemble is required to provide comprehensive protection.[9] The selection of PPE should be based on the specific procedures being performed and the potential for exposure.
Hand Protection
Double gloving is mandatory when handling this compound.[10] This practice minimizes the risk of exposure due to undetected pinholes or contamination during glove removal.
-
Inner Glove: A nitrile examination glove provides a good baseline of chemical resistance and tactile sensitivity.
-
Outer Glove: A thicker, chemical-resistant glove, such as neoprene or Silver Shield®, should be worn over the inner glove.[11]
Gloves must be inspected for any signs of degradation or perforation before use.[12][13] Contaminated gloves should be removed and disposed of immediately, following proper doffing procedures to avoid skin contact. Hands should be thoroughly washed before and after handling the compound and after removing gloves.[12]
Body Protection
A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required.[8] This gown should have long sleeves with tight-fitting cuffs. For procedures with a higher risk of splashes or aerosol generation, a poly-coated gown should be considered.[14] Lab coats should not be taken outside of the designated laboratory area.[8]
Eye and Face Protection
Chemical splash goggles that conform to EN166 or ANSI Z87.1 standards are mandatory.[12] A full-face shield should be worn over the goggles during procedures with a significant risk of splashes or aerosolization, such as when handling larger quantities or during spill cleanup.[10]
Respiratory Protection
All handling of powdered this compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, or in the event of a significant spill, respiratory protection is necessary. A NIOSH-approved N-95 or higher particulate respirator is recommended for handling the powder.[10] For situations with potential for vapor exposure or during spill cleanup, a full-face respirator with multi-sorbent cartridges may be required.[11] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[10]
Operational Workflow for Safe Handling
The following workflow outlines the key steps for the safe handling of this compound, from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste streams must be properly segregated at the point of generation.
| Waste Stream | Container Type | Disposal Protocol |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Incineration at a licensed hazardous waste facility.[15] |
| (Contaminated gloves, gowns, bench paper, etc.) | ||
| Liquid Waste | Labeled, sealed, and chemically compatible container | To be collected by a certified hazardous waste disposal service.[8] |
| (Unused solutions, reaction mixtures) | ||
| Sharps Waste | Puncture-proof sharps container | To be collected by a certified hazardous waste disposal service. |
| (Contaminated needles, syringes, etc.) |
Decontamination
All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a dilute solution of sodium bisulfite or sodium thiosulfate, can be used to neutralize residual brominated compounds.[16]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial. A spill kit specifically for cytotoxic or hazardous chemicals should be readily available.[8][17]
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Spill Cleanup
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.
-
Don PPE: Don the appropriate PPE, including a respirator if necessary.
-
Containment: Cover the spill with an absorbent material from the spill kit.
-
Neutralization (if applicable): For small spills, a neutralizing agent may be applied.
-
Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and all equipment used for cleanup.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. acrospharma.co.kr [acrospharma.co.kr]
- 13. angenechemical.com [angenechemical.com]
- 14. gerpac.eu [gerpac.eu]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 16. chemtalk.com.au [chemtalk.com.au]
- 17. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
